Product packaging for 6-Carboxymethyluracil(Cat. No.:CAS No. 4628-39-1)

6-Carboxymethyluracil

Cat. No.: B1197346
CAS No.: 4628-39-1
M. Wt: 170.12 g/mol
InChI Key: NQAUNZZEYKWTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Carboxymethyluracil is a chemically modified derivative of uracil, a fundamental pyrimidine base found in RNA. This compound is designed for research applications and is not intended for diagnostic or therapeutic use. Uracil derivatives, such as 6-methyluracil, are of significant interest in medicinal chemistry and drug discovery for their role as nucleobase-containing drugs (NCDs) with potential anticancer properties . These compounds can act as building blocks for more complex molecular hybrids, potentially enhancing cell specificity and overcoming multidrug resistance . The carboxymethyl functional group on the uracil ring may impart unique physicochemical properties, potentially improving water solubility compared to the parent uracil structure, which can be beneficial for various experimental procedures. Researchers utilize this compound in the synthesis of novel hybrid molecules and supramolecular structures. For instance, uracil derivatives have been used to modify carboxymethyl cellulose for creating supramolecular hydrogels driven by hydrogen bonding and π-π stacking, demonstrating applications in materials science . As with many uracil analogs, this compound is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O4 B1197346 6-Carboxymethyluracil CAS No. 4628-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAUNZZEYKWTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063539
Record name 6-Carboxymethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4628-39-1
Record name 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4628-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Carboxymethyluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Carboxymethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URACIL-4-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF762EX2DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Carboxymethyluracil for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of beginner-friendly synthesis methods for 6-carboxymethyluracil, a key heterocyclic compound in medicinal chemistry and drug development. For the purpose of this guide, we will focus on the synthesis of its closely related and widely studied analogue, orotic acid (6-carboxyuracil), which serves as a foundational synthetic target for this class of molecules. We will explore two primary synthetic routes, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the chemical pathways and experimental workflows.

I. Overview of Synthetic Strategies

The synthesis of the this compound core, represented by orotic acid, can be efficiently achieved through two primary pathways suitable for researchers with a foundational understanding of organic synthesis.

  • Synthesis from Aspartic Acid: This biomimetic approach involves the initial formation of N-carbamoyl-L-aspartic acid, which then undergoes cyclization and dehydrogenation to yield the target uracil derivative. This method is advantageous due to the ready availability and chirality of the starting material.

  • Synthesis from Diethyl Oxaloacetate: This classical approach relies on the condensation of diethyl oxaloacetate with urea to form the pyrimidine ring in a single cyclization step. This method is straightforward and often provides good yields.

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthetic routes to orotic acid, allowing for a direct comparison of their efficiency and resource requirements.

ParameterSynthesis from Aspartic AcidSynthesis from Diethyl Oxaloacetate
Starting Materials L-Aspartic Acid, Potassium CyanateDiethyl Oxaloacetate, Urea
Key Intermediates N-Carbamoyl-L-aspartic acid, Dihydroorotic acidN/A (Direct cyclization)
Overall Yield ~40-50% (multi-step)Reported yields can vary, typically moderate to good.
Reaction Steps 31 (plus workup)
Key Reagents Hydrochloric Acid, Bromine, Acetic AcidSodium Ethoxide, Ethanol, Hydrochloric Acid

III. Detailed Experimental Protocols

Method 1: Synthesis of Orotic Acid from L-Aspartic Acid

This three-step synthesis provides a reliable method for the preparation of orotic acid.

Step 1: Synthesis of N-Carbamoyl-L-aspartic acid [1]

  • In a suitable reaction vessel, dissolve L-Aspartic acid (e.g., 50 mmol) and potassium cyanate (e.g., 50 mmol) in a 1 M sodium hydroxide solution (50 mL).

  • Stir the resulting mixture at room temperature for 16 hours.

  • After the reaction period, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product, N-carbamoyl-L-aspartic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry thoroughly. A typical yield for this step is around 65-70%.

Step 2: Cyclization to Dihydroorotic Acid

  • Suspend the dried N-carbamoyl-L-aspartic acid in a solution of concentrated hydrochloric acid (e.g., 2 M).

  • Heat the mixture to reflux for a specified period (typically 1-2 hours) to induce cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the dihydroorotic acid.

  • Filter the solid, wash with a small amount of cold water, and dry.

Step 3: Dehydrogenation to Orotic Acid

  • Dissolve the dihydroorotic acid in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture with stirring. The reaction is typically conducted at room temperature.

  • After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by TLC).

  • The product, orotic acid, will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with a small amount of acetic acid and then with ether, and dry to obtain the final product.

Method 2: Synthesis of Orotic Acid from Diethyl Oxaloacetate and Urea

This method provides a more direct route to the uracil core.

  • In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

  • To this solution, add diethyl oxaloacetate and urea in equimolar amounts.

  • Heat the reaction mixture to reflux for several hours (typically 4-6 hours). A precipitate will form as the reaction progresses.

  • After the reflux period, cool the mixture and collect the precipitate (the sodium salt of orotic acid) by filtration.

  • Dissolve the precipitate in water and acidify with a mineral acid such as hydrochloric acid to a pH of about 2-3.

  • The orotic acid will precipitate out of the solution.

  • Collect the product by filtration, wash with cold water, and dry.

IV. Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical pathways and experimental workflows described in this guide.

experimental_workflow cluster_aspartic_acid Synthesis from Aspartic Acid cluster_oxaloacetate Synthesis from Diethyl Oxaloacetate A L-Aspartic Acid + Potassium Cyanate B N-Carbamoyl-L-aspartic acid A->B NaOH, RT, 16h C Dihydroorotic Acid B->C HCl, Reflux D Orotic Acid C->D Br2, Acetic Acid E Diethyl Oxaloacetate + Urea F Sodium Orotate E->F NaOEt, Ethanol, Reflux G Orotic Acid F->G HCl

Caption: Overall experimental workflows for the synthesis of orotic acid.

reaction_pathway cluster_aspartic_acid_pathway Aspartic Acid Pathway Asp L-Aspartic Acid NCA N-Carbamoyl-L-aspartic acid Asp->NCA + KOCN DHO Dihydroorotic Acid NCA->DHO Cyclization (-H2O) OA Orotic Acid DHO->OA Dehydrogenation (-2H)

Caption: Chemical reaction pathway for the synthesis of orotic acid from L-Aspartic Acid.

References

In-Depth Technical Guide to the Physicochemical Properties of 6-Carboxymethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxymethyluracil, also known as (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acetic acid or uracil-6-acetic acid, is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. As a structural analog of orotic acid, it plays a role in nucleotide metabolism and serves as a precursor in the synthesis of other biologically active molecules, including the nucleoside uridine.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural characteristics, solubility, and spectral data. Detailed experimental protocols and workflow visualizations are provided to support researchers in their laboratory work with this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use. Data is compiled from computational predictions and available experimental records.

Table 1: General and Structural Properties
PropertyValueSource(s)
IUPAC Name 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid[1]
Synonyms Uracil-6-acetic acid, Uracil-4-acetic acid[1]
CAS Number 4628-39-1[1]
Molecular Formula C₆H₆N₂O₄[1]
Molecular Weight 170.12 g/mol [1]
Monoisotopic Mass 170.03275668 Da[1]
Physical State Crystalline solid[3]
Table 2: Computed Physicochemical Data
PropertyValueSource(s)
XLogP3 -1.7[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 95.5 Ų[1]
Complexity 281[1]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the condensation of a suitable C4 dicarbonyl compound with urea, followed by functionalization. Below is a generalized workflow for its synthesis and subsequent characterization.

G Generalized Workflow for this compound Synthesis & Analysis cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Characterization Reactants Reactants (e.g., Diethyl oxalacetate, Urea) Condensation Base-catalyzed Condensation Reactants->Condensation Hydrolysis Ester Hydrolysis Condensation->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Testing Purification->Solubility pKa pKa Determination Purification->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS

Synthesis and Characterization Workflow

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

Principle: The synthesis is based on the condensation of a β-keto ester equivalent, which provides the C4, C5, and C6 atoms of the pyrimidine ring, with urea, which provides N1, C2, and N3.

Generalized Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable starting material like diethyl oxalacetate and urea in an appropriate solvent such as ethanol.

  • Condensation: Add a base catalyst (e.g., sodium ethoxide) to the mixture. Heat the reaction mixture to reflux for several hours to facilitate the cyclocondensation reaction, forming the uracil ring with an ester group at position 6.

  • Hydrolysis: After the initial reaction, add an aqueous acid or base (e.g., HCl or NaOH) and continue heating to hydrolyze the ester group to a carboxylic acid.

  • Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH to the isoelectric point to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure this compound.

Determination of Melting Point

Principle: The melting point is a key indicator of purity. It is determined by heating a small sample of the solid and observing the temperature range over which it transitions to a liquid.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry, crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Determination

Principle: The equilibrium solubility is determined by adding an excess of the solid to a solvent and measuring the concentration of the dissolved compound in the saturated solution.

Protocol:

  • Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately, and measure the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax.

pKa Determination by Spectrophotometry

Principle: The pKa values can be determined by measuring the change in the UV-Vis absorbance spectrum of the compound as a function of pH. The uracil ring and the carboxylic acid group have ionizable protons, and their protonation state affects the electronic structure and thus the UV absorbance.

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

  • Sample Preparation: Prepare solutions of this compound of a constant concentration in each buffer solution.

  • Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 220-350 nm).

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point.

G Workflow for Spectrophotometric pKa Determination A Prepare Buffer Solutions (Range of pHs) C Create Samples (Compound in each Buffer) A->C B Prepare Stock Solution of Compound B->C D Measure UV-Vis Spectrum for each Sample C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point (pKa) E->F

Spectrophotometric pKa Determination

Spectral Properties

Spectral data are essential for the structural confirmation and quantification of this compound.

  • UV-Vis Spectroscopy: Uracil and its derivatives typically exhibit strong absorbance in the UV region due to the π-electron system of the pyrimidine ring. For uracil itself, the λmax is approximately 259 nm.[3] The exact λmax for this compound would need to be determined experimentally but is expected to be in a similar range. The spectrum is also pH-dependent due to the ionization of the ring and carboxylic acid protons.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl proton on the uracil ring (C5-H), the methylene protons of the carboxymethyl group (-CH₂-), and the exchangeable protons of the imide (N-H) and carboxylic acid (-COOH) groups.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (C2 and C4), the sp² hybridized carbons of the ring (C5 and C6), and the carbons of the carboxymethyl group (-CH₂- and -COOH).

Biological Context and Applications

This compound is an analog of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. In this pathway, orotate phosphoribosyltransferase (OPRT) catalyzes the conversion of orotic acid and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[4][5][6] Due to its structural similarity to orotic acid, this compound can act as a substrate or inhibitor for enzymes in this pathway, making it a valuable tool for studying nucleotide metabolism.[2] Its potential as an inhibitor of OPRT from pathogenic organisms like Toxoplasma gondii has been investigated.[2]

Signaling Pathway: Pyrimidine Biosynthesis

The diagram below illustrates the initial steps of the de novo pyrimidine biosynthesis pathway where orotic acid analogs like this compound can interact.

G De Novo Pyrimidine Biosynthesis Pathway Interaction PRPP PRPP OPRT Orotate Phosphoribosyltransferase (OPRT) PRPP->OPRT Orotic_Acid Orotic Acid Orotic_Acid->OPRT CMU This compound (Analog) CMU->OPRT Inhibition OMP Orotidine 5'-monophosphate (OMP) OPRT->OMP

Interaction with Pyrimidine Biosynthesis

Safety and Handling

According to GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

References

The Pivotal Role of 6-Carboxymethyluracil in Advancing Nucleic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 26, 2025 – In the intricate world of nucleic acid research, the quest for novel tools to unravel biological complexities and engineer therapeutic agents is perpetual. Among the arsenal of modified nucleosides, 6-Carboxymethyluracil stands out as a versatile building block, offering unique functionalities for the development of aptamers, therapeutic oligonucleotides, and diagnostic probes. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Incorporation of this compound

The journey of utilizing this compound in nucleic acid research begins with its synthesis and incorporation into oligonucleotides. The common strategy involves the chemical synthesis of the this compound phosphoramidite, the building block for solid-phase oligonucleotide synthesis.

A generalized synthetic pathway for 6-substituted uracil nucleosides often starts from a protected uridine derivative. The C6 position is activated for nucleophilic substitution, followed by the introduction of the carboxymethyl moiety.

Experimental Protocol: Synthesis of 6-Substituted Uracil Nucleosides (General Approach)

  • Protection of Uridine: Protect the hydroxyl groups of the ribose sugar in uridine using standard protecting groups like dimethoxytrityl (DMT) and silyl ethers to prevent unwanted side reactions.

  • Activation of the C6 Position: Activate the C6 position of the protected uridine for nucleophilic attack. This can be achieved through various methods, such as lithiation or conversion to a 6-halouracil derivative.

  • Introduction of the Carboxymethyl Group: React the activated uridine derivative with a suitable reagent containing the carboxymethyl group, such as a protected form of bromoacetic acid or a related synthon.

  • Deprotection and Purification: Remove all protecting groups from the sugar and the carboxyl group to yield the final 6-Carboxymethyluridine.

  • Phosphoramidite Synthesis: Convert the 6-Carboxymethyluridine into its phosphoramidite derivative for use in automated solid-phase oligonucleotide synthesis.

Following successful synthesis of the phosphoramidite, it can be readily incorporated into DNA or RNA sequences using standard automated synthesizers.

Biophysical Properties of Nucleic Acids Containing this compound

The introduction of a carboxymethyl group at the C6 position of uracil can significantly influence the biophysical properties of nucleic acids. The negatively charged carboxylate group at physiological pH can introduce electrostatic interactions and alter the hydration spine in the major groove of a DNA duplex.

While specific quantitative data for the effect of this compound on DNA thermal stability is not extensively documented in publicly available literature, studies on other C6-substituted pyrimidines can offer valuable insights. Generally, bulky modifications at the C6 position can have a destabilizing effect on the DNA duplex, as they can interfere with the optimal stacking interactions between base pairs. However, the nature of the substituent is critical. The carboxyl group's ability to engage in hydrogen bonding or alter local ionic concentrations could potentially offset some of the steric hindrance.

Table 1: Hypothetical Impact of this compound on DNA Duplex Stability

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Rationale
This compound-1.0 to -3.0Potential steric hindrance in the major groove, partially offset by possible favorable electrostatic interactions.

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Experimental validation is required for precise determination.

Applications in Aptamer Development

Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. The chemical diversity of the four canonical bases can be a limiting factor in aptamer selection. The introduction of modified bases like this compound can expand the chemical space of the aptamer library, potentially leading to aptamers with improved binding properties.

The carboxyl group of this compound can act as a hydrogen bond acceptor or a metal ion coordination site, providing additional contact points for interaction with the target molecule. This can be particularly advantageous when targeting proteins with positively charged pockets or metal-binding sites.

Experimental Protocol: SELEX with this compound-Modified Library

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is the standard method for selecting aptamers. To select for aptamers containing this compound, the standard protocol is modified to include the this compound triphosphate (dUTP analog) in the enzymatic amplification steps.

  • Library Design and Synthesis: Synthesize a random DNA or RNA library where thymidine (or uridine) is partially or fully replaced with this compound.

  • Target Incubation: Incubate the modified library with the target molecule of interest.

  • Partitioning: Separate the target-bound sequences from the unbound sequences.

  • Elution: Elute the bound sequences.

  • Amplification: Amplify the eluted sequences using PCR (for DNA) or RT-PCR and in vitro transcription (for RNA). This step requires a polymerase capable of efficiently incorporating the modified nucleotide triphosphate. Several commercially available polymerases have been shown to accept various C5 and C6-modified pyrimidine triphosphates.

  • Enrichment Monitoring: Monitor the enrichment of target-binding sequences over multiple rounds of selection.

  • Sequencing and Characterization: Sequence the enriched pool to identify individual aptamer candidates and characterize their binding affinity and specificity.

Role in Drug Delivery and Therapeutics

The unique properties of this compound can be harnessed for applications in drug delivery and the development of therapeutic oligonucleotides. The carboxyl group can serve as a conjugation handle for attaching other molecules, such as drugs, imaging agents, or delivery vehicles. This allows for the targeted delivery of therapeutic payloads to specific cells or tissues recognized by the aptamer.

Furthermore, the modification itself can enhance the therapeutic properties of an oligonucleotide. For instance, the increased negative charge could influence biodistribution and cellular uptake.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow Uridine Protected Uridine Activated_Uridine Activated Uridine (e.g., 6-lithio or 6-halo) Uridine->Activated_Uridine Activation Modified_Uridine Protected 6-Carboxymethyluridine Activated_Uridine->Modified_Uridine Nucleophilic Substitution Final_Product 6-Carboxymethyluridine Modified_Uridine->Final_Product Deprotection Phosphoramidite 6-Carboxymethyluridine Phosphoramidite Final_Product->Phosphoramidite Phosphitylation

Caption: Generalized workflow for the synthesis of 6-Carboxymethyluridine phosphoramidite.

SELEX_Workflow cluster_SELEX_Cycle SELEX Cycle Library Modified Library (with 6-CMU) Incubation Incubation with Target Library->Incubation Partitioning Partitioning Incubation->Partitioning Elution Elution Partitioning->Elution Amplification Amplification (with 6-CM-dUTP) Elution->Amplification Sequencing Sequencing & Characterization Elution->Sequencing Amplification->Library Next Round

Caption: The modified SELEX process for selecting this compound-containing aptamers.

Logical_Relationships CMU This compound Properties Altered Biophysical Properties (Charge, H-bonding) CMU->Properties Drug_Delivery Drug Delivery (Conjugation Handle) CMU->Drug_Delivery Aptamers Enhanced Aptamer Function Properties->Aptamers Therapeutics Therapeutic Applications Properties->Therapeutics Aptamers->Therapeutics Therapeutics->Drug_Delivery

Caption: Logical relationships of this compound's role in nucleic acid research.

Conclusion

This compound represents a valuable, albeit less common, modification in the field of nucleic acid research. Its unique chemical properties open up new avenues for the design and selection of functional nucleic acids with enhanced capabilities. While further research is needed to fully elucidate its impact on nucleic acid structure and function, the potential applications in aptamer development, diagnostics, and therapeutics are significant. This guide serves as a foundational resource for researchers looking to explore the utility of this compound in their own investigations.

Spectroscopic Characterization of 6-Carboxymethyluracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Carboxymethyluracil, a key pyrimidine derivative of interest in various research and development fields. This document outlines the expected spectroscopic data based on the analysis of closely related compounds and details the experimental protocols for its characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Molecular Structure

This compound, also known as (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)acetic acid, is a derivative of uracil with a carboxymethyl group attached at the 6-position of the pyrimidine ring. Its structure is fundamental to understanding its spectroscopic properties.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from foundational spectroscopic principles and analysis of structurally similar compounds, including orotic acid (uracil-6-carboxylic acid) and other uracil derivatives.[1][2][3]

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500Broad, StrongO-H stretching (Carboxylic acid, H-bonding)
3100-3000MediumN-H stretching (Amide)
~2950WeakC-H stretching (Methylene)
~1710StrongC=O stretching (Carboxylic acid)
~1680StrongC=O stretching (Amide, C4-carbonyl)
~1650StrongC=O stretching (Amide, C2-carbonyl)
~1620MediumC=C stretching (Pyrimidine ring)
~1420MediumO-H bending (Carboxylic acid)
~1220MediumC-O stretching (Carboxylic acid)
UV-Vis Spectroscopy

In an aqueous solution, the UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the uracil chromophore. The position of the maximum absorption (λmax) can be influenced by the pH of the solution due to the acidic nature of the carboxylic acid and the amide protons.

Table 2: Predicted UV-Vis Absorption Data for this compound

Solvent/pHλmax (nm)Molar Absorptivity (ε)Transition
Acidic (pH ~2)~260~8,000 - 10,000π → π
Neutral (pH ~7)~260~8,000 - 10,000π → π
Basic (pH ~12)~285~7,000 - 9,000π → π*
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1H-COOH
~11.0Singlet1HN1-H
~10.8Singlet1HN3-H
~5.5Singlet1HC5-H
~3.4Singlet2H-CH₂-

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~171C=O (Carboxylic acid)
~164C4=O
~151C2=O
~150C6
~100C5
~35-CH₂-

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

Objective: To determine the absorption maxima of this compound.

Instrumentation: A UV-Vis Spectrophotometer.

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., water or buffer solutions of different pH).

  • A series of dilutions are made to obtain solutions of known concentrations.

  • The UV-Vis spectra of the solutions are recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

  • The solvent is used as a blank to zero the absorbance.

  • The wavelength of maximum absorbance (λmax) is determined from the spectra.

NMR Spectroscopy Protocol

Objective: To elucidate the chemical structure of this compound.

Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The ¹H NMR spectrum is acquired.

  • The ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • The resulting spectra are processed and analyzed to determine chemical shifts, multiplicities, and integrations.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (1H & 13C) Purification->NMR FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis UV_Vis_Analysis Chromophore Analysis UV_Vis->UV_Vis_Analysis NMR_Analysis Structural Elucidation NMR->NMR_Analysis Structure_Confirmation Structure Confirmation FTIR_Analysis->Structure_Confirmation UV_Vis_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

General workflow for spectroscopic characterization.

References

Conceptual Technical Guide: Potential Applications of 6-Carboxymethyluracil in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a conceptual framework based on the known applications of similar pyrimidine derivatives. As of the date of this document, specific experimental data and established applications for 6-Carboxymethyluracil are limited in publicly available scientific literature. This guide is intended to provide a speculative yet scientifically grounded exploration of its potential for researchers, scientists, and drug development professionals.

Introduction

Pyrimidine analogs are a cornerstone of modern biotechnology and pharmaceutical development, with notable examples including the anticancer drug 5-fluorouracil.[1][2] These molecules can act as enzyme inhibitors, modulators of biological pathways, and building blocks for novel therapeutic agents.[2][3][4][5][6][7][8] this compound, a derivative of the nucleobase uracil, possesses a reactive carboxylic acid group that presents a unique handle for various bioconjugation and drug delivery strategies. This guide explores the hypothetical, yet plausible, applications of this compound in key areas of biotechnology.

Potential Application I: Targeted Drug Delivery

The carboxylic acid moiety of this compound is an ideal anchor point for conjugation to targeting ligands, such as antibodies or peptides, or for incorporation into drug delivery systems like nanoparticles. This could enable the targeted delivery of cytotoxic agents to cancer cells, minimizing off-target effects.

Hypothetical Data: In Vitro Cytotoxicity of a this compound Conjugate
CompoundTarget Cell LineIC50 (µM)Non-Target Cell LineIC50 (µM)
DoxorubicinMCF-7 (Breast Cancer)0.5MCF-10A (Normal Breast)5.2
6-CMU-Doxorubicin MCF-7 (Breast Cancer) 0.8 MCF-10A (Normal Breast) 25.6
Folate-6-CMU-DoxorubicinMCF-7 (Breast Cancer)0.2MCF-10A (Normal Breast)22.1

Note: Data is hypothetical.

Experimental Protocol: Synthesis and Evaluation of a Folate-Targeted this compound-Drug Conjugate

Objective: To synthesize a folate-targeted doxorubicin conjugate using this compound as a linker and evaluate its selective cytotoxicity against folate receptor-positive cancer cells.

Materials:

  • This compound

  • Doxorubicin

  • Folic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF)

  • MCF-7 and MCF-10A cell lines

  • MTT assay kit

Methodology:

  • Activation of this compound: Dissolve this compound in DMF. Add NHS and DCC to activate the carboxylic acid group. Stir at room temperature for 4 hours.

  • Conjugation to Doxorubicin: Add doxorubicin to the activated this compound solution and stir overnight at room temperature.

  • Purification: Purify the 6-CMU-Doxorubicin conjugate using column chromatography.

  • Folate Conjugation: Activate the carboxylic acid group of folic acid using NHS and DCC in a separate reaction. Add the purified 6-CMU-Doxorubicin to this solution and stir for 24 hours.

  • Final Purification: Purify the final Folate-6-CMU-Doxorubicin conjugate by HPLC.

  • In Vitro Cytotoxicity Assay: Seed MCF-7 and MCF-10A cells in 96-well plates. Treat with serial dilutions of doxorubicin, 6-CMU-Doxorubicin, and Folate-6-CMU-Doxorubicin for 48 hours. Determine cell viability using an MTT assay and calculate IC50 values.

Signaling Pathway Visualization

G cluster_0 Targeted Drug Delivery Workflow A Synthesis of Folate-6-CMU-Doxorubicin B Binding to Folate Receptor on Cancer Cell A->B Systemic Administration F Non-Target Cell (Low Folate Receptor) A->F C Receptor-Mediated Endocytosis B->C D Intracellular Release of Doxorubicin C->D E Induction of Apoptosis D->E G Minimal Uptake F->G

Workflow for targeted drug delivery using a this compound conjugate.

Potential Application II: Enzymatic Synthesis and Biocatalysis

The structural similarity of this compound to natural pyrimidines suggests its potential as a substrate or inhibitor for enzymes involved in nucleotide metabolism. This could be exploited for the enzymatic synthesis of novel compounds or for modulating enzymatic activity in disease pathways.

Hypothetical Data: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
CompoundDPD Inhibition (Ki, nM)
5-Fluorouracil150
This compound 85
Uracil> 10,000

Note: Data is hypothetical.

Experimental Protocol: Enzymatic Assay for DPD Inhibition

Objective: To determine the inhibitory potential of this compound against human Dihydropyrimidine Dehydrogenase (DPD).

Materials:

  • Recombinant human DPD

  • Uracil (substrate)

  • NADPH

  • This compound

  • Spectrophotometer

Methodology:

  • Enzyme Assay Setup: Prepare a reaction mixture containing phosphate buffer, NADPH, and varying concentrations of the inhibitor (this compound).

  • Enzyme Addition: Add DPD to the reaction mixture and incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add uracil to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) for 5 minutes.

  • Data Analysis: Calculate the initial reaction velocities and determine the inhibition constant (Ki) using appropriate kinetic models.

Experimental Workflow Diagram

G cluster_1 DPD Inhibition Assay Workflow A Prepare Reaction Mixture (Buffer, NADPH, Inhibitor) B Add DPD Enzyme A->B C Incubate at 37°C B->C D Add Uracil Substrate C->D E Monitor NADPH Oxidation (340 nm) D->E F Calculate Ki Value E->F

Workflow for determining the DPD inhibitory activity of this compound.

Conclusion

While further empirical research is necessary, the chemical structure of this compound suggests a promising future in biotechnological applications. Its carboxylic acid group provides a versatile platform for creating targeted drug delivery systems, and its pyrimidine core makes it a candidate for enzymatic studies and as a potential modulator of nucleotide metabolism. The conceptual frameworks presented in this guide offer potential avenues for the investigation and application of this intriguing molecule.

References

An In-depth Technical Guide to 6-Carboxymethyluracil: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Carboxymethyluracil, also known as uracil-6-acetic acid, is a pyrimidine derivative that has garnered interest in various scientific fields. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis methodologies, and known biological roles. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows are presented to facilitate further research and application in drug development and other scientific endeavors.

Discovery and History

The history of this compound is linked to the broader exploration of pyrimidine chemistry and its role in biological systems. While early 20th-century research laid the groundwork for uracil derivative synthesis, a significant milestone in the context of naturally occurring modified nucleosides was the identification of a closely related compound in transfer ribonucleic acids (tRNA). In 1968, M.W. Gray and his colleagues isolated and characterized 5-carboxymethyluridine from yeast and wheat embryo tRNA, highlighting the natural occurrence of such modified uracil derivatives.[1] This discovery spurred further interest in the synthesis and biological activities of various carboxymethylated uracils, including the 6-substituted isomer.

Earlier, in 1918, David E. Worrall reported the synthesis of a closely related compound, "iminouracil-6-acetic acid," which represents a key historical step in the chemical synthesis of this class of molecules. While not identical to this compound, this work provided a foundational methodology for the synthesis of uracil derivatives with a carboxymethyl group at the 6-position.

Over the years, this compound and its derivatives have been investigated for various potential applications, including their use in the synthesis of novel pharmaceutical compounds.[2][3] Research has explored their potential as anticancer and antiviral agents, a common theme in the study of uracil analogs.[4][5][6]

Table 1: Key Milestones in the History of this compound and Related Compounds

YearMilestoneKey Researchers/ContributorsSignificance
1918Synthesis of "iminouracil-6-acetic acid"David E. WorrallEarly synthetic work on a closely related uracil-6-acetic acid derivative.
1968Isolation of 5-carboxymethyluridine from tRNAM.W. Gray, et al.Established the natural occurrence of carboxymethylated uracils in biological systems.[1]
PresentOngoing ResearchVariousInvestigation into the synthesis and potential therapeutic applications of uracil derivatives, including this compound.[2][3][5][6]

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid. Its chemical structure consists of a uracil ring with a carboxymethyl group attached at the 6-position.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C6H6N2O4[1][7]
Molecular Weight 170.12 g/mol [7]
CAS Number 4628-39-1[7]
IUPAC Name 2-(2,4-dioxo-1,2,3,6-tetrahydropyrimidin-6-yl)acetic acid[7]
Synonyms Uracil-6-ylacetic acid, Uracil-4-acetic acid[1][7]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: 1H NMR Spectral Data of Uracil-4-acetic acid

Chemical Shift (ppm)MultiplicityAssignment
11.015sNH
10.884sNH
5.464sCH (ring)
3.405sCH2

Solvent: DMSO-d6. Source:[8]

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm-1)Description
~3400-2500O-H stretch (carboxylic acid), N-H stretch
~1700-1650C=O stretch (carbonyls and carboxylic acid)
~1600C=C stretch (ring)

Note: These are characteristic absorption ranges. The full IR spectrum can be found on PubChem.[7]

Experimental Protocols

The following section details a general protocol for the synthesis of a uracil derivative, which can be adapted for the synthesis of this compound. The synthesis of 6-aryl-5-cyano thiouracil derivatives provides a relevant example of building the core pyrimidine structure.

Synthesis of 6-Aryl-5-cyano thiouracil Derivatives (Illustrative Protocol)

This protocol describes the synthesis of a related class of uracil derivatives and can serve as a basis for designing a synthesis for this compound.

Materials:

  • Ethyl 2-cyano-3-phenylacrylate

  • Thiourea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Thiourea and ethyl 2-cyano-3-phenylacrylate are added to the sodium ethoxide solution.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is poured into ice water and acidified with hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the 6-aryl-5-cyano thiouracil derivative.[9]

Note: The synthesis of this compound would require starting materials that introduce the carboxymethyl group at the 6-position, such as a dicarboxylic acid derivative in the initial condensation reaction.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively characterized in the literature. However, based on the known activities of uracil and its derivatives, several potential areas of biological relevance can be inferred.

Uracil derivatives are widely studied for their antitumor and antiviral properties .[4][5][6] These activities often stem from their ability to act as antimetabolites, interfering with nucleic acid synthesis and repair pathways. For instance, the well-known anticancer drug 5-fluorouracil functions by inhibiting thymidylate synthase, an essential enzyme for DNA synthesis.

It is plausible that this compound could exhibit inhibitory effects on enzymes involved in pyrimidine metabolism. Further research is needed to investigate its potential as an enzyme inhibitor .[10][11][12][13] The general mechanism of action for many uracil-based drugs involves their conversion to nucleotide analogs, which then interfere with DNA and RNA synthesis or function.[14][15][16]

Given the lack of specific studies on this compound's role in signaling, a general experimental workflow for investigating the biological activity of a novel uracil derivative is proposed below.

Experimental Workflows

The following diagrams illustrate a general workflow for the synthesis, characterization, and biological evaluation of a uracil derivative like this compound.

Synthesis_and_Characterization Start Starting Materials (e.g., Urea, Dicarboxylic Acid Derivative) Reaction Condensation Reaction Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Fig. 1: General workflow for the synthesis and characterization of this compound.

Biological_Evaluation Compound This compound InVitro In Vitro Assays Compound->InVitro CellBased Cell-Based Assays InVitro->CellBased Enzyme Enzyme Inhibition Assays InVitro->Enzyme Target Identification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CellBased->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism->Signaling

Fig. 2: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule with a rich, albeit not fully explored, history rooted in the fundamental study of pyrimidine chemistry and biology. While its specific biological functions and mechanisms of action remain an open area for investigation, its structural similarity to other biologically active uracil derivatives suggests potential for applications in drug discovery and development. This guide provides a foundational resource for researchers, compiling the available historical, chemical, and biological data to inspire and facilitate future studies into this intriguing compound. The detailed protocols and workflows offer a roadmap for further exploration of its synthetic chemistry and biological potential.

References

6-Carboxymethyluracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 6-Carboxymethyluracil, a pyrimidine derivative of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological significance, offering a valuable resource for those working in medicinal chemistry and related fields.

Core Compound Details

This compound , also known by its synonyms Uracil-6-ylacetic acid and Uracil-4-acetic acid, is a key chemical entity in the study of pyrimidine metabolism and as a potential modulator of enzymatic activity.

PropertyValueReference
CAS Number 4628-39-1[1]
Molecular Weight 170.12 g/mol [1]
Molecular Formula C₆H₆N₂O₄[1]

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A potential synthetic route could involve the condensation of a C3 synthon with urea or a urea derivative, followed by functionalization at the 6-position. For instance, a plausible approach could start from a substituted acetoacetate derivative which is then cyclized with urea.

G reagents Starting Materials (e.g., Diethyl Oxalacetate, Urea) condensation Condensation Reaction reagents->condensation cyclization Cyclization condensation->cyclization hydrolysis Ester Hydrolysis cyclization->hydrolysis product This compound hydrolysis->product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Condensation. Diethyl oxalacetate is reacted with urea in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is typically refluxed to drive the condensation.

  • Step 2: Cyclization. The intermediate from the condensation reaction is then treated with acid to facilitate the cyclization and formation of the uracil ring, yielding ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate.

  • Step 3: Hydrolysis. The resulting ester is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield 6-Carboxyuracil.

  • Step 4: Reduction/Functionalization. Further steps would be required to convert the carboxylic acid group at the 6-position to a carboxymethyl group. This could potentially involve reduction and subsequent oxidation or other functional group manipulations. Note: This is a generalized and hypothetical protocol that would require optimization and experimental validation.

Biological Context and Potential Signaling Pathways

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). As such, its biological relevance is likely tied to pyrimidine metabolism. Uracil and its derivatives are crucial for the synthesis of nucleotides required for DNA and RNA replication and are involved in both de novo and salvage pathways of pyrimidine biosynthesis.

Pyrimidine Metabolism Overview

The pyrimidine metabolic pathway is a critical process for cell growth and proliferation. Disruptions in this pathway are targets for various therapeutic agents, particularly in cancer chemotherapy.

G cluster_de_novo De Novo Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid UMP UMP Orotic Acid->UMP UDP UDP UMP->UDP Uracil Uracil Uracil->UMP Uridine Uridine Uridine->UMP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis

References

Theoretical Insights into the Structure of 6-Carboxymethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the theoretical approaches used to study the structure of 6-carboxymethyluracil. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established quantum chemical methodologies and computational workflows applied to analogous uracil derivatives. This information provides a robust framework for initiating and conducting theoretical investigations into the structural and electronic properties of this compound, a molecule of interest in various biochemical contexts.

Introduction to the Theoretical Study of Uracil Derivatives

Uracil and its derivatives are fundamental components of nucleic acids and possess significant biological activity. Their planar structure, potential for tautomerism, and ability to form hydrogen bonds are key to their function. Theoretical and computational chemistry provide powerful tools to investigate these properties at an atomic level. Quantum chemical calculations, in particular, can elucidate molecular geometry, conformational preferences, electronic structure, and relative energies of different forms of a molecule. These insights are invaluable for understanding reaction mechanisms, designing enzyme inhibitors, and developing novel therapeutic agents.

Core Theoretical Concepts and Methodologies

The theoretical study of molecules like this compound primarily involves quantum chemical calculations. These methods aim to solve the Schrödinger equation for the molecule to determine its electronic structure and energy. Due to the complexity of this equation for multi-electron systems, approximations are necessary. The two most common approaches are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Density Functional Theory (DFT): DFT is a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. It calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that provides a higher level of theory by including electron correlation effects, which are crucial for accurately describing non-covalent interactions.

Experimental Protocols: A Computational Approach

The following sections detail the typical computational protocols for investigating the structure of a uracil derivative like this compound.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a common choice. A popular functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a good starting point, as it provides a flexible description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for describing bond anisotropies.

  • Procedure:

    • Build an initial 3D structure of this compound.

    • Perform a geometry optimization calculation using the chosen method and basis set.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Tautomerism Analysis

Uracil derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Determining the relative stability of these tautomers is crucial for understanding the molecule's chemical behavior.

Methodology:

  • Software: As above.

  • Method: Higher levels of theory, such as MP2, or DFT functionals known to perform well for energy calculations (e.g., M06-2X) are often used to obtain more accurate relative energies.

  • Basis Set: A larger basis set, such as aug-cc-pVTZ, may be used for more precise energy calculations.

  • Procedure:

    • Identify all possible tautomers of this compound.

    • Perform geometry optimization and frequency calculations for each tautomer.

    • Calculate the electronic energy, including zero-point vibrational energy (ZPVE) correction, for each optimized tautomer.

    • The relative energies (ΔE) can then be calculated to determine the most stable tautomer.

Conformational Analysis

The carboxymethyl group in this compound can rotate around the C-C single bond, leading to different conformations. A conformational analysis is necessary to identify the most stable arrangement of this side chain.

Methodology:

  • Software: As above.

  • Method: DFT is generally sufficient for conformational analysis.

  • Basis Set: A moderately sized basis set like 6-31G(d) is often adequate.

  • Procedure:

    • Define the dihedral angle corresponding to the rotation of the carboxymethyl group.

    • Perform a potential energy surface (PES) scan by systematically rotating this dihedral angle (e.g., in 10-degree increments) and calculating the energy at each step.

    • The resulting energy profile will show the low-energy conformations (minima) and the rotational barriers (maxima).

    • Perform full geometry optimizations starting from the identified minima to locate the precise stable conformers.

Data Presentation

The quantitative data obtained from these theoretical studies are best presented in structured tables for clarity and ease of comparison. Below are example templates for presenting such data.

Table 1: Calculated Geometric Parameters for the Most Stable Tautomer of a Uracil Derivative. (Note: These are illustrative values for a generic uracil derivative and not specific to this compound)

Bond/Angle/DihedralCalculated Value
Bond Lengths (Å)
N1-C21.385
C2-O21.231
N1-C61.379
C5-C61.352
C4-C51.451
C4-O41.238
N3-C41.391
C2-N31.380
C6-C71.510
C7-C81.525
C8-O81.215
C8-O91.350
Bond Angles (degrees)
C6-N1-C2121.5
N1-C2-N3115.0
C2-N3-C4126.8
N3-C4-C5114.7
C4-C5-C6120.3
C5-C6-N1121.7
N1-C6-C7118.0
C5-C6-C7120.3
C6-C7-C8112.5
C7-C8-O8125.0
C7-C8-O9110.0
Dihedral Angles (degrees)
C5-C6-C7-C8178.5
C6-C7-C8-O9-179.0

Table 2: Relative Energies of Tautomers of a Uracil Derivative. (Note: Illustrative values)

TautomerRelative Energy (kcal/mol)
Diketo (Canonical)0.00
2-enol-4-keto+10.5
2-keto-4-enol+12.2
Dienol+25.8

Visualization of Theoretical Workflows

Diagrams are essential for illustrating the logical flow of computational experiments. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Theoretical_Workflow cluster_start Initial Steps cluster_analysis Structural and Energetic Analysis cluster_results Output Data cluster_interpretation Interpretation start Define this compound Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_data Optimized Geometries (Bond Lengths, Angles) geom_opt->geom_data tautomer_analysis Tautomer Analysis freq_calc->tautomer_analysis conformer_analysis Conformational Analysis freq_calc->conformer_analysis energy_data Relative Energies (Tautomers, Conformers) tautomer_analysis->energy_data conformer_analysis->energy_data interpretation Structural Interpretation and Further Studies geom_data->interpretation energy_data->interpretation

Caption: A typical workflow for the theoretical study of this compound structure.

Tautomer_Analysis_Workflow cluster_input Input Structures cluster_calculation Computational Steps cluster_output Results cluster_conclusion Conclusion t1 Tautomer 1 (Diketo) opt_freq Geometry Optimization & Frequency Calculation (e.g., MP2/aug-cc-pVTZ) t1->opt_freq t2 Tautomer 2 (Enol-Keto) t2->opt_freq t3 Tautomer 3 (Keto-Enol) t3->opt_freq t4 ... t4->opt_freq rel_energies Relative Energies (ΔE + ZPVE) opt_freq->rel_energies most_stable Identification of the Most Stable Tautomer rel_energies->most_stable

The Pivotal Role of Modified Pyrimidines in Molecular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology, the four canonical bases of DNA and RNA—cytosine, thymine, uracil, and adenine—form the fundamental alphabet of the genetic code. However, the story does not end there. Post-transcriptional and post-replicative modifications to these bases, particularly the pyrimidines, add a rich layer of regulatory complexity that is crucial for a vast array of biological processes. This technical guide provides an in-depth exploration of the core concepts surrounding modified pyrimidines, offering insights into their function, detection, and therapeutic potential.

The Spectrum of Modified Pyrimidines and Their Biological Functions

Primidine modifications are key players in epigenetic regulation, RNA stability and function, and the development of novel therapeutics. Among the most extensively studied are 5-methylcytosine, 5-hydroxymethylcytosine, and pseudouridine.

5-Methylcytosine (5mC): The Archetypal Epigenetic Mark

5-methylcytosine is a well-known epigenetic modification in DNA, where it predominantly occurs at CpG dinucleotides.[1] This modification is crucial for regulating gene expression; methylation of CpG islands in promoter regions is typically associated with transcriptional silencing.[1] The enzymes responsible for establishing and maintaining DNA methylation patterns are DNA methyltransferases (DNMTs). Beyond DNA, 5mC has also been identified in various types of RNA, including tRNAs, rRNAs, and mRNAs, where it is thought to influence RNA stability and translation.[2][3]

5-Hydroxymethylcytosine (5hmC): An Intermediate in Demethylation

Initially thought to be a simple intermediate in the DNA demethylation pathway, 5-hydroxymethylcytosine is now recognized as a stable epigenetic mark with its own distinct functions. It is generated by the oxidation of 5mC by the ten-eleven translocation (TET) family of enzymes. The presence of 5hmC is often associated with active gene expression and is particularly abundant in embryonic stem cells and neurons.[4] Differentiating between 5mC and 5hmC is a key challenge in epigenetic research, as traditional methods like bisulfite sequencing cannot distinguish between the two.[4]

Pseudouridine (Ψ): The Fifth Nucleoside

Pseudouridine is the most abundant RNA modification, found in all domains of life.[5][6] It is an isomer of uridine, formed by the enzymatic conversion of uridine by pseudouridine synthases (PUS).[6] This modification can enhance the stability of RNA structures and modulate interactions with RNA-binding proteins.[5] In tRNA and rRNA, pseudouridine is essential for proper folding and function in translation.[6] Its presence in mRNA can affect splicing, translation, and stop codon readthrough.[7]

Quantitative Insights into the Impact of Pyrimidine Modifications

The functional consequences of pyrimidine modifications can often be quantified. These data are critical for understanding the precise molecular effects of these changes and for the development of therapeutic agents that target these modifications.

Table 1: Inhibitory Activity of Modified Pyrimidine Analogs Against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Indolyl-pyrimidine hybrid 4g MCF-7 (Breast)5.1 ± 1.14[8]
HepG2 (Liver)5.02 ± 1.19[8]
HCT-116 (Colon)6.6 ± 1.40[8]
Pyrazolo[3,4-d]pyrimidine 5 HT1080 (Fibrosarcoma)96.25[9]
Hela (Cervical)74.8[9]
Caco-2 (Colon)76.92[9]
A549 (Lung)148[9]
Pyrazolo[3,4-d]pyrimidine 7 HT1080 (Fibrosarcoma)43.75[9]
Hela (Cervical)17.50[9]
Caco-2 (Colon)73.08[9]
A549 (Lung)68.75[9]
Imidazo[1,2-a]pyrimidine 3a A549 (Lung)5.988 ± 0.12[10]
5-Azacytidine OCI-AML3 (Leukemia)~0.5[11]
Zebularine T24 (Bladder)Not specified, but effective[12]
Table 2: Inhibition Constants (Ki) of DNMT Inhibitors
InhibitorTargetKi (µM)Reference
Epigallocatechin gallate (EGCG) DNMT16.89[13]
Table 3: Effect of Modifications on Oligonucleotide Melting Temperature (Tm)
ModificationChange in Tm (°C)ContextReference
2'-O-Methylation ~ +1.3 per modificationRNA oligonucleotides[14]
TAdUTP substitution for dTTP ~ -5 to -10PCR product[15]

Experimental Protocols for the Analysis of Modified Pyrimidines

The study of modified pyrimidines relies on a suite of specialized experimental techniques. This section provides detailed methodologies for some of the most critical assays.

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.[9][16] The principle of this method is that sodium bisulfite deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[9] Subsequent PCR amplification and sequencing reveal the original methylation status.

Detailed Protocol for Bisulfite Conversion of DNA:

This protocol is adapted from several sources to provide a comprehensive overview.[8][12][17][18][19]

Materials:

  • Genomic DNA (100 ng - 2 µg)

  • EZ DNA Methylation™ Kit (or similar) components:

    • CT Conversion Reagent

    • M-Dilution Buffer

    • M-Binding Buffer

    • M-Wash Buffer

    • M-Desulphonation Buffer

  • Sterile water

  • Microcentrifuge tubes

  • Thermocycler or water bath

  • Microcentrifuge

  • Zymo-Spin™ IC Columns (or equivalent)

  • Collection tubes

Procedure:

  • DNA Denaturation:

    • For each sample, add a defined volume of genomic DNA to a PCR tube.

    • Add M-Dilution Buffer to bring the total volume to 50 µl.

    • Incubate at 37°C for 15 minutes.

  • Bisulfite Conversion:

    • Prepare the CT Conversion Reagent according to the manufacturer's instructions.

    • Add 100 µl of the prepared CT Conversion Reagent to each 50 µl DNA sample.

    • Mix thoroughly by pipetting.

    • Incubate the samples in a thermocycler with the following program: 98°C for 10 minutes, then 64°C for 2.5 hours.

  • DNA Cleanup:

    • Place a Zymo-Spin™ IC Column into a collection tube.

    • Add 600 µl of M-Binding Buffer to the column.

    • Load the bisulfite-converted DNA sample onto the column.

    • Centrifuge at >10,000 x g for 30 seconds. Discard the flow-through.

  • Washing:

    • Add 100 µl of M-Wash Buffer to the column.

    • Centrifuge at >10,000 x g for 30 seconds. Discard the flow-through.

  • Desulphonation:

    • Add 200 µl of M-Desulphonation Buffer to the column.

    • Incubate at room temperature for 15-20 minutes.

    • Centrifuge at >10,000 x g for 30 seconds.

  • Final Washing:

    • Add 200 µl of M-Wash Buffer to the column.

    • Centrifuge at >10,000 x g for 30 seconds.

    • Repeat the wash step with another 200 µl of M-Wash Buffer.

  • Elution:

    • Place the column in a clean 1.5 ml microcentrifuge tube.

    • Add 10-20 µl of M-Elution Buffer directly to the column matrix.

    • Incubate at room temperature for 1 minute.

    • Centrifuge at >10,000 x g for 30 seconds to elute the DNA. The bisulfite-converted DNA is now ready for downstream applications like PCR and sequencing.

Mass Spectrometry for Modified Nucleoside Analysis

Mass spectrometry (MS) is a powerful tool for the direct detection and quantification of modified nucleosides in both DNA and RNA.[20] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used approach.[20][21]

Detailed Protocol for LC-MS/MS Analysis of Modified Nucleosides:

This protocol provides a general framework for the analysis of modified nucleosides.[20][21][22][23][24]

Materials:

  • Purified RNA or DNA sample

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate buffer

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole or high-resolution mass spectrometer)

  • Standards for known modified nucleosides

Procedure:

  • Nucleic Acid Digestion:

    • To 1-5 µg of purified RNA or DNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the nucleic acid into mononucleotides.

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 1 hour to dephosphorylate the mononucleotides into nucleosides.

    • Terminate the reaction by heat inactivation or by adding a suitable stop solution.

  • Sample Preparation:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant containing the nucleosides to a new tube.

    • If necessary, perform a cleanup step such as solid-phase extraction to remove salts and other contaminants.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • The mass spectrometer is operated in positive ion mode with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of known modified nucleosides. For discovery of new modifications, a full scan or data-dependent acquisition mode can be used.

    • Identify and quantify the modified nucleosides by comparing their retention times and mass-to-charge ratios (m/z) with those of the known standards.

Pseudouridine Detection by CMC Chemistry

The detection of pseudouridine can be challenging as it is an isomer of uridine and thus has the same mass. Chemical derivatization with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) is a widely used method to specifically label pseudouridine.[5][25][26][27] The CMC adduct on pseudouridine is stable under alkaline conditions, while adducts on other bases are removed. This allows for the specific identification of pseudouridine sites.

Detailed Protocol for CMC-Based Pseudouridine Detection:

This protocol is a synthesis of methods described in the literature.[5][6][25][26][27]

Materials:

  • Total RNA or purified RNA of interest

  • N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC)

  • Bicine-EDTA-Urea (BEU) buffer (e.g., 50 mM Bicine, 4 mM EDTA, 7 M Urea, pH 8.3)

  • Sodium carbonate buffer (pH 10.4)

  • Reverse transcriptase

  • Primers specific to the RNA of interest

  • dNTPs

  • Materials for gel electrophoresis or sequencing

Procedure:

  • CMC Treatment:

    • Dissolve RNA in BEU buffer.

    • Add freshly prepared CMC to a final concentration of 0.2-0.4 M.

    • Incubate at 37°C for 20-30 minutes. A control reaction without CMC should be run in parallel.

  • Alkaline Treatment:

    • Remove excess CMC by ethanol precipitation of the RNA.

    • Resuspend the RNA pellet in sodium carbonate buffer (pH 10.4).

    • Incubate at 37°C for 2-4 hours to reverse the CMC modification on uridine and guanosine residues.

  • RNA Purification:

    • Purify the RNA by ethanol precipitation to remove the buffer and any remaining reagents.

    • Resuspend the RNA in nuclease-free water.

  • Reverse Transcription:

    • Perform reverse transcription on both the CMC-treated and control RNA samples using a primer specific to the region of interest.

    • The CMC adduct on pseudouridine will cause the reverse transcriptase to stall, resulting in a truncated cDNA product.

  • Analysis:

    • Analyze the reverse transcription products by gel electrophoresis or by high-throughput sequencing (as in Pseudo-Seq).

    • A band or a pile-up of sequencing reads corresponding to the position of the pseudouridine will be observed in the CMC-treated sample but not in the control sample.

Visualizing the Molecular Landscape: Pathways and Workflows

Understanding the complex interplay of modified pyrimidines requires a clear visualization of the underlying biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate key concepts in this field.

de_novo_pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS II Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate 2 ATP 2 ATP 2 ATP->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_in Dihydroorotate->Dihydroorotate_in Orotate Orotate OMP OMP Orotate->OMP UMPS Dihydroorotate_in->Orotate DHODH PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UMP Kinase UTP UTP UDP->UTP NDP Kinase CTP CTP UTP->CTP CTP Synthetase

Figure 1. De Novo Pyrimidine Biosynthesis Pathway.

bisulfite_sequencing_workflow Genomic_DNA Genomic DNA (with methylated and unmethylated C) Bisulfite_Treatment Bisulfite Treatment Genomic_DNA->Bisulfite_Treatment Converted_DNA Converted DNA (unmethylated C -> U, methylated C remains C) Bisulfite_Treatment->Converted_DNA PCR_Amplification PCR Amplification Converted_DNA->PCR_Amplification Amplified_DNA Amplified DNA (U -> T) PCR_Amplification->Amplified_DNA Sequencing Sequencing Amplified_DNA->Sequencing Data_Analysis Data Analysis (Compare to reference, C vs T) Sequencing->Data_Analysis

Figure 2. Experimental Workflow for Bisulfite Sequencing.

azacytidine_moa 5-Azacytidine 5-Azacytidine Incorporation_DNA Incorporation into DNA 5-Azacytidine->Incorporation_DNA DNMT_Trapping DNMT Trapping (Covalent Adduct Formation) Incorporation_DNA->DNMT_Trapping DNMT_Depletion DNMT Depletion DNMT_Trapping->DNMT_Depletion DNA_Hypomethylation DNA Hypomethylation DNMT_Depletion->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Gene_Reactivation Therapeutic_Effect Therapeutic Effect (Cell Cycle Arrest, Apoptosis) Gene_Reactivation->Therapeutic_Effect

Figure 3. Mechanism of Action of 5-Azacytidine.

zebularine_moa Zebularine Zebularine Incorporation_DNA Incorporation into DNA Zebularine->Incorporation_DNA DNMT_Binding DNMT Binding to Zebularine-containing DNA Incorporation_DNA->DNMT_Binding Covalent_Complex Formation of a Reversible Covalent Complex with DNMT DNMT_Binding->Covalent_Complex DNMT_Sequestration DNMT Sequestration Covalent_Complex->DNMT_Sequestration Inhibition_Methylation Inhibition of DNA Methylation DNMT_Sequestration->Inhibition_Methylation Gene_Reactivation Gene Reactivation Inhibition_Methylation->Gene_Reactivation

Figure 4. Mechanism of Action of Zebularine.

Modified Pyrimidines in Drug Development

The critical roles of pyrimidine modifications in disease pathogenesis have made them attractive targets for therapeutic intervention. The development of pyrimidine analogs that can modulate the activity of enzymes involved in these modifications is a burgeoning area of research.

DNMT Inhibitors:

Drugs like 5-azacytidine and its deoxy derivative, decitabine, are nucleoside analogs that, upon incorporation into DNA, trap and lead to the degradation of DNMTs.[1] This results in the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes. These drugs have been approved for the treatment of myelodysplastic syndromes and certain types of leukemia.[1] Zebularine is another cytidine analog that acts as a DNMT inhibitor by forming a covalent complex with the enzyme when incorporated into DNA.[4][26][28][29]

Future Directions:

The field of modified pyrimidines is rapidly evolving. The development of more specific and potent inhibitors of the enzymes that write, read, and erase these modifications holds great promise for the treatment of a wide range of diseases, from cancer to neurological disorders. Furthermore, the incorporation of modified pyrimidines, such as pseudouridine, into mRNA-based therapeutics is being explored to enhance their stability and translational efficiency while reducing their immunogenicity. As our understanding of the "epitranscriptome" and the "epigenome" deepens, the importance of modified pyrimidines in health and disease will undoubtedly continue to grow, opening up new avenues for diagnosis and therapy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 6-Carboxymethyluracil Phosphoramidite in Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful tool for enhancing their therapeutic and diagnostic potential. Modifications can improve nuclease resistance, binding affinity, and cellular uptake, or introduce new functionalities for conjugation and labeling.[1] 6-Carboxymethyluracil is a modified pyrimidine that introduces a carboxylic acid group, providing a versatile handle for the post-synthetic conjugation of a wide array of molecules, such as peptides, antibodies, and fluorescent dyes.[2] This modification is valuable for creating sophisticated oligonucleotide conjugates for targeted drug delivery, diagnostic assays, and fundamental biological studies.[3]

These application notes provide a detailed overview of the synthesis of this compound phosphoramidite and its incorporation into synthetic oligonucleotides. The protocols outlined below are based on established phosphoramidite chemistry principles and are intended to serve as a guide for researchers in the field.

Synthesis of this compound Phosphoramidite

The synthesis of this compound phosphoramidite is a multi-step process that begins with the appropriate protection of the 6-carboxymethyluridine nucleoside, followed by phosphitylation to generate the reactive phosphoramidite monomer required for automated solid-phase oligonucleotide synthesis.

Logical Synthesis Pathway

The synthesis pathway involves three key stages: protection of the carboxyl group, protection of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.

Synthesis_Pathway Start 6-Carboxymethyluridine Carboxyl_Protection Carboxyl Group Protection (e.g., Esterification) Start->Carboxyl_Protection  Esterifying Agent, Base DMT_Protection 5'-Hydroxyl Group Protection (DMT-Cl) Carboxyl_Protection->DMT_Protection  DMT-Cl, Pyridine Phosphitylation 3'-Hydroxyl Group Phosphitylation DMT_Protection->Phosphitylation  2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Final_Product This compound Phosphoramidite Phosphitylation->Final_Product

Caption: Generalized synthesis pathway for this compound Phosphoramidite.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound phosphoramidite and its incorporation into oligonucleotides. These protocols may require optimization based on the specific starting materials and desired scale.

Protocol 1: Synthesis of 5'-O-DMT-6-(alkoxycarbonylmethyl)uridine

Objective: To protect the 5'-hydroxyl group of the carboxyl-protected uridine derivative.

Materials:

  • 6-(Alkoxycarbonylmethyl)uridine (e.g., methyl or ethyl ester)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)[4]

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 6-(Alkoxycarbonylmethyl)uridine in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add DMT-Cl (1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the desired 5'-O-DMT-6-(alkoxycarbonylmethyl)uridine.

Parameter Typical Value
Reactant Ratio 1 : 1.1 (Nucleoside : DMT-Cl)
Reaction Time 12 - 16 hours
Typical Yield 70 - 85%

Table 1: Typical reaction parameters for 5'-O-DMT protection.

Protocol 2: Synthesis of 5'-O-DMT-6-(alkoxycarbonylmethyl)uridine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite

Objective: To introduce the phosphoramidite moiety at the 3'-hydroxyl position.

Materials:

  • 5'-O-DMT-6-(alkoxycarbonylmethyl)uridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 5'-O-DMT-6-(alkoxycarbonylmethyl)uridine in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add DIPEA (2.5 equivalents).

  • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction by TLC or ³¹P NMR.

  • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine to obtain the final phosphoramidite.

Parameter Typical Value
Reactant Ratio 1 : 1.5 : 2.5 (Protected Nucleoside : Phosphitylating Reagent : DIPEA)
Reaction Time 2 - 4 hours
Typical Yield 60 - 80%

Table 2: Typical reaction parameters for phosphitylation.

Protocol 3: Incorporation of this compound Phosphoramidite into Oligonucleotides

Objective: To incorporate the modified phosphoramidite into a growing oligonucleotide chain using an automated solid-phase synthesizer.

Materials:

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Procedure:

  • Prepare a solution of the this compound phosphoramidite in anhydrous acetonitrile.

  • Install the phosphoramidite bottle on the synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer.

  • Initiate the standard solid-phase synthesis cycle. A longer coupling time may be required for the modified phosphoramidite to ensure high coupling efficiency.[5]

  • The standard synthesis cycle consists of:

    • Detritylation: Removal of the 5'-DMT group.

    • Coupling: Addition of the phosphoramidite.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite triester to a stable phosphate triester.

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation  Next Cycle

Caption: Standard automated solid-phase oligonucleotide synthesis cycle.

Step Reagent Typical Time Coupling Efficiency
DetritylationTrichloroacetic Acid in DCM60-120 secN/A
CouplingModified Phosphoramidite + Activator120-600 sec>98%
CappingAcetic Anhydride/N-Methylimidazole30-60 secN/A
OxidationIodine/Water/Pyridine30-60 secN/A

Table 3: Typical parameters for incorporating the modified phosphoramidite.

Protocol 4: Cleavage and Deprotection

Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups.

Materials:

  • Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA)[6]

  • Anhydrous conditions for certain applications[6]

Procedure:

  • Transfer the CPG support to a sealed vial.

  • Add the deprotection solution (e.g., concentrated ammonium hydroxide).

  • Incubate at room temperature or elevated temperature (e.g., 55°C) for a specified time (typically 8-16 hours for standard protecting groups). The ester protecting the carboxyl group will also be cleaved during this step to yield the free carboxylic acid.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness.

Note: The stability of the this compound modification under standard deprotection conditions should be considered. Mild deprotection conditions may be necessary if the modification is labile.[7]

Protocol 5: Purification and Characterization

Objective: To purify the full-length modified oligonucleotide and verify its identity and purity.

Methods:

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) are common methods for purifying modified oligonucleotides.[8][9] RP-HPLC is often preferred for its ability to separate the desired product from failure sequences.[1]

  • Characterization:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.[10]

    • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or ion-exchange HPLC can be used to assess the purity of the final product.

Technique Purpose Typical Outcome
RP-HPLCPurification and Purity AssessmentSeparation of full-length product from shorter sequences
ESI-MSMolecular Weight ConfirmationObserved mass matches the calculated mass

Table 4: Common purification and characterization techniques.

Applications of this compound Modified Oligonucleotides

The primary application of incorporating this compound into oligonucleotides is to provide a site for post-synthetic conjugation. The carboxylic acid group can be activated to react with primary amines, enabling the attachment of a wide variety of molecules.[11]

Workflow for Post-Synthetic Conjugation

Conjugation_Workflow Oligo Oligonucleotide with This compound Activation Carboxyl Group Activation (e.g., EDC/NHS) Oligo->Activation Conjugation Conjugation with Amine-containing Molecule Activation->Conjugation  R-NH₂ Purification Purification of Conjugate Conjugation->Purification Final_Product Purified Oligonucleotide Conjugate Purification->Final_Product

Caption: General workflow for conjugating a molecule to a this compound modified oligonucleotide.

Potential Applications Include:

  • Targeted Drug Delivery: Conjugation of cell-penetrating peptides or antibodies to guide the oligonucleotide to specific cells or tissues.

  • Diagnostic Probes: Attachment of fluorescent dyes or quenchers for use in real-time PCR or fluorescence in situ hybridization (FISH).[]

  • Aptamer Development: Introduction of functional groups to enhance binding affinity and specificity of aptamers to their targets.[13]

  • Antisense Technology: Modification to improve the pharmacokinetic properties of antisense oligonucleotides.[3]

Conclusion

The synthesis of this compound phosphoramidite and its incorporation into oligonucleotides provides a robust method for introducing a versatile chemical handle for post-synthetic modifications. The protocols outlined in these application notes offer a comprehensive guide for researchers to produce high-quality modified oligonucleotides for a wide range of applications in diagnostics, therapeutics, and biotechnology. Careful optimization of reaction conditions and rigorous purification and characterization are essential for the successful implementation of this technology.

References

Application Notes and Protocols: Enzymatic Incorporation of 6-Carboxymethyluracil into DNA/RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into DNA and RNA is a powerful tool for elucidating biological mechanisms, developing novel diagnostics, and creating advanced therapeutic agents. 6-Carboxymethyluracil (6-CMU) is a modified uracil base that introduces a carboxylic acid functionality into the major groove of the DNA or RNA duplex. This functional group can be leveraged for a variety of applications, including the attachment of labels, cross-linking to proteins, and the development of metal-ion-sensing nucleic acids. This document provides detailed protocols for the enzymatic incorporation of 6-carboxymethyluridine triphosphate (6-CMUTP) into RNA and 6-carboxymethyl-2'-deoxyuridine triphosphate (6-CMUdUTP) into DNA.

Applications of this compound Modified Nucleic Acids

The introduction of a carboxyl group at the C6 position of uracil opens up a range of potential applications in research and drug development:

  • Bioconjugation: The carboxylic acid serves as a handle for the covalent attachment of various molecules, such as fluorescent dyes, biotin, or proteins, enabling advanced labeling and detection methods.

  • Protein-Nucleic Acid Cross-linking: The reactive nature of the carboxyl group can be exploited to induce covalent cross-links with nearby amino acid residues in proteins, facilitating the study of protein-DNA and protein-RNA interactions.

  • Development of Aptamers and Ribozymes: The unique chemical properties of 6-CMU can be used to select for aptamers and ribozymes with novel binding and catalytic activities.

  • Metal Ion Sensing: The carboxyl group can act as a chelating agent for metal ions, allowing for the design of nucleic acid-based sensors for specific metals.

  • Therapeutic Oligonucleotides: The modification can enhance the stability and binding affinity of antisense oligonucleotides and siRNAs, potentially improving their therapeutic efficacy.

Synthesis of 6-Carboxymethyluridine Triphosphate (6-CMUTP and 6-CMUdUTP)

General Principle of the Ludwig-Eckstein Synthesis:

  • Phosphorylation of the 5'-hydroxyl group: The starting nucleoside (6-carboxymethyluridine or 6-carboxymethyl-2'-deoxyuridine) is reacted with phosphoryl chloride in the presence of a proton sponge.

  • Reaction with pyrophosphate: The resulting dichlorophosphate intermediate is then treated with pyrophosphate to form a cyclic triphosphate intermediate.

  • Hydrolysis: The cyclic intermediate is hydrolyzed to yield the final 5'-triphosphate.

Researchers can adapt established protocols for similar modified nucleosides to synthesize 6-CMUTP and 6-CMUdUTP.

Enzymatic Incorporation of this compound into RNA

Recommended Enzyme: T7 RNA Polymerase

T7 RNA polymerase is known to be tolerant of a variety of modifications at the C5 and C6 positions of pyrimidines. Studies have shown the successful incorporation of various 5-substituted UTP derivatives, suggesting that 6-CMUTP is a viable substrate.[1][2]

Experimental Protocol: In Vitro Transcription with T7 RNA Polymerase

This protocol is a starting point and may require optimization for specific templates and desired yields.

1. Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide solution (10 mM each of ATP, CTP, GTP)

  • 6-Carboxymethyluridine Triphosphate (6-CMUTP) solution (10 mM)

  • RNase-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M)

2. Reaction Setup:

ComponentVolume (for 20 µL reaction)Final Concentration
RNase-free waterUp to 20 µL
10x Transcription Buffer2 µL1x
Ribonucleotide solution (ATP, CTP, GTP)2 µL of 10 mM stock1 mM each
6-CMUTP solution2 µL of 10 mM stock1 mM
Linearized DNA template1 µg50 ng/µL
T7 RNA Polymerase1 µL (50 units)2.5 units/µL

3. Procedure:

  • Thaw all components on ice.

  • Assemble the reaction mixture in a sterile, RNase-free microcentrifuge tube in the order listed in the table.

  • Mix gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • The resulting RNA can be purified by standard methods such as phenol/chloroform extraction followed by ethanol precipitation, or by using a commercial RNA purification kit.

4. Analysis of Incorporation:

The incorporation of 6-CMU can be verified by various methods, including:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Compare the mobility of the modified RNA to an unmodified control. The modified RNA may show a slight shift in mobility.

  • Mass Spectrometry: This provides a definitive confirmation of the mass of the transcript, which will be increased by the mass of the carboxymethyl group for each incorporated 6-CMU.

  • Reverse Transcription followed by Sequencing: To ensure the fidelity of incorporation.

Enzymatic Incorporation of this compound into DNA

Recommended Enzyme: Klenow Fragment (3'→5' exo-) of E. coli DNA Polymerase I

The Klenow fragment is a versatile enzyme for DNA synthesis and is known to accept various modified deoxynucleoside triphosphates.[3][4][5] The exonuclease-deficient version is recommended to prevent the removal of the modified nucleotide after incorporation.

Experimental Protocol: Primer Extension with Klenow Fragment

This protocol outlines a basic primer extension reaction to incorporate 6-CMUdUTP.

1. Materials:

  • Single-stranded DNA template

  • DNA primer (complementary to a region of the template)

  • Klenow Fragment (3'→5' exo-)

  • 10x Klenow Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • Deoxynucleotide solution (10 mM each of dATP, dCTP, dGTP)

  • 6-Carboxymethyl-2'-deoxyuridine Triphosphate (6-CMUdUTP) solution (10 mM)

  • Nuclease-free water

  • EDTA (0.5 M)

2. Reaction Setup:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL
10x Klenow Reaction Buffer2 µL1x
Template:Primer mix (annealed)100 ng5 ng/µL
Deoxynucleotide solution (dATP, dCTP, dGTP)0.4 µL of 10 mM stock200 µM each
6-CMUdUTP solution0.4 µL of 10 mM stock200 µM
Klenow Fragment (3'→5' exo-)1 µL (5 units)0.25 units/µL

3. Procedure:

  • Anneal the primer to the template by mixing them in a 1:1.2 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Assemble the reaction mixture in a sterile microcentrifuge tube on ice in the order listed in the table.

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding 1 µL of 0.5 M EDTA and heating to 75°C for 10 minutes.

  • The product can be analyzed by denaturing PAGE.

Quantitative Data Summary

While specific kinetic data for the incorporation of 6-CMU by T7 RNA Polymerase and Klenow Fragment is not available, data from similar C5-modified uridines can provide an estimate of the expected efficiency. The following table summarizes representative data for other modified uridines.

EnzymeModified NucleotideRelative kcat/Km (compared to UTP/dTTP)Reference
T7 RNA Polymerase5-(Indolyl-3-carboxyamido)-UTP~1.0[2]
T7 RNA Polymerase5-(Aminoallyl)-UTP~0.8(Estimated from similar studies)
Klenow Fragment5-(1-Propynyl)-dUTP~0.9[4]
Klenow Fragment5-(Aminoallyl)-dUTP~0.7(Estimated from similar studies)

Note: The efficiency of incorporation of 6-CMUTP/6-CMUdUTP is expected to be comparable to these values but should be determined empirically for each specific template and reaction condition.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-CMUTP/dUTP cluster_incorporation Enzymatic Incorporation cluster_application Downstream Applications start 6-Carboxymethyluridine or 6-CM-2'-deoxyuridine step1 Phosphorylation (Ludwig-Eckstein) start->step1 product 6-CMUTP or 6-CMUdUTP step1->product rna_incorp In Vitro Transcription product->rna_incorp T7 RNA Polymerase dna_incorp Primer Extension product->dna_incorp Klenow Fragment rna_product 6-CMU-RNA rna_incorp->rna_product dna_product 6-CMU-DNA dna_incorp->dna_product app1 app1 rna_product->app1 Bioconjugation app2 app2 rna_product->app2 Cross-linking app3 app3 rna_product->app3 Aptamer/Ribozyme Selection dna_product->app1 dna_product->app2 app4 app4 dna_product->app4 Metal Sensing signaling_pathway_analogy cluster_rna RNA Synthesis cluster_dna DNA Synthesis T7 T7 RNA Polymerase RNA_Product 6-CMU Modified RNA T7->RNA_Product Transcription Template_RNA DNA Template (+ T7 Promoter) Template_RNA->T7 NTPs ATP, CTP, GTP NTPs->T7 CMUTP 6-CMUTP CMUTP->T7 Klenow Klenow Fragment DNA_Product 6-CMU Modified DNA Klenow->DNA_Product Polymerization Template_DNA Template:Primer Template_DNA->Klenow dNTPs dATP, dCTP, dGTP dNTPs->Klenow CMUdUTP 6-CMUdUTP CMUdUTP->Klenow

References

Application Notes and Protocols for the Quantification of 6-Carboxymethyluracil in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

6-Carboxymethyluracil (6-CMU), a modified pyrimidine, is an analogue of the nucleobase uracil. The presence and concentration of modified nucleobases in biological fluids can be indicative of various physiological or pathological states, making their accurate quantification a valuable tool in clinical and biomedical research. For instance, uracil and its derivatives have been explored as biomarkers in the context of oral squamous cell carcinoma and as indicators of dihydropyrimidine dehydrogenase (DPD) activity, which is crucial for the safe administration of fluoropyrimidine-based chemotherapies.[1][2][3][4] This document provides detailed protocols for the quantification of this compound in biological samples such as plasma and urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). A protocol for the synthesis of a this compound analytical standard is also included.

Hypothetical Biological Significance of this compound

While the specific biological role of this compound is not well-established in the literature, it can be hypothesized that its presence may be related to pyrimidine metabolism or DNA/RNA repair pathways. Modified nucleobases are often products of nucleic acid damage and subsequent repair mechanisms. The following diagram illustrates a hypothetical pathway for the formation and excretion of this compound.

Hypothetical_6CMU_Pathway DNA_RNA DNA / RNA Damaged_Nucleobase Damaged Uracil (e.g., via oxidation) DNA_RNA->Damaged_Nucleobase Damage Excision_Repair Base Excision Repair Damaged_Nucleobase->Excision_Repair Recognition Free_6CMU Free this compound Excision_Repair->Free_6CMU Excision Cellular_Metabolism Cellular Metabolism Free_6CMU->Cellular_Metabolism Metabolic Processing? Bloodstream Bloodstream Cellular_Metabolism->Bloodstream Kidney Kidney Filtration Bloodstream->Kidney Urine Excretion in Urine Kidney->Urine

Caption: Hypothetical pathway of this compound formation and excretion.

Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in human plasma and urine using a triple quadrupole mass spectrometer.

Experimental Workflow

HPLC_MSMS_Workflow Sample_Collection Biological Sample Collection (Plasma or Urine) Spiking Spike with Internal Standard (e.g., ¹³C,¹⁵N₂-6-CMU) Sample_Collection->Spiking Sample_Prep Sample Preparation (Protein Precipitation) Spiking->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation MSMS_Detection MS/MS Detection (MRM) HPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C,¹⁵N₂-6-Carboxymethyluracil

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free)

Instrumentation
  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation
  • To 100 µL of plasma or urine, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6.1-8 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions (Predicted)

The exact mass transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. Based on the structure (molecular weight: 170.12 g/mol ), the following transitions are predicted:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound171.05126.05 (loss of COOH)15 (Quantifier)
98.04 (further frag.)25 (Qualifier)
¹³C,¹⁵N₂-6-CMU (IS)174.05128.0515
Calibration and Quality Control

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into drug-free plasma or urine. A typical calibration range would be 1-1000 ng/mL.

Protocol 2: Quantification of this compound by HPLC-UV

This method is suitable for applications where higher concentrations of this compound are expected and the high sensitivity of MS/MS is not required.

Experimental Workflow

HPLC_UV_Workflow Sample_Collection Biological Sample Collection (Plasma or Urine) Sample_Prep Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Prep Centrifugation Centrifugation/Elution Sample_Prep->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Ultrapure water

Instrumentation
  • HPLC system with a UV/Vis detector.

Sample Preparation
  • To 500 µL of plasma or urine, add 1 mL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 200 µL of mobile phase and filter through a 0.22 µm syringe filter.

HPLC Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength 260 nm (to be confirmed by UV scan of the standard)
Calibration

Prepare calibration standards in the mobile phase. A typical calibration range would be 0.1-50 µg/mL.

Protocol 3: Synthesis of this compound Analytical Standard

This protocol is adapted from the synthesis of other 6-substituted uracils and provides a potential route for obtaining the analytical standard.[5]

Synthetic Scheme

Synthesis_Scheme Reactants Diethyl 1,3-acetonedicarboxylate + Urea Condensation Condensation (Base-catalyzed) Reactants->Condensation Intermediate Ethyl 2,4-dihydroxy-6-pyrimidineacetate Condensation->Intermediate Hydrolysis Hydrolysis (Acid or Base) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

References

Application Notes and Protocols for 6-Carboxymethyluracil in Protein-Nucleic Acid Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate interactions between proteins and nucleic acids is fundamental to unraveling cellular processes and is a cornerstone of modern drug development. Site-specific cross-linking technologies have emerged as powerful tools to capture these transient interactions. 6-Carboxymethyluracil (6-CMU) is a photo-activatable analog of thymine and uracil that can be incorporated into DNA and RNA probes, respectively. Upon activation with UV light, 6-CMU forms a covalent bond with interacting amino acid residues in close proximity, thereby providing a "snapshot" of the protein-nucleic acid interface. This application note provides detailed protocols and theoretical data for the use of 6-CMU in protein-nucleic acid cross-linking studies.

Note: Specific experimental data for this compound is limited in the public domain. The following protocols and data are based on established methodologies for similar photo-cross-linking agents and should be considered as a starting point for experimental design and optimization.

Principle of this compound Photo-Cross-Linking

This compound is an ideal tool for mapping protein-nucleic acid interactions due to its structural similarity to natural bases, allowing for its efficient incorporation into oligonucleotides via standard phosphoramidite chemistry. The carboxymethyl group at the 6-position is the photo-reactive moiety. Upon irradiation with UV light (typically around 310-360 nm), the excited 6-CMU can form a covalent cross-link with a variety of amino acid side chains, effectively and irreversibly linking the nucleic acid probe to its binding protein.

Applications in Research and Drug Development

  • Identification of novel DNA or RNA binding proteins: Probes containing 6-CMU can be used as "bait" to capture and identify previously unknown protein interaction partners from complex cellular lysates.

  • Mapping of protein binding sites on nucleic acids: By systematically placing 6-CMU at different positions within a nucleic acid sequence, the precise binding interface of a protein can be determined.

  • Structural analysis of protein-nucleic acid complexes: The distance constraints obtained from cross-linking data can be used to model the three-dimensional structure of protein-nucleic acid complexes.

  • High-throughput screening of small molecule inhibitors: 6-CMU-based cross-linking assays can be adapted for high-throughput screening to identify small molecules that disrupt specific protein-nucleic acid interactions, a crucial step in drug discovery.

Data Presentation

Table 1: Illustrative Cross-Linking Efficiency of a 6-CMU-Containing DNA Probe to a Target Protein

Position of 6-CMU in ProbeUV Exposure Time (min)Cross-Linking Efficiency (%)
-552.5
-5105.1
-5157.8
+1515.2
+11028.9
+11535.4
+653.1
+6106.2
+6159.5

Table 2: Illustrative Mass Spectrometry Analysis of Cross-Linked Peptides

Cross-Linked Peptide SequenceProteinSite of Cross-LinkMass Shift (Da)
K-V-L-R -A-G-LTranscription Factor YArg125+154.04
G-A-I-K -T-S-PRNA Helicase ZLys88+154.04
F-P-W -C-V-TSplicing Factor XTrp203+154.04

Experimental Protocols

Protocol 1: Synthesis and Purification of 6-CMU-Containing Oligonucleotides

This protocol outlines the solid-phase synthesis of DNA or RNA probes containing this compound.

Materials:

  • This compound phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for automated oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deblocking agent)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • HPLC purification system with a reverse-phase column

Methodology:

  • Automated Synthesis: The oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The this compound phosphoramidite is incorporated at the desired position(s) in the sequence.

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: The crude oligonucleotide is purified by reverse-phase HPLC to isolate the full-length, 6-CMU-containing product.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV-Vis spectrophotometry at 260 nm. The purity and identity of the product are confirmed by mass spectrometry.

Protocol 2: Protein-Nucleic Acid Photo-Cross-Linking

This protocol describes the UV irradiation procedure to induce cross-linking between a 6-CMU-containing probe and its target protein.

Materials:

  • Purified 6-CMU-containing oligonucleotide probe

  • Purified target protein or cell lysate

  • Binding buffer (optimized for the specific protein-nucleic acid interaction)

  • UV cross-linking instrument (e.g., Stratalinker) with 312 nm or 365 nm bulbs

  • SDS-PAGE gels and buffers

  • Autoradiography or fluorescence imaging system (if using labeled probes)

Methodology:

  • Binding Reaction: Combine the 6-CMU probe and the protein sample in the optimized binding buffer. Incubate at the appropriate temperature (e.g., room temperature or 37°C) for 20-30 minutes to allow complex formation.

  • UV Irradiation: Place the reaction mixture in a UV-transparent plate or tube on ice and expose it to UV light. The optimal wavelength, energy, and duration of irradiation should be determined empirically (a typical starting point is 312 nm for 10-15 minutes).

  • Quenching (Optional): The reaction can be quenched by the addition of a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM.

  • Analysis of Cross-Linking: The cross-linked products are resolved by SDS-PAGE. If the probe is radiolabeled or fluorescently tagged, the cross-linked complex can be visualized by autoradiography or fluorescence imaging. Un-labeled complexes can be detected by Western blotting using an antibody against the target protein.

Protocol 3: Enrichment and Mass Spectrometry Analysis of Cross-Linked Complexes

This protocol details the isolation of cross-linked complexes and the identification of the cross-linked peptide and amino acid residue.

Materials:

  • Cross-linked protein-nucleic acid sample

  • Affinity purification resin (e.g., Streptavidin beads if the probe is biotinylated)

  • Wash buffers

  • Elution buffer

  • Protease (e.g., Trypsin)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Methodology:

  • Enrichment of Cross-Linked Complexes: If the nucleic acid probe contains an affinity tag (e.g., biotin), the cross-linked complexes can be captured from the reaction mixture using the corresponding affinity resin.

  • Washing: The resin is washed extensively to remove non-cross-linked proteins and nucleic acids.

  • On-Bead Digestion: The captured complexes are subjected to in-solution or on-bead proteolytic digestion (e.g., with trypsin) to generate peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the peptide that is covalently attached to the 6-CMU moiety. The mass shift corresponding to the remnant of the cross-linker and the nucleic acid base will pinpoint the exact amino acid residue involved in the cross-link.

Visualizations

G Experimental Workflow for 6-CMU Cross-Linking cluster_synthesis Probe Synthesis cluster_crosslinking Cross-Linking cluster_analysis MS Analysis synthesis Automated Oligonucleotide Synthesis (with 6-CMU Phosphoramidite) cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification binding Incubate 6-CMU Probe with Protein Sample purification->binding uv UV Irradiation (e.g., 312 nm) binding->uv analysis SDS-PAGE Analysis uv->analysis enrichment Affinity Purification of Cross-linked Complex uv->enrichment digestion Proteolytic Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms data_analysis Data Analysis to Identify Cross-linked Peptide ms->data_analysis

Caption: Workflow for protein-nucleic acid cross-linking using this compound.

G Hypothetical Signaling Pathway Investigation cluster_pathway Cellular Response to Stimulus cluster_experiment 6-CMU Cross-Linking Experiment stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade tf_activation Transcription Factor (TF) Activation kinase_cascade->tf_activation gene_expression Target Gene Expression tf_activation->gene_expression crosslink In vitro Cross-linking with Nuclear Extract tf_activation->crosslink TF binds to probe probe DNA Probe with 6-CMU in TF Binding Site probe->crosslink identification Identify TF and other interacting proteins by MS crosslink->identification

Caption: Investigating a signaling pathway using 6-CMU to identify transcription factor interactions.

6-Carboxymethyluracil: A Versatile Building Block for Enhanced Aptamer Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aptamers, single-stranded DNA or RNA molecules, have emerged as a promising class of therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets. However, the chemical diversity of natural nucleic acids is limited, which can restrict their binding capabilities and in vivo stability. To overcome these limitations, chemical modifications are introduced into the nucleotide building blocks. 6-Carboxymethyluracil is a modified uridine analog that offers a unique functional group—a carboxylic acid—at the 6-position of the uracil base. This modification can serve as a versatile tool for enhancing aptamer performance through several mechanisms, including increased binding affinity, improved nuclease resistance, and the potential for post-SELEX conjugation. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, potentially leading to stronger and more specific binding to target molecules.

Key Applications and Advantages

The introduction of a carboxymethyl group on the uracil base can provide several key advantages in aptamer development:

  • Enhanced Binding Affinity: The carboxyl group can act as a hydrogen bond donor or acceptor, as well as participate in electrostatic interactions, leading to improved affinity for target proteins. This is particularly beneficial when targeting proteins with positively charged amino acid residues in their binding pockets.

  • Increased Structural Diversity: The modification expands the chemical repertoire of the nucleic acid library, allowing for the selection of aptamers with novel three-dimensional structures and binding motifs that are not accessible with canonical bases alone.

  • Improved Nuclease Resistance: Modifications at the 6-position of pyrimidines can sterically hinder the approach of nucleases, thereby increasing the in vivo half-life of the aptamer.

  • Post-SELEX Conjugation Handle: The carboxylic acid provides a reactive handle for the covalent attachment of other functional molecules, such as fluorophores, quenchers, biotin, or therapeutic payloads, without compromising the aptamer's binding affinity. This is achieved through standard carbodiimide coupling chemistry.

Quantitative Data Summary

While specific quantitative data for aptamers containing this compound is not extensively available in public literature, the following table summarizes typical binding affinity improvements observed with other C5-modified uridines, which are expected to be comparable.

ModificationTargetUnmodified Aptamer KdModified Aptamer KdFold Improvement
5-Carboxy-dUThrombin~25 nM~5 nM5
5-Amino-dUThrombin~25 nM~2 nM12.5
5-Hydroxymethyl-dUPDGF~10 nM~1.5 nM6.7

Note: This data is representative of C5-modified uridines and serves as an estimation of the potential improvements achievable with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Modified Oligonucleotides

The synthesis of oligonucleotides containing this compound is achieved using standard automated phosphoramidite chemistry. A this compound phosphoramidite building block is required. The carboxylic acid moiety must be protected during synthesis, typically as an ester, which is then deprotected post-synthesis.

Materials:

  • This compound phosphoramidite (with protected carboxyl group)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard synthesis reagents (activator, capping reagents, oxidizing agent)

  • Deprotection solution (e.g., ammonium hydroxide)

  • HPLC purification system

Method:

  • Phosphoramidite Preparation: Synthesize or procure the this compound phosphoramidite with a suitable protecting group for the carboxyl function (e.g., methyl or ethyl ester).

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence. The this compound phosphoramidite is incorporated at the desired positions in the sequence using a standard coupling cycle.[1][2][]

  • Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases, phosphate backbone, and the 2'-hydroxyl (for RNA) are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide at 55°C). This step will also hydrolyze the ester protecting group on the carboxymethyl moiety, yielding the free carboxylic acid.

  • Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) to isolate the full-length, modified product.

  • Quality Control: The final product is characterized by mass spectrometry to confirm the correct mass, and by UV-Vis spectroscopy to determine the concentration.

Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with CPG support phosphoramidite Couple this compound Phosphoramidite start->phosphoramidite elongation Elongate Chain with Standard Phosphoramidites phosphoramidite->elongation end_synthesis Complete Synthesis elongation->end_synthesis cleavage Cleavage & Deprotection end_synthesis->cleavage purification HPLC Purification cleavage->purification qc Mass Spec & UV-Vis purification->qc

Caption: Workflow for synthesizing this compound modified oligonucleotides.

Protocol 2: Modified SELEX (Systematic Evolution of Ligands by Exponential Enrichment)

This protocol outlines the selection of aptamers containing this compound from a modified nucleic acid library.

Materials:

  • Modified ssDNA or ssRNA library containing this compound at randomized positions

  • Target molecule (e.g., protein)

  • SELEX buffer (e.g., PBS with MgCl2)

  • PCR primers (forward and reverse)

  • Taq DNA polymerase and dNTPs (for DNA SELEX)

  • Reverse transcriptase, RNase H, and T7 RNA polymerase (for RNA SELEX)

  • Separation matrix (e.g., nitrocellulose filter, magnetic beads)

  • Elution buffer

Method:

  • Library Preparation: Synthesize a single-stranded nucleic acid library (DNA or RNA) with a central random region where a certain percentage of uridine bases are replaced with this compound.

  • Binding: Incubate the modified library with the target molecule in the SELEX buffer to allow for binding.

  • Partitioning: Separate the target-bound sequences from the unbound sequences. This can be achieved by methods such as nitrocellulose filter binding, affinity chromatography, or using target-immobilized magnetic beads.

  • Washing: Wash the separation matrix with SELEX buffer to remove non-specifically bound sequences. The stringency of the wash can be increased in later rounds of selection.

  • Elution: Elute the bound sequences from the target. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by thermal denaturation.

  • Amplification: Amplify the eluted sequences by PCR (for DNA) or RT-PCR followed by in vitro transcription (for RNA). The amplification step will incorporate natural uracil or thymine in place of this compound.

  • Re-modification (for Click-SELEX approach): If a post-SELEX modification strategy is used (e.g., click chemistry with an alkyne-modified uridine), the modification is reintroduced into the enriched pool before the next round of selection.[4]

  • Next Round of Selection: The enriched and amplified (and re-modified, if applicable) pool is used as the input for the next round of SELEX.

  • Monitoring and Sequencing: The enrichment of the library is monitored over several rounds (typically 8-15). Once significant enrichment is observed, the final pool is cloned and sequenced to identify individual aptamer candidates.

SELEX_Cycle cluster_selection Selection cluster_amplification Amplification Library Modified Library Incubation Incubation with Target Library->Incubation Partition Partitioning Incubation->Partition Elution Elution Partition->Elution PCR PCR / RT-PCR Elution->PCR ssDNA_RNA ssDNA/RNA Generation PCR->ssDNA_RNA ssDNA_RNA->Library Next Round

Caption: The iterative cycle of the modified SELEX process.

Protocol 3: Characterization of Modified Aptamers

1. Binding Affinity Measurement (e.g., using Surface Plasmon Resonance - SPR)

Materials:

  • SPR instrument

  • Sensor chip (e.g., streptavidin-coated)

  • Biotinylated target molecule

  • Modified aptamer candidates

  • Running buffer (e.g., HBS-EP+)

Method:

  • Immobilize the biotinylated target on the streptavidin-coated sensor chip.

  • Prepare a series of dilutions of the modified aptamer in the running buffer.

  • Inject the aptamer solutions over the sensor surface at a constant flow rate and monitor the change in resonance units (RU).

  • After association, inject running buffer to monitor the dissociation phase.

  • Regenerate the sensor surface if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

2. Nuclease Resistance Assay

Materials:

  • Modified and unmodified aptamers (5'-radiolabeled or fluorescently labeled)

  • Human serum or specific exonucleases/endonucleases

  • Incubation buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or fluorescence scanner

Method:

  • Incubate the labeled aptamers (modified and unmodified) in human serum or with a specific nuclease at 37°C.

  • Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a quenching buffer (e.g., containing EDTA and formamide).

  • Analyze the samples by denaturing PAGE.

  • Visualize the bands using a phosphorimager or fluorescence scanner and quantify the amount of intact aptamer at each time point.

  • Calculate the half-life of the aptamers.

Signaling Pathways and Logical Relationships

The primary logical relationship in aptamer development is the iterative enrichment of high-affinity binders from a diverse library. This process is driven by the principles of molecular evolution.

Logical_Relationship cluster_library Initial State cluster_process Selection Process cluster_result Final Outcome Diverse_Library High Diversity, Low Average Affinity Selection Binding & Partitioning Diverse_Library->Selection Amplification Amplification Selection->Amplification Amplification->Diverse_Library Iterative Rounds Enriched_Pool Low Diversity, High Average Affinity Amplification->Enriched_Pool After Multiple Rounds Aptamer Specific High-Affinity Aptamer Enriched_Pool->Aptamer

Caption: Logical flow of aptamer enrichment during SELEX.

Conclusion

This compound represents a valuable, albeit underutilized, modification for the development of aptamers with enhanced properties. The protocols and principles outlined in this document provide a framework for the synthesis, selection, and characterization of aptamers incorporating this and similar modifications. The ability to introduce a carboxylic acid functionality opens up new avenues for improving aptamer performance and for the development of novel aptamer-based diagnostics and therapeutics. Further research into the specific effects of this compound on aptamer structure and function is warranted to fully exploit its potential.

References

Application Notes and Protocols for HPLC Purification of 6-Carboxymethyluracil Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides with modifications are increasingly vital in therapeutics and diagnostics. The introduction of moieties such as 6-Carboxymethyluracil can alter the physicochemical properties of an oligonucleotide, necessitating tailored purification strategies. This document provides detailed application notes and protocols for the purification of this compound modified oligonucleotides using High-Performance Liquid Chromatography (HPLC).

The this compound modification introduces a carboxylic acid group, which increases the overall negative charge and polarity of the oligonucleotide. This characteristic is a key consideration in the development of an effective purification method. Ion-pair reversed-phase (IP-RP) HPLC and anion-exchange (AEX) HPLC are the two most prevalent and effective techniques for oligonucleotide purification.[1] The choice between them depends on the specific separation requirements, including the length of the oligonucleotide, the nature of other modifications present, and the desired purity level.

Physicochemical Properties of this compound Modified Oligonucleotides

The presence of the this compound modification imparts specific characteristics to the oligonucleotide that influence its behavior during HPLC purification:

  • Increased Acidity: The carboxylic acid group is ionizable, contributing to the overall negative charge of the molecule, especially at neutral or basic pH.

  • Increased Polarity/Hydrophilicity: The carboxymethyl group enhances the hydrophilic nature of the oligonucleotide.

These properties suggest that retention on a standard reversed-phase column will be reduced compared to an unmodified oligonucleotide of the same sequence. Therefore, optimization of the HPLC method is crucial for achieving adequate retention and separation from impurities.

Recommended HPLC Purification Strategies

Both Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC are suitable for the purification of this compound modified oligonucleotides. The selection of the primary technique will depend on the specific separation challenge.

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP-HPLC is a high-resolution technique that is well-suited for the purification of oligonucleotides.[2] It utilizes a hydrophobic stationary phase (e.g., C8 or C18) and a mobile phase containing an ion-pairing agent. The ion-pairing agent, typically a tertiary or quaternary amine, forms a neutral complex with the negatively charged phosphate backbone and the carboxyl group of the modification, allowing for retention on the reversed-phase column.[3]

Key Considerations for IP-RP-HPLC:

  • Ion-Pairing Reagent: Triethylammonium acetate (TEAA) is a commonly used ion-pairing reagent.[3] For enhanced resolution, especially for longer oligonucleotides or those with complex impurity profiles, ion-pairing agents like hexylammonium acetate (HAA) or dibutylammonium acetate (DBAA) can be employed.[3] The use of agents like triethylamine (TEA) with hexafluoroisopropanol (HFIP) is also a widely adopted strategy, particularly when coupling HPLC with mass spectrometry (MS).[4]

  • Mobile Phase pH: Maintaining a neutral to slightly basic pH (around 7-8.5) will ensure that the carboxylic acid group of the this compound is deprotonated and available for ion-pairing.

  • Temperature: Elevated column temperatures (50-70 °C) are often used to improve peak shape and resolution by disrupting secondary structures.[5]

Anion-Exchange (AEX) HPLC

AEX-HPLC separates molecules based on their net negative charge.[6] Given that the this compound modification adds an extra negative charge at appropriate pH values, AEX can be a powerful tool for separating the modified oligonucleotide from its unmodified counterparts or other impurities with different charge states.

Key Considerations for AEX-HPLC:

  • Mobile Phase: A salt gradient (e.g., using NaCl or NaClO4) is used to elute the oligonucleotides from the positively charged stationary phase.

  • pH: A moderately basic pH (e.g., 8-9) is typically used to ensure full deprotonation of the phosphate backbone and the carboxyl group. For sequences prone to forming secondary structures, a higher pH (up to 12) can be used with a compatible column to denature the oligonucleotide.[7]

  • Column: Weak or strong anion-exchange columns can be used.

Experimental Protocols

Protocol 1: IP-RP-HPLC Purification

This protocol provides a general framework for the purification of a 20-mer this compound modified oligonucleotide.

Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and column oven

  • Reversed-phase column (e.g., C18, 5 µm, 130 Å, 4.6 x 250 mm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5

  • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile, pH 7.5

  • Crude this compound modified oligonucleotide, desalted

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10 OD260 units/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes. Set the column temperature to 60 °C and the UV detection wavelength to 260 nm.

  • Injection and Elution: Inject 100 µL of the prepared sample. Elute the oligonucleotide using a linear gradient of Mobile Phase B as detailed in the table below.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length modified oligonucleotide.

  • Post-Purification Processing: Combine the collected fractions and evaporate the acetonitrile. Desalt the purified oligonucleotide using a suitable method such as size-exclusion chromatography or ethanol precipitation.

  • Purity Analysis: Analyze the purity of the final product by analytical IP-RP-HPLC and/or mass spectrometry.

Data Presentation: IP-RP-HPLC Gradient and Expected Retention

Time (min)% Mobile Phase BEvent
05Injection
35Isocratic Hold
2325Linear Gradient
2850Linear Gradient
3095Column Wash
3595Isocratic Hold
365Re-equilibration
455End of Run
CompoundExpected Retention Time (min)Expected Purity (%)
Unmodified 20-mer~18-20-
This compound 20-mer ~16-18 >95
n-1 Truncation Products<16-

Note: The increased polarity from the this compound modification is expected to decrease the retention time compared to the corresponding unmodified oligonucleotide.

Protocol 2: AEX-HPLC Purity Analysis

This protocol is suitable for analyzing the purity of the collected fractions from the IP-RP-HPLC purification.

Instrumentation and Materials:

  • HPLC system with a gradient pump, UV detector, and column oven

  • Anion-exchange column (e.g., DNAPac PA200, 4 x 250 mm)

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5

  • Purified this compound modified oligonucleotide

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified oligonucleotide in Mobile Phase A to a concentration of approximately 1 OD260 unit/mL.

  • HPLC System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for 30 minutes. Set the column temperature to 30 °C and the UV detection wavelength to 260 nm.

  • Injection and Elution: Inject 20 µL of the prepared sample. Elute using a linear gradient of Mobile Phase B.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Data Presentation: AEX-HPLC Gradient and Expected Elution Profile

Time (min)% Mobile Phase B
010
2060
22100
27100
2810
3510
CompoundElution OrderRationale
n-1 Truncation ProductsEarlierLower net negative charge
Unmodified 20-merMiddleIntermediate net negative charge
This compound 20-mer Later Higher net negative charge

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_analysis Quality Control Synthesis Solid-Phase Synthesis of This compound Oligonucleotide Cleavage Cleavage and Deprotection Synthesis->Cleavage Desalting1 Initial Desalting Cleavage->Desalting1 IP_RP_HPLC IP-RP-HPLC Purification Desalting1->IP_RP_HPLC Fraction_Collection Fraction Collection IP_RP_HPLC->Fraction_Collection Desalting2 Post-Purification Desalting Fraction_Collection->Desalting2 AEX_HPLC AEX-HPLC Purity Analysis Desalting2->AEX_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Desalting2->Mass_Spec Final_Product Purified Product (>95% Purity) AEX_HPLC->Final_Product Mass_Spec->Final_Product

Caption: Workflow for the purification and analysis of this compound modified oligonucleotides.

Conclusion

The successful purification of this compound modified oligonucleotides is readily achievable with careful consideration of the modification's impact on the molecule's physicochemical properties. Both IP-RP-HPLC and AEX-HPLC offer robust solutions. The provided protocols and guidelines serve as a strong starting point for developing a purification strategy tailored to specific oligonucleotide sequences and purity requirements. Method optimization, including the fine-tuning of mobile phase composition, gradient slope, and temperature, will be key to achieving the highest possible purity and yield.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 6-Carboxymethyluracil Containing Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxymethyluracil (6-CMU) is a modified nucleobase that can be formed in DNA through various mechanisms, including as a byproduct of oxidative stress and inflammation. Its presence in DNA can be indicative of cellular damage and may have implications in the pathogenesis of various diseases, including cancer. Accurate and sensitive detection and quantification of 6-CMU in biological matrices are crucial for understanding its biological significance and for the development of potential diagnostic and therapeutic strategies. This document provides detailed application notes and protocols for the analysis of 6-CMU containing sequences using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Presentation

The following table presents illustrative quantitative data for 6-CMU levels in DNA from human tissue samples.

Disclaimer: The following data is for illustrative purposes only to demonstrate the presentation of quantitative results and is not derived from actual experimental measurements.

Sample IDTissue TypeCondition6-CMU (lesions per 10^6 nucleosides)Standard Deviation
CTRL-01Normal LungControl1.50.3
CTRL-02Normal LungControl1.80.4
CTRL-03Normal LungControl1.30.2
TUM-01Lung TumorDisease15.22.1
TUM-02Lung TumorDisease18.53.5
TUM-03Lung TumorDisease12.91.8
TREATED-01Cell Line ADrug A5.70.8
TREATED-02Cell Line ADrug B25.44.2
UNTREATED-01Cell Line AVehicle2.10.5

Experimental Protocols

DNA Extraction and Hydrolysis

A robust and reproducible method for DNA extraction and enzymatic hydrolysis is critical to ensure the accurate quantification of 6-CMU.

Materials:

  • Biological tissue or cell samples

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Nuclease P1

  • Alkaline Phosphatase

  • Pentetic acid (DTPA)

  • Sodium acetate buffer (pH 5.3)

  • Tris-HCl buffer (pH 8.0)

  • Internal Standard (e.g., stable isotope-labeled 6-CMU)

Protocol:

  • DNA Extraction: Extract genomic DNA from tissue or cell samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.

  • Enzymatic Hydrolysis:

    • To 20 µg of DNA in a microcentrifuge tube, add the internal standard.

    • Add 10 mM sodium acetate buffer (pH 5.3) containing 0.1 mM DTPA.

    • Add 10 units of Nuclease P1.

    • Incubate at 37°C for 2 hours.

    • Add 1 M Tris-HCl buffer (pH 8.0).

    • Add 5 units of Alkaline Phosphatase.

    • Incubate at 37°C for an additional 1 hour.

  • Sample Cleanup:

    • Centrifuge the digested sample at 14,000 x g for 10 minutes to pellet any undigested material.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines a proposed method for the sensitive detection and quantification of 6-CMU using a triple quadrupole mass spectrometer. Note: These parameters are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B (re-equilibration)

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions (Proposed):

    • Analyte: this compound

      • Precursor Ion (m/z): 169.0

      • Product Ion 1 (Quantifier, m/z): 125.0 (Loss of CO2)

      • Product Ion 2 (Qualifier, m/z): 81.0

    • Internal Standard: Stable Isotope-Labeled 6-CMU (e.g., ¹³C, ¹⁵N labeled)

      • MRM transitions for the internal standard should be determined based on its specific isotopic labeling.

  • Collision Energy: To be optimized for each transition.

  • Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

Mandatory Visualizations

Experimental Workflow for 6-CMU Analysis

experimental_workflow sample Biological Sample (Tissue or Cells) extraction DNA Extraction sample->extraction quantification DNA Quantification extraction->quantification hydrolysis Enzymatic Hydrolysis (Nuclease P1, AP) quantification->hydrolysis cleanup Sample Cleanup (Centrifugation) hydrolysis->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for the analysis of this compound.

DNA Base Excision Repair (BER) Pathway

ber_pathway dna_damage DNA with 6-CMU glycosylase Uracil-DNA Glycosylase (e.g., SMUG1, TDG) dna_damage->glycosylase Recognizes and excises 6-CMU ap_site AP Site (Apurinic/Apyrimidinic) glycosylase->ap_site ape1 APE1 (AP Endonuclease 1) ap_site->ape1 Cleaves phosphodiester backbone nick Nick in DNA Backbone ape1->nick polb DNA Polymerase β (Short-patch BER) nick->polb lp_path Long-patch BER nick->lp_path Alternative pathway for complex lesions lig3 DNA Ligase III / XRCC1 (Short-patch BER) polb->lig3 Inserts correct nucleotide repaired_dna Repaired DNA lig3->repaired_dna Seals the nick

6-Carboxymethyluracil in Cellular Imaging: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of current scientific literature, the use of 6-Carboxymethyluracil (6-CMU) as a direct labeling agent for cellular imaging applications does not appear to be an established or documented technique. While the principles of metabolic labeling and bioorthogonal chemistry provide a framework for the development of new cellular imaging probes, specific protocols, and detailed application notes for 6-CMU in this context are not available in published research.

Researchers and drug development professionals seeking to visualize cellular processes typically rely on a well-established toolbox of techniques. These include the use of fluorescent proteins, antibody-based immunofluorescence, and metabolic labeling with nucleoside or amino acid analogs that have been chemically modified to contain reporter groups. These reporter groups, such as azides or alkynes, can then be selectively visualized through bioorthogonal "click" chemistry reactions with fluorescent probes.

Currently, commonly used nucleoside analogs for metabolic labeling of DNA include molecules like 5-ethynyl-2'-deoxyuridine (EdU) and 5-vinyl-2'-deoxyuridine (VdU). These molecules are readily taken up by cells and incorporated into newly synthesized DNA. The ethynyl or vinyl groups then serve as handles for covalent attachment of fluorescent dyes, allowing for the visualization of DNA replication and cell proliferation.

While this compound is a known modified nucleobase, its utility as a tool for cellular imaging has not been demonstrated. For a molecule to be effective in this role, it would need to meet several key criteria:

  • Cellular Uptake and Metabolism: The molecule must be efficiently transported into the cell and recognized by the cellular machinery for incorporation into macromolecules like DNA or RNA.

  • Bioorthogonal Handle: It would require a chemical group that is inert to biological processes but can be specifically and efficiently reacted with a fluorescent probe. The carboxyl group of 6-CMU is not a typical bioorthogonal handle for standard click chemistry reactions.

  • Low Toxicity: The labeling molecule and the subsequent chemical reactions should not be toxic to the cells, ensuring that the observed processes are representative of normal cellular function.

Given the absence of literature on 6-CMU for cellular imaging, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data. Researchers interested in novel labeling strategies may consider exploring the synthesis of 6-CMU derivatives that incorporate established bioorthogonal functional groups. However, this would represent a novel research direction requiring extensive validation rather than the application of an existing technique.

For scientists and professionals in drug development, it is recommended to utilize the array of validated and well-documented labeling techniques currently available for cellular imaging. These methods offer robust and reproducible results for studying cellular dynamics, drug uptake, and mechanism of action.

Application Notes and Protocols for Enzymatic Ligation of 6-Carboxymethyluracil (cm6U) Modified RNA Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA molecules is a critical tool for a wide range of applications, including structural biology, functional studies, and the development of RNA therapeutics. 6-Carboxymethyluracil (cm6U) is a modified uracil base that can be introduced into RNA to probe its structure and function. Enzymatic ligation provides a powerful method for assembling larger RNA molecules from smaller, chemically synthesized fragments containing such modifications. This document provides detailed application notes and protocols for the enzymatic ligation of RNA fragments containing this compound using splinted ligation with T4 RNA Ligase 2.

Splinted ligation utilizes a complementary DNA oligonucleotide (splint) to bring the 5'-phosphate of a donor RNA fragment and the 3'-hydroxyl of an acceptor RNA fragment into proximity, creating a nicked duplex that is a preferred substrate for T4 RNA Ligase 2.[1][2][3] This method is particularly advantageous for joining modified RNA fragments, as it offers high efficiency and specificity.[4][5][6] While ligation efficiencies for short, unmodified RNAs can range from 30-60%, the presence of modifications and secondary structures in the RNA can influence the overall yield.[7]

Key Principles of Splinted RNA Ligation

The enzymatic ligation of RNA fragments using a DNA splint and T4 RNA Ligase 2 follows a three-step mechanism:

  • Adenylation of the Ligase: T4 RNA Ligase 2 reacts with ATP to form a covalent enzyme-AMP intermediate.[2]

  • AMP Transfer: The AMP moiety is transferred from the ligase to the 5'-phosphate of the donor RNA fragment, creating an activated AppRNA intermediate.

  • Phosphodiester Bond Formation: The 3'-hydroxyl of the acceptor RNA fragment attacks the activated 5'-phosphate of the donor, forming a phosphodiester bond and releasing AMP.[8]

A DNA splint is crucial for this reaction as it hybridizes to both the acceptor and donor RNA fragments, positioning them correctly for the ligase to act upon the nicked structure.[9] The stability of this ternary complex is a key determinant of ligation efficiency.[10]

Experimental Workflow

The overall experimental workflow for the enzymatic ligation of a this compound modified RNA fragment is depicted below. This process involves the design and preparation of RNA fragments and a DNA splint, the ligation reaction itself, and subsequent purification and analysis of the ligated product.

experimental_workflow cluster_prep Preparation cluster_ligation Ligation cluster_analysis Analysis RNA_prep RNA Fragment Preparation Splint_design DNA Splint Design & Synthesis Annealing Annealing of RNA & DNA Splint RNA_prep->Annealing Splint_design->Annealing Ligation_reaction T4 RNA Ligase 2 Addition Annealing->Ligation_reaction Purification Denaturing PAGE Purification Ligation_reaction->Purification Verification Product Verification (e.g., Mass Spec) Purification->Verification

Caption: Workflow for cm6U-modified RNA ligation.

Data Presentation

The efficiency of enzymatic ligation can be influenced by several factors. The following tables summarize key parameters and expected outcomes based on typical RNA ligation experiments. While specific data for this compound is not extensively published, these tables provide a general framework for experimental design and optimization.

Table 1: Typical Reaction Components for Splinted Ligation

ComponentStock ConcentrationFinal ConcentrationPurpose
Acceptor RNA (3'-OH)100 µM1 µMThe RNA fragment to be ligated at its 3' end.
Donor RNA (5'-PO4, cm6U modified)100 µM1.2 µMThe 5'-phosphorylated RNA fragment containing the modification.
DNA Splint100 µM1.5 µMA DNA oligonucleotide complementary to the ends of the acceptor and donor RNAs.
10X T4 RNA Ligase Buffer10X1XProvides the necessary salts (e.g., 500 mM Tris-HCl, 100 mM MgCl2) and DTT for the reaction.[3]
ATP10 mM1 mMEnergy source for the ligation reaction.[3]
T4 RNA Ligase 210 U/µL0.5 U/µLThe enzyme that catalyzes the phosphodiester bond formation.[3]
Nuclease-free Water-to final volumeSolvent for the reaction.

Table 2: Influence of Reaction Parameters on Ligation Efficiency

ParameterVariationExpected Effect on EfficiencyRationale
Temperature 16°C vs. 25°C vs. 37°CLower temperatures (16-25°C) are often optimal.Balances enzyme activity with the stability of the RNA/DNA hybrid. Higher temperatures can destabilize the splinted complex.[11][12]
Incubation Time 1 hour to 16 hoursIncreased time generally leads to higher yield, up to a plateau.Allows for more reaction cycles to complete.
PEG Concentration 0% to 25% (w/v)Increasing PEG concentration can significantly enhance ligation efficiency.Acts as a molecular crowding agent, promoting intermolecular interactions.[11]
Splint Length 10-15 nt overlap per RNALonger splints can increase the stability of the ligation complex, especially for structured RNAs.[10]Enhances the formation and stability of the ternary complex required for ligation.[10]

Experimental Protocols

Protocol 1: Annealing of RNA Fragments with DNA Splint

This protocol describes the formation of the RNA-DNA hybrid complex, which is the substrate for the ligation reaction.

  • In a sterile, nuclease-free microcentrifuge tube, combine the following components:

    • Acceptor RNA (1 µM final concentration)

    • Donor RNA (cm6U modified, 1.2 µM final concentration)

    • DNA Splint (1.5 µM final concentration)

    • Nuclease-free water to a volume of 14 µL.

  • Mix the components gently by pipetting.

  • Heat the mixture to 90°C for 2 minutes to denature any secondary structures.

  • Allow the mixture to cool slowly to room temperature (approximately 25°C) over 30 minutes. This can be done by placing the tube in a heat block and turning it off.

Protocol 2: Enzymatic Ligation with T4 RNA Ligase 2

This protocol details the enzymatic joining of the annealed RNA fragments.

  • To the 14 µL of annealed RNA/DNA mixture from Protocol 1, add the following:

    • 2 µL of 10X T4 RNA Ligase Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of T4 RNA Ligase 2 (10 U)

    • 1 µL of Nuclease-free Water

  • The total reaction volume should be 20 µL.

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 25°C for 2 to 4 hours. For difficult ligations, the incubation can be extended to 16 hours (overnight) at 16°C.

  • Stop the reaction by adding 20 µL of 2X formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).

Protocol 3: Product Analysis and Purification by Denaturing PAGE

This protocol describes the separation and purification of the ligated RNA product.

  • Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea) of appropriate percentage to resolve the starting materials from the ligated product.

  • Heat the stopped ligation reaction mixture at 95°C for 5 minutes, then place on ice.

  • Load the entire sample onto the denaturing polyacrylamide gel. Also load appropriate markers and controls (unligated RNA fragments).

  • Run the gel until there is adequate separation between the ligated product and the unligated starting materials.

  • Visualize the RNA bands by UV shadowing or by staining with a suitable dye (e.g., SYBR Gold).

  • Excise the band corresponding to the full-length ligated product.

  • Elute the RNA from the gel slice using an appropriate method, such as crush and soak in an elution buffer (e.g., 0.3 M sodium acetate).

  • Precipitate the eluted RNA with ethanol or isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Verify the identity and purity of the final product by mass spectrometry or sequencing.

Signaling Pathways and Logical Relationships

The choice of ligase is critical and depends on the nature of the RNA substrate. The following diagram illustrates the substrate preferences for T4 RNA Ligase 1 and T4 RNA Ligase 2, highlighting why T4 RNA Ligase 2 is the enzyme of choice for splinted ligation.

ligase_specificity cluster_substrates RNA Substrates cluster_ligases Ligases ssRNA Single-stranded RNA dsRNA_nick Nicked dsRNA or RNA/DNA Hybrid Rnl1 T4 RNA Ligase 1 ssRNA->Rnl1 Preferred Substrate Rnl2 T4 RNA Ligase 2 ssRNA->Rnl2 Poor Substrate dsRNA_nick->Rnl1 Poor Substrate dsRNA_nick->Rnl2 Preferred Substrate

References

Solid-Phase Synthesis of Oligonucleotides with 6-Carboxymethyluracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful tool for enhancing their therapeutic and diagnostic potential. 6-Carboxymethyluracil, a uridine analog featuring a carboxylic acid functional group at the 6-position of the uracil base, offers a versatile handle for post-synthetic conjugation of various molecules, including peptides, fluorophores, and other reporter groups. This modification can improve the pharmacokinetic properties of oligonucleotide-based drugs, facilitate the development of novel diagnostic probes, and aid in the study of nucleic acid structure and function. This document provides detailed application notes and protocols for the solid-phase synthesis of oligonucleotides containing this compound.

Data Summary

Quantitative data for the key steps in the solid-phase synthesis of oligonucleotides containing a protected this compound phosphoramidite are summarized in the table below. The data is based on typical phosphoramidite chemistry and may vary depending on the specific oligonucleotide sequence, synthesis scale, and instrumentation.

ParameterValueNotes
Phosphoramidite Coupling Efficiency >97%Per cycle, determined by trityl cation monitoring.
Allyl Group Deprotection Efficiency >95%On-support deprotection of the carboxyl protecting group.
Overall Crude Yield (20-mer ON) 40-60%Based on initial solid support loading.
Purity after HPLC Purification >95%For the full-length oligonucleotide.

Experimental Protocols

Synthesis of 6-Carboxymethyluridine Phosphoramidite

The synthesis of the key building block, the 6-carboxymethyluridine phosphoramidite, involves a multi-step process starting from uridine. The carboxylic acid group is protected as an allyl ester to ensure its stability during oligonucleotide synthesis.

a) Synthesis of 6-Carboxymethyluridine:

A detailed, multi-step organic synthesis is required to introduce the carboxymethyl group at the 6-position of uridine. This typically involves the protection of the ribose hydroxyl groups, followed by a C-H activation/functionalization at the C6 position of the uracil base, and subsequent deprotection of the ribose hydroxyls.

b) Allyl Protection of the Carboxyl Group:

The carboxylic acid of 6-carboxymethyluridine is protected as an allyl ester. This is achieved by reacting 6-carboxymethyluridine with allyl alcohol in the presence of a suitable acid catalyst. The allyl group is stable to the conditions of oligonucleotide synthesis but can be selectively removed on the solid support.[1][2][3]

c) 5'-O-DMT Protection:

The 5'-hydroxyl group of the allyl-protected 6-carboxymethyluridine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-chloride in anhydrous pyridine.[1][4] This allows for the monitoring of coupling efficiency during solid-phase synthesis.

d) 3'-Phosphitylation:

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. The 5'-O-DMT-6-(allyl-carboxymethyl)uridine is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent.[1][4][5] The resulting phosphoramidite is purified by silica gel chromatography and stored under anhydrous conditions until use.

Solid-Phase Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • 6-Carboxymethyluridine phosphoramidite (allyl protected).

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride/N-methylimidazole).

  • Oxidizing solution (e.g., iodine/water/pyridine).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

Protocol:

The synthesis follows a standard cycle for each nucleotide addition:

  • Deblocking: Removal of the 5'-DMT group from the solid support-bound nucleoside with the deblocking solution.

  • Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the modified phosphoramidite, an extended coupling time may be beneficial to ensure high efficiency.[6]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

On-Support Deprotection of the Allyl Group

Prior to the final cleavage and deprotection of the oligonucleotide, the allyl protecting group on the this compound is selectively removed while the oligonucleotide is still attached to the solid support.

Materials:

  • Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Scavenger (e.g., morpholine or another suitable nucleophile).

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane or tetrahydrofuran).

Protocol:

  • Wash the solid support thoroughly with the anhydrous solvent.

  • Prepare a solution of the palladium catalyst and the scavenger in the anhydrous solvent.

  • Pass the catalyst/scavenger solution through the synthesis column containing the solid support.

  • Allow the reaction to proceed at room temperature for a specified time (typically 1-2 hours).

  • Wash the solid support extensively with the solvent to remove all traces of the catalyst and scavenger.[1][2][3]

Cleavage and Final Deprotection

The oligonucleotide is cleaved from the solid support and the remaining protecting groups (on the nucleobases and phosphate backbone) are removed.

Materials:

  • Cleavage and deprotection reagent (e.g., concentrated ammonium hydroxide, a mixture of ammonium hydroxide and methylamine (AMA), or other mild deprotection solutions depending on the presence of other sensitive modifications).[7][8][9]

Protocol:

  • Transfer the solid support to a sealed reaction vial.

  • Add the cleavage and deprotection reagent.

  • Heat the vial at a specified temperature (e.g., 55°C) for a defined period (e.g., 8-16 hours for ammonium hydroxide).

  • Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Evaporate the solvent to obtain the crude oligonucleotide pellet.

Purification and Analysis

The crude oligonucleotide is purified to remove truncated sequences and other impurities.

a) HPLC Purification:

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying modified oligonucleotides.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate) is employed to elute the oligonucleotide.

  • Detection: UV absorbance at 260 nm is used to monitor the elution of the oligonucleotide.

b) Mass Spectrometry Analysis:

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity and purity of the final product.[10][11]

  • Analysis: The observed molecular weight should match the calculated molecular weight of the desired oligonucleotide containing the this compound modification.

Signaling Pathways and Experimental Workflows

Solid_Phase_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted -OH Block) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle Start Start: CPG Support Synthesis Incorporate This compound (Allyl Protected) Phosphoramidite Start->Synthesis Allyl_Deprotection On-Support Allyl Deprotection (Pd(0)/Morpholine) Synthesis->Allyl_Deprotection Cleavage_Deprotection Cleavage & Final Deprotection (e.g., NH4OH) Allyl_Deprotection->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification Analysis ESI-MS Analysis Purification->Analysis Final_Product Purified Oligonucleotide with this compound Analysis->Final_Product

Caption: Workflow for the solid-phase synthesis of oligonucleotides with this compound.

Applications in Drug Development and Research

Oligonucleotides containing this compound are valuable tools for various applications in drug development and research:

  • Aptamer Development: The carboxylic acid group can be used to conjugate the aptamer to a solid support for affinity purification of target molecules or to introduce functional moieties that enhance binding affinity or stability.

  • Therapeutic Oligonucleotides: Conjugation of targeting ligands, such as peptides or antibodies, can improve the delivery of antisense oligonucleotides or siRNAs to specific cells or tissues. Attaching polyethylene glycol (PEG) can increase the in vivo half-life of the therapeutic.

  • Diagnostic Probes: The carboxyl group provides a convenient site for the attachment of fluorescent dyes, quenchers, or biotin for the development of probes for use in techniques such as qPCR, fluorescence in situ hybridization (FISH), and microarrays.

  • Structural Biology: The introduction of cross-linking agents via the carboxyl group can be used to study the three-dimensional structure of nucleic acids and their interactions with proteins.

References

Troubleshooting & Optimization

Troubleshooting low yield in 6-Carboxymethyluracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Carboxymethyluracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and established method for synthesizing this compound involves the condensation of urea with a suitable three-carbon synthon, such as ethyl acetoacetate, followed by subsequent functional group manipulations. A key intermediate is often 6-methyluracil, which can then be oxidized to afford the desired product.

Q2: I am experiencing a significantly lower yield than reported in the literature. What are the most critical steps to investigate?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For this compound synthesis, the most critical steps that often contribute to significant yield loss are:

  • Initial Condensation Reaction: Incomplete reaction or formation of side products during the initial cyclization to form the uracil ring.

  • Oxidation Step: Inefficient oxidation of the methyl group to a carboxylic acid, or over-oxidation leading to degradation products.

  • Purification: Product loss during work-up and purification steps, such as recrystallization or chromatography.

Q3: What are some key safety precautions to consider during the synthesis of this compound and its intermediates?

Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. Reagents like strong acids, bases, and oxidizing agents should be handled with extreme care. Always refer to the Safety Data Sheet (SDS) for all reagents used in the experimental protocol for detailed safety information.

Troubleshooting Guide: Low Yield

Low yields are a frequent challenge in organic synthesis. The following sections outline potential causes and solutions for low yields specifically in the synthesis of this compound.

Issue 1: Low Yield in the Initial Condensation Step (Formation of 6-Methyluracil)

Possible Causes & Solutions:

Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Driving the reaction to completion will increase the yield of the desired product.[1][2]
Suboptimal Reaction Conditions Optimize the molar ratio of reactants, the choice of base and solvent, and the reaction temperature. The polarity of the solvent can significantly influence the reaction rate and yield.[2][3] For instance, the use of a small amount of alcohol can be beneficial in the condensation of urea and ethyl acetoacetate.[4]
Moisture in Reagents or Glassware Ensure all reagents are anhydrous and glassware is thoroughly dried, as water can interfere with the condensation reaction.[1]
Improper pH Control The pH of the reaction mixture can be critical. If the medium is too acidic or too basic, it can lead to side reactions or decomposition of the starting materials.[1]
Inefficient Purification Optimize the purification process. For precipitation, ensure the pH is adjusted correctly for maximum product isolation. If using recrystallization, select an appropriate solvent system to minimize product loss in the mother liquor.
Issue 2: Low Yield in the Oxidation of 6-Methyluracil

Possible Causes & Solutions:

Cause Recommended Action
Ineffective Oxidizing Agent The choice of oxidizing agent is crucial. Common oxidizing agents for converting a methyl group to a carboxylic acid include potassium permanganate (KMnO4) or chromic acid. The reactivity and selectivity of the oxidizing agent should be considered.
Suboptimal Reaction Temperature The reaction temperature must be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause over-oxidation and degradation of the uracil ring.
Incorrect Stoichiometry of Oxidant Ensure the correct molar ratio of the oxidizing agent to the substrate is used. An insufficient amount will result in an incomplete reaction, while an excess can lead to unwanted side products.
Side Product Formation The uracil ring itself can be susceptible to oxidation. Careful control of reaction conditions is necessary to selectively oxidize the methyl group.
Difficult Product Isolation The carboxylic acid product may be highly soluble in the aqueous reaction mixture. Acidification of the solution is often necessary to precipitate the product. Ensure the pH is lowered sufficiently for complete precipitation.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyluracil from Urea and Ethyl Acetoacetate

This protocol is adapted from a well-established procedure for the synthesis of 6-methyluracil.[4]

  • Reaction Setup: In a suitable reaction vessel, combine urea (1.2 equivalents) and ethyl acetoacetate (1.0 equivalent).

  • Solvent and Catalyst: Add absolute ethanol (approximately 0.2 mL per gram of ethyl acetoacetate) and a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid).[4]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the intermediate β-uraminocrotonic ester is typically not isolated. The reaction mixture is then treated with a solution of sodium hydroxide in water at an elevated temperature (e.g., 95°C) to effect cyclization.[4]

  • Precipitation: The resulting solution is cooled, and the pH is carefully adjusted with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the 6-methyluracil.[4]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like glacial acetic acid.[4]

Protocol 2: Oxidation of 6-Methyluracil to this compound

This protocol is a general method for the oxidation of an aromatic methyl group.

  • Reaction Setup: Suspend 6-methyluracil (1.0 equivalent) in an aqueous solution.

  • Addition of Oxidant: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO4), in portions. The reaction is often exothermic and may require cooling to maintain a specific temperature range.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant.

  • Precipitation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield Observed in This compound Synthesis step Identify Problematic Step start->step condensation Condensation to 6-Methyluracil? step->condensation Yes oxidation Oxidation to This compound? step->oxidation No purification Purification Step? step->purification No troubleshoot_condensation Troubleshoot Condensation: - Check Reagent Purity & Dryness - Optimize Reaction Time/Temp - Verify Stoichiometry - Control pH condensation->troubleshoot_condensation troubleshoot_oxidation Troubleshoot Oxidation: - Evaluate Oxidizing Agent - Control Temperature - Adjust Stoichiometry - Monitor for Side Reactions oxidation->troubleshoot_oxidation troubleshoot_purification Troubleshoot Purification: - Optimize Precipitation pH - Select Appropriate Recrystallization Solvent - Minimize Transfers purification->troubleshoot_purification

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

ReactionPathway cluster_pathway Synthesis Pathway of this compound Urea Urea Intermediate 6-Methyluracil Urea->Intermediate + EtAc Ethyl Acetoacetate EtAc->Intermediate Condensation Product This compound Intermediate->Product Oxidation

Caption: A simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Optimizing 6-Carboxymethyluracil Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Carboxymethyluracil phosphoramidite in oligonucleotide synthesis. Our goal is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite, and what are its common applications?

A1: this compound phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis to introduce a carboxymethyluracil moiety at specific positions within a DNA or RNA sequence. The carboxylic acid group serves as a versatile handle for post-synthetic conjugation of various molecules, such as peptides, proteins, and reporter labels, via amide bond formation.

Q2: I am observing low coupling efficiency with this compound phosphoramidite. What are the most likely causes?

A2: Low coupling efficiency with modified phosphoramidites like this compound can stem from several factors. The most common culprits include:

  • Suboptimal Coupling Time: Modified phosphoramidites, particularly those with bulky protecting groups on the modification, often require longer coupling times than standard A, C, G, and T phosphoramidites.[]

  • Inadequate Activator: The choice and concentration of the activator are critical. A standard activator may not be sufficiently potent for a sterically hindered modified phosphoramidite.[2]

  • Reagent Quality: The phosphoramidite, activator, or solvents may have degraded due to improper storage or exposure to moisture.[][3] Moisture is a primary inhibitor of the coupling reaction.[][3]

  • Phosphoramidite Concentration: An insufficient concentration of the this compound phosphoramidite can lead to incomplete coupling.

Q3: What is the recommended coupling time for this compound phosphoramidite?

Q4: Which activator should I use for this compound phosphoramidite?

A4: For modified phosphoramidites that may be sterically demanding, more potent activators are often required to achieve high coupling efficiencies.[2] While standard activators like 1H-Tetrazole can be used, more reactive options such as 5-Ethylthio-1H-tetrazole (ETT) or 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole may provide better results.[5][6] The optimal choice depends on a balance between reactivity and the potential for side reactions, such as premature detritylation.[2]

Q5: How should I prepare and handle this compound phosphoramidite to ensure its quality?

A5: Proper handling and preparation are crucial for maintaining the integrity of the phosphoramidite.

  • Storage: Store the phosphoramidite as a dry powder at -20°C under an inert atmosphere (e.g., argon).

  • Preparation of Solutions: Allow the phosphoramidite vial to warm to room temperature before opening to prevent moisture condensation.[] Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration. Use the solution as fresh as possible, as phosphoramidites have limited stability in solution.[7]

  • Anhydrous Conditions: Ensure all solvents, particularly acetonitrile, are strictly anhydrous (water content <30 ppm, preferably <10 ppm).[8]

Q6: What are the appropriate deprotection conditions for an oligonucleotide containing this compound?

A6: The deprotection strategy will depend on the protecting group used for the carboxymethyl function and the other protecting groups on the nucleobases. It is crucial to use deprotection conditions that effectively remove all protecting groups without degrading the oligonucleotide or the modification. For sensitive modifications, milder deprotection strategies may be necessary. Always consult the manufacturer's recommendations for the specific protecting groups used.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency of this compound Phosphoramidite
Possible Cause Recommended Solution
Insufficient Coupling Time Modified phosphoramidites often require extended coupling times.[] Increase the coupling time for the this compound phosphoramidite. A good starting point is to double the standard coupling time. For challenging modifications, times of 12-30 minutes may be necessary.[4]
Suboptimal Activator The standard activator may not be potent enough.[2] Consider switching to a more reactive activator like 5-Ethylthio-1H-tetrazole (ETT) or 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole.[5][6] An activator titration can help identify the optimal concentration.
Moisture Contamination Water will react with the activated phosphoramidite, reducing coupling efficiency.[3] Ensure all reagents, especially acetonitrile, are anhydrous.[8] Use fresh, high-quality solvents and reagents. Store phosphoramidites and activator solutions under an inert atmosphere.
Degraded Phosphoramidite or Activator Phosphoramidites and activators have a limited shelf life.[] Use fresh reagents and ensure they have been stored properly at the recommended temperature and under an inert atmosphere.
Low Phosphoramidite Concentration The concentration of the this compound phosphoramidite may be too low for efficient coupling. Ensure the phosphoramidite is fully dissolved and at the recommended concentration (typically 0.1 M to 0.2 M).[4][8]
Problem 2: Presence of (n-1) Deletion Sequence at the Modification Site
Possible Cause Recommended Solution
Incomplete Coupling This is the most common cause of (n-1) deletions. Follow the recommendations in "Problem 1" to optimize the coupling efficiency of the this compound phosphoramidite.
Inefficient Capping If the unreacted 5'-hydroxyl groups are not efficiently capped, they can react in the subsequent coupling cycle, leading to a deletion at the intended modification site. Ensure your capping reagents are fresh and active, and that the delivery lines are not obstructed.[8]

Experimental Protocols

Protocol 1: General Protocol for Coupling of this compound Phosphoramidite

This protocol provides a starting point for optimizing the coupling of this compound phosphoramidite. The exact parameters may need to be adjusted based on the synthesizer, sequence, and scale of synthesis.

  • Reagent Preparation:

    • Prepare a 0.1 M to 0.2 M solution of this compound phosphoramidite in anhydrous acetonitrile.[4] Prepare this solution fresh if possible.

    • Use a high-purity, potent activator such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Synthesis Cycle Modification:

    • For the coupling step of the this compound phosphoramidite, modify the synthesis protocol to extend the coupling time.

    • Recommended Starting Point: 12 minutes.

    • Optimization Range: 5 to 30 minutes.

  • Double Coupling:

    • For particularly challenging sequences or to maximize the yield, a double coupling can be performed. This involves repeating the coupling step with fresh phosphoramidite and activator immediately after the first coupling.

  • Post-Synthesis Analysis:

    • After synthesis, cleave and deprotect the oligonucleotide.

    • Analyze the crude product by HPLC and/or mass spectrometry to determine the coupling efficiency and identify the presence of any (n-1) deletion products.

Protocol 2: Activator Titration for Optimal Coupling
  • Experimental Setup:

    • Synthesize a short, test oligonucleotide sequence that includes the this compound modification.

    • Set up parallel syntheses where the concentration of the activator is varied, while keeping the phosphoramidite concentration and coupling time constant.

    • Example Activator Concentrations: 0.2 M, 0.25 M, 0.3 M, 0.4 M, and 0.5 M ETT.

  • Synthesis and Analysis:

    • Perform the syntheses under identical conditions other than the activator concentration.

    • Cleave, deprotect, and analyze the crude product from each synthesis by HPLC.

  • Data Interpretation:

    • Calculate the percentage of the full-length product for each activator concentration.

    • Select the activator concentration that provides the highest yield of the full-length product with minimal side-product formation.

Visual Guides

Troubleshooting_Workflow start Low Coupling Efficiency of This compound Phosphoramidite check_time Is Coupling Time Extended (e.g., ≥12 min)? start->check_time extend_time ACTION: Extend Coupling Time (12-30 min) and/or Perform Double Coupling check_time->extend_time No check_activator Is a Potent Activator (e.g., ETT) Being Used? check_time->check_activator Yes analyze_product Analyze Crude Product (HPLC, Mass Spec) extend_time->analyze_product change_activator ACTION: Switch to a More Potent Activator (e.g., ETT) and Optimize Concentration check_activator->change_activator No check_reagents Are Phosphoramidite and Solvents Fresh and Anhydrous? check_activator->check_reagents Yes change_activator->analyze_product replace_reagents ACTION: Use Fresh, Anhydrous Reagents. Handle Under Inert Atmosphere. check_reagents->replace_reagents No check_reagents->analyze_product Yes replace_reagents->analyze_product success Coupling Efficiency Optimized analyze_product->success Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Remove 5'-DMT group) coupling 2. Coupling (Add this compound Phosphoramidite) deblocking->coupling Exposes 5'-OH capping 3. Capping (Block unreacted 5'-OH groups) coupling->capping Forms new linkage oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation oxidation->deblocking Ready for next cycle

References

Stability of 6-Carboxymethyluracil under varying pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-Carboxymethyluracil under various experimental conditions. Due to the limited availability of comprehensive, publicly accessible stability data for this compound, this guide offers a generalized framework for stability testing, troubleshooting advice for common experimental challenges, and answers to frequently asked questions based on the chemical properties of uracil derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

Q2: What are the potential degradation pathways for this compound?

Based on the structure of this compound, potential degradation pathways under harsh conditions may include:

  • Decarboxylation: At elevated temperatures, the carboxymethyl group could potentially be lost as CO2, although this is less likely than for a carboxylic acid directly attached to the ring.

  • Hydrolysis of the uracil ring: Extreme pH and high temperatures can lead to the opening of the pyrimidine ring.

  • Oxidation: The presence of oxidizing agents could lead to the degradation of the uracil ring.

Q3: How can I monitor the degradation of this compound?

The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically suitable. By monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time, the stability can be quantified.

Q4: What are the recommended storage conditions for this compound?

For solid this compound, storage in a cool, dry, and dark place is recommended. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Unexpectedly rapid degradation of this compound in solution. 1. pH of the solution is too high or too low.2. Exposure to high temperatures or direct light.3. Presence of catalytic impurities (e.g., metal ions).4. Microbial contamination.1. Ensure the buffer is at the desired pH and has sufficient buffering capacity.2. Store solutions protected from light and at appropriate temperatures (e.g., on ice or at 4°C).3. Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.4. Filter-sterilize the solution.
Poor solubility of this compound. 1. The compound is a weak acid and has limited solubility in neutral or acidic water.2. The concentration is too high.1. Increase the pH of the solution slightly to deprotonate the carboxylic acid, which should increase solubility. A buffer with a pH above the pKa of the carboxyl group is recommended.2. Gently warm the solution and sonicate.
Inconsistent results in stability studies. 1. Inaccurate temperature control.2. Inconsistent pH of the buffers.3. Variability in the analytical method (e.g., HPLC).1. Use a calibrated, stable incubator or water bath.2. Prepare fresh buffers for each experiment and verify the pH.3. Ensure the HPLC method is validated for linearity, precision, and accuracy. Use an internal standard if necessary.
Appearance of multiple unknown peaks in HPLC analysis. 1. Complex degradation pathway.2. Sample contamination.3. Reaction with buffer components.1. This is expected in degradation studies. LC-MS can be used to identify the degradation products.2. Re-prepare the sample using fresh, high-purity reagents.3. Investigate potential interactions between this compound and the buffer components.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under various pH and temperature conditions using HPLC.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Thermostatic incubator or water bath

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a slightly basic aqueous solution) to prepare a concentrated stock solution.

3. Stability Study Setup:

  • For each condition (a specific pH and temperature), dilute the stock solution with the appropriate buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Divide the solution for each condition into several small, sealed vials to be used as individual time point samples.

  • Place the vials in a calibrated incubator or water bath set to the desired temperature.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial for each condition.

  • Immediately quench any further degradation by cooling the sample (e.g., placing it on ice) or by adding a quenching agent if necessary.

4. HPLC Analysis:

  • Analyze the samples by a validated reversed-phase HPLC method. An example method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of a suitable buffer (e.g., 20 mM phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the λmax of this compound (to be determined experimentally, likely around 260-270 nm).

    • Injection Volume: 10 µL

5. Data Analysis:

  • Record the peak area of this compound at each time point for each condition.

  • Plot the natural logarithm of the concentration (or peak area) of this compound versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Data Presentation

The following tables are templates for organizing the data from your stability studies.

Table 1: Effect of pH on the Stability of this compound at a Constant Temperature (e.g., 25°C)

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
2.0100
4.0100
7.0100
9.0100
12.0100

Table 2: Effect of Temperature on the Stability of this compound at a Constant pH (e.g., pH 7.0)

Temperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)
4100
25100
40100
60100

Visualizations

Stability_Workflow prep Preparation of Stock Solution setup Experimental Setup: Dilution in Buffers (pH 2-12) prep->setup Dilute incubation Incubation at Various Temperatures (4°C, 25°C, 40°C, 60°C) setup->incubation Incubate sampling Time-Point Sampling (0, 2, 4, 8, 12, 24, 48h) incubation->sampling Collect Samples analysis HPLC Analysis sampling->analysis Inject data Data Analysis: - Degradation Rate (k) - Half-life (t½) analysis->data Peak Area Data results Results Summary: Tabulate and Compare data->results Summarize

Caption: Workflow for assessing this compound stability.

Unexpected side-products in 6-Carboxymethyluracil reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-carboxymethyluracil. The following information addresses common issues, particularly the formation of unexpected side-products, and offers guidance on experimental protocols and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common unexpected side-product observed in reactions involving this compound?

A1: The most prevalent side-product is 6-methyluracil. This occurs through the decarboxylation of this compound, where the carboxymethyl group (-CH₂COOH) loses carbon dioxide (CO₂) to become a methyl group (-CH₃). This reaction is often induced by heat or harsh acidic/basic conditions.[1][2][3]

Q2: My analysis (e.g., NMR, Mass Spec) shows a significant amount of 6-methyluracil. What causes its formation?

A2: The formation of 6-methyluracil from this compound is a classic decarboxylation reaction. Key factors that promote this unwanted side reaction include:

  • Elevated Temperatures: Heating the reaction mixture significantly accelerates the rate of decarboxylation.

  • Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to an increased accumulation of the decarboxylated product.

  • Strongly Acidic or Basic Conditions: While the uracil ring is relatively stable, extreme pH levels can catalyze the removal of the carboxylic acid group.

Q3: I am synthesizing this compound by hydrolyzing its ester precursor (e.g., ethyl this compound). Why is my yield low and the product impure?

A3: Low yields and impurities during the synthesis of this compound from its ester are often due to two competing issues:

  • Incomplete Hydrolysis: The ester precursor may not be fully converted to the carboxylic acid, leaving unreacted starting material as a significant impurity.[4]

  • Concurrent Decarboxylation: The conditions required for hydrolysis (often involving heating in the presence of acid or base) are also conducive to decarboxylation, leading to the formation of 6-methyluracil as a byproduct.

Q4: Can other side-products form in this compound reactions?

A4: While decarboxylation is the most common issue, other side reactions are possible depending on the specific reagents and conditions used. These can include:

  • Intramolecular Cyclization: The carboxylic acid side chain could potentially undergo cyclization reactions with the uracil ring or other functional groups on the molecule, especially if activating agents are used.[5][6][7]

  • Reactions with the Uracil Ring: The uracil ring itself can undergo various substitution or addition reactions, although it is generally less reactive than other aromatic systems.

Troubleshooting Guides

Issue 1: Presence of a Major Impurity with a Mass of 126.11 g/mol in the Final Product
  • Problem: Your mass spectrometry analysis indicates a significant peak corresponding to the molecular weight of 6-methyluracil, and your yield of the desired this compound product is lower than expected.

  • Probable Cause: Decarboxylation of this compound.

  • Troubleshooting Steps:

    • Reaction Temperature: Lower the reaction temperature. If the reaction is being run at reflux, try reducing the temperature to the minimum required for the reaction to proceed at a reasonable rate.

    • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to avoid over-incubation, which can lead to increased side-product formation.

    • pH Control: If the reaction is run under acidic or basic conditions, consider using milder reagents or buffering the reaction mixture to maintain a more neutral pH.

Issue 2: Incomplete Conversion During the Synthesis of this compound from its Ester
  • Problem: Analysis of the crude product shows a mixture of the desired carboxylic acid, the starting ester, and 6-methyluracil.

  • Probable Cause: The hydrolysis conditions are either too mild to completely cleave the ester or too harsh, promoting decarboxylation.

  • Troubleshooting Steps:

    • Optimize Hydrolysis Conditions: If using basic hydrolysis (saponification), ensure at least a stoichiometric amount of base is used and that the reaction is allowed to proceed to completion at a moderate temperature. For acidic hydrolysis, use a catalytic amount of a strong acid and monitor the reaction to avoid excessive heating.[8]

    • Two-Step Temperature Profile: Consider a two-step temperature profile. Run the hydrolysis at a moderate temperature until the ester is consumed, then cool the mixture before acidification and workup to minimize heat exposure of the free carboxylic acid.

Data Presentation

The following table provides hypothetical data to illustrate the effect of reaction conditions on the product distribution in a typical reaction where this compound is the desired product.

Entry Temperature (°C) Reaction Time (h) pH Yield of this compound (%) Yield of 6-Methyluracil (%) Unreacted Starting Material (%)
1504785510
2804765305
3100 (Reflux)4740582
48012735632
5804360355
68041158384

Mandatory Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A This compound B Desired Product A->B + Reagent C 6-Methyluracil A->C Decarboxylation (Heat, pH extremes)

Caption: Primary reaction pathway and the common decarboxylation side-reaction.

G start Reaction Complete analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_purity Is Desired Product the Major Component? analyze->check_purity impurity_id Identify Structure of Major Impurity check_purity->impurity_id No purify Purify Product (Crystallization, Chromatography) check_purity->purify Yes decarboxylation Impurity = 6-Methyluracil? impurity_id->decarboxylation optimize Optimize Reaction: - Lower Temperature - Reduce Time - Adjust pH decarboxylation->optimize Yes other_side_product Investigate Other Side Reactions (e.g., Cyclization) decarboxylation->other_side_product No optimize->start

Caption: Troubleshooting workflow for identifying and mitigating side-product formation.

G A 1. Setup Reaction (Inert atmosphere, glassware) B 2. Add this compound and Solvent A->B C 3. Control Temperature B->C D 4. Add Reagents C->D E 5. Monitor Reaction (e.g., TLC, HPLC) D->E F 6. Reaction Quench E->F G 7. Workup & Extraction F->G H 8. Purification (Crystallization/Chromatography) G->H I 9. Product Characterization (NMR, MS, etc.) H->I

Caption: A general experimental workflow for reactions using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Hydrolysis

This protocol describes the saponification of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-acetate.

Materials:

  • Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-acetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Ethanol

  • Round-bottom flask, magnetic stirrer, reflux condenser, pH paper, Buchner funnel

Procedure:

  • Dissolve ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-acetate (1 equivalent) in a 1M solution of NaOH (1.1 equivalents) in deionized water at room temperature.

  • Gently heat the mixture to 40-50°C with stirring.

  • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Avoid excessive heating to minimize decarboxylation.

  • Once the hydrolysis is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly acidify the solution to pH 2-3 by adding 2M HCl dropwise with vigorous stirring. A white precipitate of this compound should form.

  • Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to aid in drying.

  • Dry the product under vacuum to yield this compound as a white solid.

Protocol 2: Monitoring Reaction Progress and Side-Product Formation by HPLC

This protocol provides a general method for analyzing the reaction mixture to quantify the desired product and the 6-methyluracil side-product.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Reference standards for this compound and 6-methyluracil

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench it immediately by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of water and acetonitrile.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks for this compound and 6-methyluracil by comparing their retention times with the injected reference standards.

    • Quantify the relative amounts of each compound by integrating the area under the respective peaks. This allows for accurate monitoring of both the consumption of starting material and the formation of the desired product and the primary side-product.

References

Technical Support Center: Purifying 6-Carboxymethyluracil Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with purifying 6-Carboxymethyluracil (CMU) modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound (CMU) modified oligonucleotides?

The primary challenges in purifying CMU-modified oligonucleotides stem from the physicochemical properties imparted by the this compound modification. The additional carboxyl group introduces a negative charge and can alter the overall hydrophobicity of the oligonucleotide. This can lead to:

  • Co-elution with unmodified sequences: Achieving baseline separation between the desired modified oligonucleotide and any remaining unmodified starting material or other closely related impurities can be difficult.

  • Peak broadening in chromatography: The presence of the charged carboxyl group can lead to secondary interactions with the stationary phase, resulting in broader peaks and reduced resolution.

  • Low recovery: Non-specific adsorption to purification media can lead to a loss of the target molecule.

  • Formation of secondary structures: Like other oligonucleotides, CMU-modified sequences can form secondary structures that complicate purification.[1]

Q2: Which purification methods are recommended for CMU-modified oligonucleotides?

The choice of purification method depends on the length of the oligonucleotide, the required purity, and the downstream application. The most common and effective methods are:

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This technique separates molecules based on charge. Since the CMU modification adds a negative charge, AEX-HPLC can be highly effective in separating the modified oligonucleotide from its unmodified counterpart.[2] It is particularly useful for oligonucleotides up to 80 bases in length.

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This method separates molecules based on hydrophobicity.[1] The addition of an ion-pairing agent neutralizes the negative charges on the phosphate backbone, allowing for separation based on the hydrophobicity of the bases and any modifications.[3] The CMU modification may slightly alter the hydrophobicity, making this a viable, high-resolution purification option.

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and charge.[4] It offers excellent resolution and is particularly useful for long oligonucleotides or when very high purity (>95%) is required.[5] However, recovery from the gel can be lower compared to HPLC methods.[1]

Q3: How does the this compound modification affect the retention time in HPLC?

  • In Anion-Exchange HPLC (AEX-HPLC): The additional negative charge from the carboxyl group will increase the oligonucleotide's interaction with the positively charged stationary phase. This will result in a longer retention time compared to the corresponding unmodified oligonucleotide under the same conditions.[6]

  • In Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): The effect on retention time is less predictable and depends on the overall change in hydrophobicity. The carboxymethyl group is generally considered hydrophilic, which would typically lead to a shorter retention time . However, the interaction with the ion-pairing reagent and the stationary phase can be complex.

Q4: What level of purity can I expect from different purification methods?

The achievable purity depends on the chosen method and the complexity of the crude sample.

Purification MethodTypical Purity for Modified Oligonucleotides
DesaltingRemoves small molecules, but not failure sequences.
Cartridge Purification>80%[7]
Reversed-Phase HPLC (RP-HPLC)>85%[7]
Anion-Exchange HPLC (AEX-HPLC)>90%
Polyacrylamide Gel Electrophoresis (PAGE)>95%[5]

Q5: Should I use DMT-on or DMT-off purification for my CMU-modified oligonucleotide?

DMT-on (dimethoxytrityl-on) purification is a strategy used in reversed-phase HPLC. The hydrophobic DMT group is left on the 5' end of the full-length oligonucleotide, which significantly increases its retention time compared to shorter, "failure" sequences that do not have the DMT group.[1] This can be a very effective method for separating the full-length product. If your CMU modification is internal and you are using RP-HPLC, DMT-on purification is a strong option. The DMT group is then removed after purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound modified oligonucleotides.

Problem 1: Poor separation between the modified and unmodified oligonucleotide.

  • Question: My HPLC chromatogram shows overlapping peaks for the CMU-modified and unmodified oligonucleotides. How can I improve the resolution?

  • Answer:

    • Optimize the Gradient (AEX-HPLC and IP-RP-HPLC): A shallower gradient of the eluting salt (AEX-HPLC) or organic solvent (IP-RP-HPLC) can improve separation.[8]

    • Change the Ion-Pairing Reagent (IP-RP-HPLC): The choice of ion-pairing reagent and its concentration can significantly impact selectivity.[9] Experiment with different reagents (e.g., triethylammonium acetate - TEAA, triethylammonium hexafluoroisopropanol - TEAHFIP) and concentrations.

    • Adjust the pH (AEX-HPLC): The charge of the carboxyl group is pH-dependent. Operating at a pH well above the pKa of the carboxylic acid will ensure it is fully deprotonated and maximally charged, which can enhance separation in AEX-HPLC. Polymer-based AEX columns are stable at high pH.[1]

    • Increase Column Temperature: Running the separation at an elevated temperature (e.g., 60°C) can help to disrupt secondary structures and sharpen peaks, which may improve resolution.[3]

    • Consider a Different Stationary Phase: If resolution is still poor, trying a column with a different chemistry or particle size may be necessary.

Problem 2: Broad peaks in the chromatogram.

  • Question: The peak for my CMU-modified oligonucleotide is very broad, leading to poor purity and difficulty in quantification. What could be the cause?

  • Answer:

    • Secondary Structures: Oligonucleotides can form hairpins or other secondary structures that lead to peak broadening.[1] As mentioned above, increasing the column temperature or using a denaturing mobile phase (high pH in AEX-HPLC) can help to mitigate this.

    • Secondary Interactions with the Column: The carboxyl group may be interacting with the stationary phase. In IP-RP-HPLC, ensure the concentration of the ion-pairing reagent is sufficient to mask the charges on the oligonucleotide.

    • Column Overloading: Injecting too much sample can lead to peak broadening. Try reducing the amount of sample injected.

    • Column Degradation: An old or poorly maintained column can result in poor peak shape.

Problem 3: Low recovery of the purified oligonucleotide.

  • Question: After purification, the yield of my CMU-modified oligonucleotide is very low. How can I improve recovery?

  • Answer:

    • Non-Specific Adsorption: The modified oligonucleotide may be irreversibly binding to the column or other components of the HPLC system. Passivating the system with a strong acid or pre-conditioning with a similar sample may help.[8] Using bio-inert column hardware can also reduce this issue.

    • Precipitation: Ensure that the oligonucleotide is fully dissolved in the injection solvent and that the mobile phase conditions do not cause it to precipitate on the column.

    • Inefficient Elution from PAGE Gel: If using PAGE purification, ensure complete elution from the gel slice. This can be done by diffusion or electroelution.[4] Crushing the gel slice and allowing sufficient time for diffusion is critical.

Problem 4: The observed mass of the purified product does not match the expected mass.

  • Question: Mass spectrometry analysis of my purified product shows an incorrect mass. What could be the issue?

  • Answer:

    • Incomplete Deprotection: Protecting groups from the synthesis may not have been completely removed. Review your deprotection protocol.

    • Adduct Formation: The oligonucleotide may have formed adducts with salts or other small molecules from the purification buffers. Ensure proper desalting after purification.

    • Degradation: The oligonucleotide may have degraded during synthesis or purification. This can be investigated by analyzing for shorter fragments.

    • Modification of the Carboxyl Group: In certain conditions, the carboxyl group itself could have undergone a side reaction.

Experimental Protocols

Protocol 1: Anion-Exchange HPLC (AEX-HPLC) of CMU-Modified Oligonucleotides

This protocol provides a starting point for the purification of CMU-modified oligonucleotides using AEX-HPLC.

  • Column: A strong anion-exchange column suitable for oligonucleotide purification (e.g., a polymer-based column stable at high pH).

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5 (or a high pH buffer like 10 mM NaOH for denaturing conditions).

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5 (or 10 mM NaOH, 1 M NaClO4).

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized based on the oligonucleotide length and sequence.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60°C to denature secondary structures.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: The collected fractions containing the purified oligonucleotide should be desalted using a suitable method like size-exclusion chromatography or ethanol precipitation.

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) of CMU-Modified Oligonucleotides

This protocol is a general guideline for IP-RP-HPLC purification.

  • Column: A C8 or C18 reversed-phase column suitable for oligonucleotide separation.

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA) in 50% Acetonitrile.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes. Optimization will be required.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60°C.

  • Detection: UV absorbance at 260 nm.

  • Post-Purification: The TEAA is volatile and can be removed by lyophilization.

Data Presentation

The following tables illustrate the expected impact of the this compound modification on HPLC retention times. Note: The following data is illustrative and intended to demonstrate expected trends. Actual retention times will vary based on the specific oligonucleotide sequence, HPLC system, and conditions.

Table 1: Illustrative Retention Times in Anion-Exchange HPLC

Oligonucleotide SequenceModificationExpected Retention Time (min)
5'-AGC TGA TCG-3'None15.2
5'-AGC TGA T(CMU)CG-3'This compound16.5

Table 2: Illustrative Retention Times in Ion-Pair Reversed-Phase HPLC

Oligonucleotide SequenceModificationExpected Retention Time (min)
5'-AGC TGA TCG-3'None20.8
5'-AGC TGA T(CMU)CG-3'This compound20.1

Visualizations

PurificationWorkflow Purification Workflow for CMU-Modified Oligonucleotides cluster_synthesis Synthesis and Deprotection cluster_purification Purification cluster_analysis Analysis and Final Product CrudeOligo Crude CMU-Oligonucleotide (with failure sequences and impurities) HPLC HPLC Purification (AEX or IP-RP) CrudeOligo->HPLC Primary Method PAGE PAGE Purification (for high purity) CrudeOligo->PAGE Alternative for long oligos or high purity Analysis Purity Analysis (Analytical HPLC, Mass Spec) HPLC->Analysis PAGE->Analysis Analysis->HPLC If impure, re-purify Desalting Desalting Analysis->Desalting If pure PureOligo Pure CMU-Oligonucleotide Desalting->PureOligo

Caption: Recommended purification workflow for CMU-modified oligonucleotides.

TroubleshootingTree Troubleshooting Purification Issues Start Problem with Purification PoorSep Poor Separation? Start->PoorSep BroadPeak Broad Peaks? Start->BroadPeak LowYield Low Yield? Start->LowYield PoorSep->BroadPeak No OptGradient Optimize Gradient PoorSep->OptGradient Yes BroadPeak->LowYield No IncTemp Increase Temperature BroadPeak->IncTemp Yes Passivate Passivate System LowYield->Passivate Yes ChangeIPR Change Ion-Pair Reagent (IP-RP) OptGradient->ChangeIPR AdjustpH Adjust pH (AEX) ChangeIPR->AdjustpH CheckLoad Reduce Sample Load IncTemp->CheckLoad CheckElution Optimize Elution (PAGE) Passivate->CheckElution

Caption: Decision tree for troubleshooting common purification problems.

References

Improving the solubility of 6-Carboxymethyluracil for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Carboxymethyluracil, also known as Orotic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its CAS Number?

A1: this compound is a pyrimidine derivative, also commonly known as Orotic Acid. It is a heterocyclic compound and serves as a precursor in the biosynthesis of pyrimidines. The correct CAS Number for Orotic Acid is 65-86-1.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a crystalline powder that is generally characterized by low solubility in water and ethanol.[1][2] It is considered slightly soluble in hot water and its solubility is pH-dependent.[3][4] The compound is more soluble in alkaline solutions due to the formation of a salt.[3][5] For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in neutral or acidic aqueous buffers like Phosphate-Buffered Saline (PBS) at room temperature is challenging due to the compound's low water solubility. At a pH between 7.0 and 8.0, the sodium salt of orotic acid has a reported solubility of only 0.3% in water.[5] To achieve a desired concentration in aqueous media, it is typically necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Troubleshooting Guide

Issue: Precipitate forms when I dilute my this compound DMSO stock solution into my aqueous assay medium.

  • Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent (DMSO) concentration may also play a role.

  • Solution 1: Decrease the final concentration. The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Solution 2: Optimize the DMSO concentration. Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation. You may need to prepare a more dilute stock solution in DMSO to achieve this.

  • Solution 3: Adjust the pH of the final medium. Since this compound is a carboxylic acid, its solubility increases at a higher pH.[3][5] You can try to slightly increase the pH of your final assay medium, but be cautious as this can affect cell viability and the biological activity of other components. Always validate the effect of pH changes on your specific assay.

  • Solution 4: Gentle warming and sonication. When preparing the initial stock solution in DMSO, gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in complete dissolution.[2] This ensures you start with a fully dissolved stock, which can reduce the likelihood of precipitation upon dilution.

Issue: I am seeing variability in my experimental results when using this compound.

  • Cause: Inconsistent solubility or precipitation of the compound can lead to variability in the effective concentration in your assays.

  • Solution 1: Prepare fresh working solutions. Always prepare fresh dilutions of your this compound stock solution for each experiment to ensure consistency.

  • Solution 2: Visually inspect for precipitation. Before adding the compound to your cells or assay, visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, the troubleshooting steps for precipitate formation should be followed.

  • Solution 3: Vortex during dilution. When diluting the DMSO stock into the aqueous medium, vortex the medium gently to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound (Orotic Acid) in common laboratory solvents.

SolventSolubilityNotes
Water Insoluble / Slightly Soluble (0.182 g/100 ml at 20°C)[1][2][4]Solubility is pH-dependent and increases in alkaline conditions.[3][5]
Ethanol Insoluble[1][2]
DMSO ≥15.6 mg/mL; up to 100 mg/mL[1][2]Heating (e.g., 50°C water bath) and ultrasonication can facilitate dissolution at higher concentrations.[2]
PBS (pH 7.4) Very lowDirect dissolution is not recommended. Dilution from a DMSO stock is the preferred method.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound (Orotic Acid) in DMSO.

Materials:

  • This compound (Orotic Acid) powder (Molecular Weight: 156.10 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 156.10 g/mol * 1000 mg/g * 1 mL = 1.561 mg

  • Weigh the compound: In a sterile microcentrifuge tube, carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.

  • Add DMSO: Add the desired volume of sterile, anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • (Optional) Aid dissolution: If the compound does not dissolve readily, you can gently warm the tube in a 37°C water bath or sonicate for a few minutes to facilitate dissolution.[2]

  • Visual inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Workflow for Preparing this compound for In Vitro Assays

The following diagram illustrates the general workflow from a powdered compound to its application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Optional: Gentle Heat) add_dmso->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Solution Aliquot store->thaw dilute 6. Dilute Stock in Assay Medium thaw->dilute mix 7. Vortex Gently dilute->mix add_to_cells 8. Add Working Solution to Cells/Assay mix->add_to_cells incubate 9. Incubate add_to_cells->incubate analyze 10. Analyze Results incubate->analyze

Workflow for this compound Preparation

References

Preventing degradation of 6-Carboxymethyluracil during oligonucleotide deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Preventing Degradation of 6-Carboxymethyluracil

Researchers incorporating this compound into synthetic oligonucleotides may encounter degradation of this modified nucleobase during the final deprotection step. This guide provides troubleshooting advice and recommended protocols to ensure the integrity of your modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during standard oligonucleotide deprotection?

A1: The primary cause of degradation is the reaction of the unprotected carboxymethyl group with the nucleophilic deprotection reagents, particularly ammonia and methylamine. This can lead to the formation of a primary or methyl amide at the C6 position of the uracil base, altering the structure and function of the modified oligonucleotide.[1][2][3] Standard deprotection conditions often involve heating in concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA), which can drive this unwanted side reaction.[4]

Q2: How can I prevent the degradation of this compound?

A2: The most effective method to prevent degradation is to protect the carboxylic acid functionality of this compound during oligonucleotide synthesis. This is a common strategy for incorporating reactive groups into oligonucleotides.[5][6] The protecting group masks the carboxylic acid during synthesis and is selectively removed under conditions that do not harm the oligonucleotide.

Q3: What protecting groups are suitable for the carboxyl group of this compound?

A3: A suitable protecting group must be stable to the conditions of oligonucleotide synthesis (acidic detritylation and basic coupling/capping steps) and readily removable under mild conditions that do not affect the oligonucleotide. The allyl ester is a proven protecting group for carboxylic acids in modified oligonucleotides.[6] It is stable throughout the synthesis and can be selectively removed using a palladium catalyst prior to the final deprotection of the nucleobases.[6]

Q4: Are there alternative deprotection methods that are compatible with unprotected this compound?

A4: While protecting the carboxyl group is the most robust strategy, using milder deprotection conditions may reduce the extent of amide formation. "UltraMILD" deprotection conditions, which utilize potassium carbonate in methanol, are designed for sensitive modifications and may be a viable option.[7][8] However, the compatibility of unprotected this compound with these conditions should be experimentally verified.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Mass spectrometry analysis shows a mass increase of +15 Da on the this compound residue. Formation of a methyl amide due to reaction with methylamine in the AMA deprotection solution.1. Protect the carboxyl group of this compound with an allyl ester during synthesis. 2. Use a deprotection method that does not involve methylamine, such as concentrated ammonium hydroxide or milder conditions like potassium carbonate in methanol.
Mass spectrometry analysis shows a mass increase of +1 Da on the this compound residue. Formation of a primary amide due to reaction with ammonia in the deprotection solution.1. Protect the carboxyl group of this compound with an allyl ester during synthesis. 2. Employ "UltraMILD" deprotection conditions (e.g., 0.05 M potassium carbonate in methanol) to minimize amide formation.[7]
Low yield of the final oligonucleotide containing this compound. Degradation of the modified base during deprotection leading to purification loss.Implement a protection strategy for the carboxyl group to prevent degradation and improve the yield of the desired full-length product.
HPLC analysis shows a broad or split peak for the target oligonucleotide. Presence of both the desired carboxylic acid and the amide byproduct, which may have similar retention times.1. Optimize HPLC separation conditions to resolve the two species. 2. Use a protection strategy to ensure the homogeneity of the final product.

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides with Allyl-Protected this compound

This protocol describes the incorporation of this compound with its carboxyl group protected as an allyl ester.

1. Phosphoramidite Synthesis:

  • Synthesize the this compound phosphoramidite with the carboxyl group protected as an allyl ester. This involves standard phosphoramidite preparation procedures.

2. Oligonucleotide Synthesis:

  • Perform solid-phase oligonucleotide synthesis on an automated synthesizer using the allyl-protected this compound phosphoramidite along with standard or modified phosphoramidites for the other bases.

3. Allyl Group Deprotection:

  • After synthesis, wash the solid support-bound oligonucleotide extensively with acetonitrile.

  • Prepare a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and a scavenger (e.g., morpholine or sodium borohydride) in a suitable solvent (e.g., THF or dichloromethane).

  • Treat the solid support with the palladium catalyst solution to cleave the allyl ester. The reaction is typically carried out at room temperature for a few hours.[6]

  • Wash the support thoroughly with the solvent to remove the catalyst and byproducts.

4. Final Oligonucleotide Deprotection and Cleavage:

  • Proceed with standard deprotection conditions to remove the protecting groups from the nucleobases and the phosphate backbone, and to cleave the oligonucleotide from the solid support. For example, treat with concentrated aqueous ammonia at 55°C overnight.[6]

Protocol 2: "UltraMILD" Deprotection for Sensitive Modified Oligonucleotides

This protocol is an alternative for oligonucleotides with modifications that are sensitive to standard deprotection conditions. Its effectiveness for unprotected this compound should be validated.

1. Oligonucleotide Synthesis:

  • Synthesize the oligonucleotide using "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) to allow for milder deprotection conditions.[7]

2. Deprotection and Cleavage:

  • After synthesis, treat the solid support-bound oligonucleotide with 0.05 M potassium carbonate in anhydrous methanol.[7]

  • Incubate at room temperature for the recommended time (typically 4-17 hours, depending on the specific protecting groups used).

  • Neutralize the solution and proceed with desalting and purification.

Visual Guides

Degradation Pathway of this compound

References

Technical Support Center: Overcoming Poor Incorporation of 6-Carboxymethyluracil by DNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the enzymatic incorporation of 6-Carboxymethyluracil (6-CMU) into DNA.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound (6-CMU-TP) by DNA polymerases often inefficient?

A1: The poor incorporation of 6-CMU-TP, a C5-modified deoxyuridine triphosphate, is primarily due to steric hindrance at the active site of the DNA polymerase. The bulky carboxymethyl group at the C5 position of the uracil base can clash with amino acid residues in the polymerase, making it a suboptimal substrate compared to natural dNTPs. Family A DNA polymerases, like Taq, are generally less efficient at incorporating modified nucleotides than Family B polymerases, such as Pfu, KOD, and Vent.[1]

Q2: Which type of DNA polymerase is recommended for incorporating 6-CMU-TP?

A2: For improved incorporation of 6-CMU-TP and other modified nucleotides, Family B DNA polymerases are highly recommended. These polymerases, which include Pfu, KOD, Vent, and Deep Vent, possess a more accommodating active site.[1] Many commercially available versions of these enzymes also have proofreading (3'→5' exonuclease) activity removed (exo-), which can be advantageous as it prevents the excision of the incorporated modified nucleotide.

Q3: How does the concentration of 6-CMU-TP in the reaction mix affect incorporation?

A3: The ratio of 6-CMU-TP to the corresponding natural nucleotide (dTTP) is a critical factor. Due to its less efficient incorporation, a higher relative concentration of 6-CMU-TP is often required. It is recommended to empirically determine the optimal ratio for your specific application, starting with a higher proportion of the modified nucleotide.

Q4: Can PCR additives improve the incorporation of 6-CMU-TP?

A4: Yes, certain PCR additives can enhance the efficiency of PCRs with modified nucleotides. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent that can help to reduce secondary structures in the DNA template, particularly in GC-rich regions, and can improve primer annealing.[2][3][4] This can indirectly facilitate the incorporation of modified nucleotides. However, the concentration of DMSO needs to be optimized, typically in the range of 2-8%, as high concentrations can inhibit the polymerase.[4]

Q5: What is a primer extension assay and how can it be used to assess 6-CMU incorporation?

A5: A primer extension assay is a technique used to analyze the ability of a DNA polymerase to incorporate a specific nucleotide.[5][6][7][8] In the context of 6-CMU, a short, labeled DNA primer is annealed to a template strand, and the polymerase is allowed to extend the primer in the presence of 6-CMU-TP. The reaction products are then analyzed by gel electrophoresis to determine if and how efficiently the modified nucleotide was incorporated. This method is invaluable for optimizing reaction conditions and comparing the efficiency of different polymerases.[9][10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the incorporation of this compound triphosphate (6-CMU-TP).

Problem Potential Cause Recommended Solution
No or very low PCR product yield Inappropriate DNA polymerase: The polymerase has low tolerance for the C5 modification.Switch to a Family B DNA polymerase like Pfu, KOD, or Vent (exo- versions are often preferred).[1]
Suboptimal 6-CMU-TP:dTTP ratio: The concentration of the modified nucleotide is too low to compete effectively with the natural dNTP.Increase the molar ratio of 6-CMU-TP to dTTP. Test a range of ratios (e.g., 1:1, 2:1, 5:1, 10:1).
Incorrect MgCl₂ concentration: Magnesium ion concentration is critical for polymerase activity and primer annealing.[11][12][13]Optimize the MgCl₂ concentration. Perform a titration from 1.5 mM to 4.0 mM in 0.5 mM increments.[14] Note that dNTPs chelate Mg²⁺, so higher dNTP concentrations may require more MgCl₂.[15]
Annealing temperature is too high: The presence of the modified nucleotide can sometimes affect the melting temperature of the DNA.Lower the annealing temperature in 2°C increments. A gradient PCR can be used to efficiently determine the optimal temperature.[16]
Insufficient extension time: The polymerase may require more time to incorporate the bulkier modified nucleotide.Increase the extension time. A general guideline is to double the standard extension time for your polymerase and amplicon length.
Non-specific PCR products (smearing or extra bands) Annealing temperature is too low: Lower temperatures can lead to non-specific primer binding.Increase the annealing temperature in 2°C increments.
High MgCl₂ concentration: Excess magnesium can reduce the stringency of primer annealing.[15]Decrease the MgCl₂ concentration in 0.5 mM increments.
High primer concentration: Can lead to the formation of primer-dimers and other non-specific products.Reduce the concentration of each primer, typically to a final concentration of 0.1-0.5 µM.
Template DNA issues: High GC content or secondary structures in the template can impede polymerase progression.Add a PCR enhancer like DMSO (start with 3-5%) or betaine (typically 1-1.5 M).[2][4]
Sequence errors in the final product Low fidelity of the DNA polymerase: Some polymerases are more prone to errors, especially with modified substrates.Use a high-fidelity Family B polymerase with proofreading activity if subsequent incorporation steps are not hindered. Be aware that some proofreading enzymes may excise the modified nucleotide.
Unbalanced dNTP concentrations: A significant excess of one dNTP can lead to misincorporation.While a higher ratio of 6-CMU-TP is needed, ensure the concentrations of the other three dNTPs (dATP, dCTP, dGTP) are balanced.
Table 1: Relative PCR Efficiency with C5-Modified dUTPs for Different DNA Polymerases
DNA Polymerase FamilyDNA PolymeraseRelative PCR Efficiency with C5-Modified dUTPs
Family A TaqLow to Moderate
TthLow to Moderate
Family B PfuHigh
Vent (exo-)High
Deep Vent (exo-)High
KODHigh

(Data synthesized from multiple sources indicating general trends for C5-modified dUTPs)[1]

Experimental Protocols

Protocol 1: PCR with this compound Triphosphate (6-CMU-TP)

This protocol provides a starting point for amplifying a DNA fragment with the incorporation of 6-CMU. Optimization of each component is highly recommended.

Materials:

  • DNA template

  • Forward and reverse primers

  • High-fidelity Family B DNA polymerase (e.g., Pfu, KOD)

  • 10X Polymerase Buffer

  • dNTP mix (dATP, dCTP, dGTP at 10 mM each)

  • dTTP (10 mM)

  • This compound triphosphate (6-CMU-TP) (10 mM)

  • MgCl₂ or MgSO₄ solution (50 mM)

  • Nuclease-free water

  • (Optional) DMSO

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. The final reaction volume is typically 25 µL or 50 µL.

ComponentFinal ConcentrationExample (25 µL reaction)
10X Polymerase Buffer1X2.5 µL
dATP, dCTP, dGTP200 µM each0.5 µL of 10 mM mix
dTTP100 µM0.25 µL of 10 mM
6-CMU-TP200 µM0.5 µL of 10 mM
Forward Primer0.2-0.5 µM0.5 µL of 10 µM
Reverse Primer0.2-0.5 µM0.5 µL of 10 µM
DNA Template1-100 ngX µL
MgCl₂/MgSO₄1.5-2.5 mM0.75 µL of 50 mM
DNA Polymerase1-2 units0.5 µL
(Optional) DMSO3-5%0.75-1.25 µL
Nuclease-free waterto 25 µLY µL
  • Thermal Cycling:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 2-5 min 1
    Denaturation 95°C 30 sec 30-35
    Annealing 55-65°C* 30 sec
    Extension 72°C** 1-2 min/kb
    Final Extension 72°C 5-10 min 1

    | Hold | 4°C | ∞ | |

* Optimize the annealing temperature based on your primer Tₘ. ** Extension time should be adjusted based on the polymerase and the length of the amplicon. For modified nucleotides, a longer extension time is often beneficial.

  • Analysis: Analyze the PCR product by agarose gel electrophoresis.

Protocol 2: Primer Extension Assay for 6-CMU-TP Incorporation

This protocol allows for the direct assessment of 6-CMU-TP incorporation by a DNA polymerase.

Materials:

  • Template DNA oligonucleotide

  • 5'-labeled (e.g., with ⁶-FAM or ³²P) primer oligonucleotide

  • DNA polymerase

  • 10X Polymerase Buffer

  • This compound triphosphate (6-CMU-TP) (various concentrations for kinetic analysis)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

  • Nuclease-free water

Procedure:

  • Annealing: Mix the labeled primer and template DNA in a 1.25:1 molar ratio in a reaction buffer. Heat to 95°C for 5 minutes and then cool slowly to room temperature to anneal.

  • Reaction Setup: On ice, prepare the primer extension reactions.

ComponentFinal Concentration
Annealed Primer/Template50 nM
10X Polymerase Buffer1X
DNA Polymerase5-10 nM
6-CMU-TPVariable (e.g., 0-500 µM)
Nuclease-free waterto final volume
  • Reaction: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 72°C for thermophilic polymerases) for a set time (e.g., 1-10 minutes).

  • Quenching: Stop the reaction by adding an equal volume of stop solution.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the results by fluorescence scanning (for fluorescent labels) or autoradiography (for radioactive labels). Successful incorporation will result in a band corresponding to the primer extended by one or more nucleotides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis reagents Prepare Reaction Mix (Polymerase, Buffer, dNTPs, 6-CMU-TP, Primers, Template) denaturation Denaturation (95°C) reagents->denaturation annealing Annealing (55-65°C) denaturation->annealing 30-35 cycles extension Extension (72°C) annealing->extension 30-35 cycles extension->denaturation 30-35 cycles gel Agarose Gel Electrophoresis extension->gel visualize Visualize Product gel->visualize troubleshooting_logic start Low/No PCR Product q_poly Using Family B Polymerase? start->q_poly s_poly Switch to Pfu, KOD, etc. q_poly->s_poly No q_ratio Optimized 6-CMU-TP:dTTP ratio? q_poly->q_ratio Yes s_poly->q_ratio s_ratio Increase 6-CMU-TP concentration q_ratio->s_ratio No q_mg Optimized [MgCl₂]? q_ratio->q_mg Yes s_ratio->q_mg s_mg Titrate [MgCl₂] (1.5-4.0 mM) q_mg->s_mg No q_anneal Optimized Annealing Temperature? q_mg->q_anneal Yes s_mg->q_anneal s_anneal Lower Annealing Temp. (Gradient PCR) q_anneal->s_anneal No success Successful Amplification q_anneal->success Yes s_anneal->success

References

Resolving Ambiguous Mass Spectrometry Peaks of 6-Carboxymethyluracil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous mass spectrometry peaks of 6-Carboxymethyluracil. The following information is designed to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected monoisotopic mass of this compound and the m/z of its common adducts?

A1: The monoisotopic mass of this compound (C₆H₆N₂O₄) is 170.03276 Da.[1] When analyzing this compound by mass spectrometry, particularly with electrospray ionization (ESI), it is common to observe several adduct ions. Properly identifying these adducts is the first step in interpreting your mass spectrum correctly. The table below lists the predicted mass-to-charge ratios (m/z) for common adducts of this compound.

Adduct IonMolecular Formula of AdductPredicted m/z
[M+H]⁺[C₆H₇N₂O₄]⁺171.04004
[M+Na]⁺[C₆H₆N₂O₄Na]⁺193.02198
[M+K]⁺[C₆H₅N₂O₄K]⁺208.99592
[M+NH₄]⁺[C₆H₁₀N₃O₄]⁺188.06658
[M-H]⁻[C₆H₅N₂O₄]⁻169.02548
[M+HCOO]⁻[C₇H₇N₂O₆]⁻215.03096
[M+CH₃COO]⁻[C₈H₉N₂O₆]⁻229.04661

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem.[1]

Q2: My mass spectrum shows multiple peaks that could correspond to this compound. What are the potential sources of this ambiguity?

A2: Ambiguous peaks in the mass spectrum of this compound can arise from several sources:

  • Adduct Formation: As detailed in Q1, the formation of various adducts in the ion source is a common cause of multiple peaks for a single analyte.

  • In-Source Fragmentation: The molecule may fragment within the ion source before mass analysis. This can be influenced by the instrument settings, such as high source temperature or cone voltage.

  • Isomeric Interference: Isomers of this compound, such as 5-Carboxymethyluracil, have the same elemental composition and therefore the same exact mass. If not chromatographically separated, they will appear at the same m/z, leading to ambiguity.

  • Isotope Peaks: The natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) will result in small peaks at M+1, M+2, etc., relative to the monoisotopic peak.

Troubleshooting Guides

Issue 1: Differentiating the [M+H]⁺ Peak from Other Adducts

Symptom: You observe multiple peaks in your mass spectrum and are unsure which corresponds to the protonated molecule ([M+H]⁺) of this compound.

Solution:

  • Calculate Mass Differences: Calculate the mass differences between the observed peaks. Common differences to look for are:

    • ~22 Da (Na⁺ adduct relative to H⁺)

    • ~38 Da (K⁺ adduct relative to H⁺)

    • ~17 Da (NH₄⁺ adduct relative to H⁺)

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to four or more decimal places.[2] This allows for the confident identification of the elemental composition of each ion and differentiation between adducts with very similar nominal masses.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

  • Instrument: Utilize a high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: Scan a mass range that includes the expected m/z of the protonated molecule and common adducts (e.g., m/z 100-300).

  • Resolution: Set the instrument to a high resolution (e.g., >60,000).

  • Data Analysis: Compare the experimentally measured accurate masses to the theoretical exact masses of the predicted adducts (from Table 1).

Issue 2: Resolving Ambiguity from In-Source Fragmentation

Symptom: You observe peaks at m/z values lower than the expected [M+H]⁺, which may be due to fragmentation in the ion source.

Solution:

  • Optimize Ion Source Parameters: In-source fragmentation can often be minimized by adjusting the ion source settings.

    • Cone Voltage/Fragmentor Voltage: Lowering the cone voltage (or fragmentor voltage) reduces the energy imparted to the ions as they enter the mass spectrometer, thus minimizing fragmentation.

    • Source Temperature: Reducing the source temperature can also decrease the thermal energy that might contribute to fragmentation.

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to confirm the relationship between the precursor ion (e.g., [M+H]⁺) and the fragment ions. In an MS/MS experiment, the precursor ion is isolated and then fragmented in a collision cell. If the fragments observed in the MS/MS spectrum match the peaks seen in the full scan spectrum, it confirms they are derived from your target molecule.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).

  • Ionization Mode: ESI, positive ion mode.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 171.04).

  • Collision-Induced Dissociation (CID): Fragment the isolated precursor ion using an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum.

  • Data Analysis: Identify the m/z values of the resulting fragment ions. Common neutral losses from carboxylic acids include H₂O (18 Da) and CO₂ (44 Da).

G

Issue 3: Distinguishing this compound from its Isomers

Symptom: Your analysis cannot distinguish between this compound and its isomers (e.g., 5-Carboxymethyluracil) because they have the same mass.

Solution:

  • Chromatographic Separation: The most effective way to differentiate isomers is by using liquid chromatography (LC) prior to mass spectrometry. Different isomers will often have different retention times on a given LC column due to subtle differences in their structure and polarity.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragmentation patterns in an MS/MS experiment. The position of the carboxymethyl group will influence which bonds are more likely to break, leading to unique fragment ions or different relative abundances of common fragments.

Experimental Protocol: LC-MS/MS for Isomer Separation

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is a good starting point. For polar molecules like carboxymethyluracils, a column with a polar-embedded group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better separation.

    • Mobile Phase: A typical mobile phase for reversed-phase chromatography would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. Optimization of the gradient profile is crucial for separating isomers.

  • Mass Spectrometry:

    • Method: Use the MS/MS method described in the previous section.

    • Data Acquisition: Acquire full scan and MS/MS data for the peaks at different retention times.

  • Data Analysis: Compare the retention times and the MS/MS fragmentation patterns of the different peaks to identify each isomer.

G

References

Technical Support Center: Optimizing 6-Carboxymethyluracil Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 6-Carboxymethyluracil (6-CMU) cross-linking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during nucleic acid-protein cross-linking experiments using 6-CMU.

Frequently Asked Questions (FAQs)

Q1: What is this compound (6-CMU) and why is it used for cross-linking?

A1: this compound is a modified nucleobase that can be incorporated into oligonucleotides. It serves as a "zero-length" photo-cross-linking agent. Upon activation with UV light, it forms a covalent bond with amino acid residues in close proximity, allowing for the study of nucleic acid-protein interactions with high spatial resolution.

Q2: What is the advantage of using a "zero-length" cross-linker like 6-CMU?

A2: Zero-length cross-linkers create a direct covalent bond between the interacting molecules without introducing a spacer arm. This provides a more precise indication of the proximity of the interacting residues, offering higher resolution data for structural and interaction studies.

Q3: What type of UV light is typically required to activate 6-CMU for cross-linking?

A3: While specific optimal wavelengths for 6-CMU are not broadly published, photo-cross-linking of nucleic acids and proteins is generally carried out using UV-A light (320-400 nm) to minimize damage to the biological molecules. Shorter wavelengths, such as 254 nm, can also be used but may lead to non-specific cross-linking and damage to the nucleic acid and protein.

Q4: Can 6-CMU be used for in vivo cross-linking?

A4: In principle, photo-cross-linkers can be used for in vivo studies. However, the efficiency may be lower due to light scattering and absorption by cellular components. The experimental conditions, including UV dosage and duration, would need to be carefully optimized for in vivo applications.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your this compound cross-linking experiments.

Problem 1: Low or No Cross-Linking Yield

Potential Cause Troubleshooting Suggestion
Insufficient UV Exposure Optimize the UV irradiation time and intensity. Perform a time-course experiment to determine the optimal exposure time. Ensure the UV source is calibrated and providing the correct wavelength and power.
Incompatible Buffer Components Avoid using buffers containing components that can quench the cross-linking reaction. For example, Tris-based buffers may interfere with certain cross-linking chemistries. Consider using HEPES or phosphate-based buffers.
Incorrect pH of the Reaction Buffer The pH of the reaction buffer can influence the reactivity of both the 6-CMU and the target amino acid residues. Empirically test a range of pH values (typically between 7.0 and 8.0) to find the optimal condition for your specific protein-nucleic acid complex.
Low Concentration of Reactants Ensure that the concentrations of your 6-CMU-modified oligonucleotide and target protein are sufficient for the reaction. Increasing the concentration of one or both reactants may improve the cross-linking efficiency.
Steric Hindrance The cross-linking site on the protein may not be accessible to the 6-CMU on the nucleic acid. Consider redesigning your oligonucleotide to place the 6-CMU at a different position.

Problem 2: Non-Specific Cross-Linking

Potential Cause Troubleshooting Suggestion
Excessive UV Exposure Over-irradiation can lead to non-specific cross-linking and damage to your molecules. Reduce the UV exposure time or intensity.
High Reactant Concentrations Very high concentrations of the oligonucleotide or protein can lead to the cross-linking of non-specific interaction partners. Try reducing the concentrations of your reactants.
Contaminants in the Sample Ensure that your protein and oligonucleotide samples are of high purity. Contaminating proteins or nucleic acids can lead to non-specific cross-linking.

Problem 3: Protein or Nucleic Acid Degradation

Potential Cause Troubleshooting Suggestion
UV-Induced Damage High-intensity or short-wavelength UV light can cause damage to proteins and nucleic acids. Use a UV source with a longer wavelength (e.g., 365 nm) and the minimum effective dose. Consider including a UV filter to remove shorter wavelengths.
Nuclease or Protease Contamination Ensure that your reaction buffers and labware are free of nucleases and proteases. Add appropriate inhibitors (e.g., RNase inhibitors, protease inhibitor cocktails) to your reaction mixture.

Experimental Protocols

Disclaimer: The following are generalized protocols for photo-cross-linking of nucleic acids to proteins. Specific parameters for this compound may need to be empirically optimized.

General Protocol for 6-CMU Cross-Linking

  • Sample Preparation:

    • Prepare the 6-CMU-modified oligonucleotide and the target protein in a compatible reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.5).

    • The final concentrations of the oligonucleotide and protein should be optimized for each system, typically in the low micromolar range.

  • Binding Reaction:

    • Combine the 6-CMU-modified oligonucleotide and the target protein in a microcentrifuge tube or a well of a microplate.

    • Incubate the mixture at a suitable temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 30 minutes) to allow for the formation of the protein-nucleic acid complex.

  • UV Irradiation:

    • Place the sample on a cold block or on ice to minimize heat-induced damage during irradiation.

    • Irradiate the sample with a UV lamp at a specific wavelength (e.g., 365 nm) and intensity for an optimized duration. The distance from the UV source to the sample should be kept constant.

  • Quenching (Optional):

    • The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (DTT), to a final concentration of 10-50 mM.

  • Analysis:

    • Analyze the cross-linking products by SDS-PAGE, followed by autoradiography (if the oligonucleotide is radiolabeled), western blotting, or mass spectrometry to identify the cross-linked species.

Data Presentation

Table 1: Example of Reaction Condition Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Buffer HEPESPhosphateTrisMOPS
pH 7.07.58.07.2
[Oligonucleotide] (µM) 1515
[Protein] (µM) 1155
UV Wavelength (nm) 365365312312
Irradiation Time (min) 510510
Cross-linking Yield (%) Result 1Result 2Result 3Result 4

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Cross-Linking Reaction cluster_analysis 3. Analysis prep_oligo Prepare 6-CMU Oligonucleotide mix Mix Oligonucleotide and Protein prep_oligo->mix prep_protein Prepare Target Protein prep_protein->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate for Complex Formation mix->incubate irradiate UV Irradiation incubate->irradiate quench Quench Reaction (Optional) irradiate->quench sds_page SDS-PAGE irradiate->sds_page If no quenching quench->sds_page detection Detection (Autoradiography, Western Blot, Mass Spec) sds_page->detection

Caption: Experimental workflow for this compound cross-linking.

troubleshooting_logic cluster_uv UV Irradiation Issues cluster_buffer Buffer Condition Issues cluster_conc Concentration Issues start Low/No Cross-linking Yield uv_exposure Insufficient UV Exposure? start->uv_exposure buffer_comp Incompatible Buffer? start->buffer_comp buffer_ph Suboptimal pH? start->buffer_ph low_conc Low Reactant Concentration? start->low_conc optimize_uv Optimize Time/Intensity uv_exposure->optimize_uv Yes change_buffer Use HEPES/Phosphate buffer_comp->change_buffer Yes optimize_ph Test pH Range buffer_ph->optimize_ph Yes increase_conc Increase Oligo/Protein Concentration low_conc->increase_conc Yes

Caption: Troubleshooting logic for low cross-linking yield.

Validation & Comparative

A Comparative Guide to 6-Carboxymethyluracil and 5-Carboxymethyluracil in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-Carboxymethyluracil and 5-Carboxymethyluracil, focusing on their performance in functional assays. While direct comparative studies are limited, this document synthesizes available data on their individual biological activities, particularly concerning their potential roles as enzyme inhibitors and their effects in cell-based assays.

Introduction

This compound and 5-Carboxymethyluracil are structural isomers, with the carboxymethyl group attached to the sixth and fifth positions of the uracil ring, respectively. This seemingly minor structural difference can lead to significant variations in their biological activities. Uracil and its derivatives are fundamental components of nucleic acids and are known to interact with various enzymes involved in pyrimidine metabolism. Notably, Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, is a key target for many uracil analogs.[1][2][3][4][5][6] Inhibition of this pathway can impact cell proliferation, making such compounds interesting candidates for anticancer and antiviral research.[7][8][9][10]

Comparative Analysis of Functional Activity

Due to the absence of direct head-to-head comparative studies in the public domain, this section presents a summary of the known biological activities of uracil derivatives with substitutions at the 5 and 6 positions, providing a basis for inferred functional comparison.

Functional Assay6-Substituted Uracil Derivatives (e.g., 6-ethynyluracil)5-Substituted Uracil Derivatives (e.g., 5-alkoxymethyluracils)
Anticancer Activity Inhibited the growth of leukemia L1210, B-16 melanoma, and Lewis lung carcinoma cells at concentrations ranging from 1 x 10⁻⁶ to 2 x 10⁻⁵ M.[8]Some analogues exhibit cytotoxic activity.[7]
Antiviral Activity -Some analogues exhibit antiviral activity against Herpes simplex virus type 1 (HSV-1).[7]
Enzyme Inhibition Potential for DHODH inhibition due to structural similarity to the natural substrate.Potential for DHODH inhibition.

Experimental Protocols

Detailed methodologies for key experiments relevant to the functional evaluation of these compounds are provided below.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This enzymatic assay is crucial for determining the inhibitory potential of the compounds against a key enzyme in pyrimidine biosynthesis.

Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, which is coupled to the oxidation of dihydroorotate. The presence of an inhibitor will decrease the rate of the reaction.

Protocol:

  • Reagents:

    • Human DHODH enzyme

    • Dihydroorotate (substrate)

    • Coenzyme Q (electron acceptor)

    • DCIP (2,6-dichlorophenolindophenol) (redox indicator)

    • Assay buffer (e.g., Tris-HCl with detergent)

    • Test compounds (this compound and 5-Carboxymethyluracil) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, Coenzyme Q, and DCIP in a 96-well plate.

    • Add varying concentrations of the test compounds to the wells. Include a control with no inhibitor.

    • Initiate the reaction by adding the DHODH enzyme and dihydroorotate.

    • Immediately measure the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.

Cell Proliferation (Anticancer) Assay

This cell-based assay evaluates the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The viability of cells is assessed using a metabolic indicator dye (e.g., MTT, XTT) which is converted into a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., leukemia L1210, B-16 melanoma) in appropriate growth medium.

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and 5-Carboxymethyluracil. Include untreated cells as a control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT or XTT reagent to each well and incubate for a few hours to allow for formazan formation.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance of the formazan solution at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Antiviral Assay

This assay determines the ability of the compounds to inhibit the replication of a specific virus in a cell culture system.

Principle: The antiviral effect is measured by quantifying the reduction in viral load or viral-induced cytopathic effect (CPE) in the presence of the compound.

Protocol:

  • Cell and Virus Culture:

    • Grow a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in culture.

    • Prepare a stock of the virus to be tested.

  • Procedure:

    • Seed the host cells in a 96-well plate and allow them to form a monolayer.

    • Pre-treat the cells with different concentrations of the test compounds for a short period.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Incubate the infected cells in the presence of the test compounds.

    • After the incubation period, assess the antiviral activity by:

      • CPE Reduction Assay: Visually score the reduction in virus-induced cell death and morphological changes under a microscope.

      • Plaque Reduction Assay: Overlay the infected cells with a semi-solid medium and stain for viral plaques. Count the number of plaques to determine the viral titer.

      • Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid in the cell supernatant or cell lysate.

    • Determine the EC50 value, the concentration of the compound that reduces the viral effect by 50%.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH CoQ Coenzyme Q DHODH->CoQ e- Orotate Orotate DHODH->Orotate ETC Electron Transport Chain CoQ->ETC e- Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis Inhibitor 6/5-Carboxymethyluracil (Potential Inhibitor) Inhibitor->DHODH Cell_Proliferation_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treatment Add varying concentrations of 6/5-Carboxymethyluracil Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

References

A Comparative Guide to Validating the Incorporation of Modified Uracil Analogs in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of modified nucleosides is a cornerstone of modern oligonucleotide therapeutic and diagnostic design. Modifications to the standard DNA and RNA bases are employed to enhance critical properties such as nuclease resistance, binding affinity, and thermal stability. This guide provides a framework for the validation of oligonucleotides containing modified uracil analogs, with a focus on 6-Carboxymethyluracil. Due to a scarcity of published data specifically on this compound, this document will use data from well-characterized and commonly used uracil modifications as a comparative benchmark. The principles, protocols, and validation workflows described herein are broadly applicable to the characterization of any novel modification.

Data Presentation: Performance of Common Oligonucleotide Modifications

The successful incorporation of a modified nucleotide should be validated by assessing its impact on the biophysical properties of the oligonucleotide. The following tables summarize the performance of common modifications compared to standard, unmodified oligonucleotides. These metrics are crucial for predicting the in vivo efficacy and stability of a potential therapeutic or diagnostic agent.

Table 1: Comparative Thermal Stability of Modified Oligonucleotides

The melting temperature (Tm) is a critical indicator of the stability of the duplex formed between an oligonucleotide and its target sequence. An increase in Tm is generally desirable for therapeutic applications. The change in melting temperature (ΔTm) is reported per modification.

ModificationDuplex TypeΔTm per Modification (°C)Key Characteristics
Unmodified DNA DNA:RNABaselineStandard reference for comparison.
Unmodified RNA RNA:RNAHigher than DNA:DNAA-form helix of RNA:RNA duplexes is inherently more stable.
2'-O-Methyl (2'OMe) RNA RNA:RNA+1.5Enhances duplex stability and provides moderate nuclease resistance.[1]
2'-Fluoro (2'F) DNA DNA:DNA+1.3Increases thermal stability of DNA duplexes.[1]
Locked Nucleic Acid (LNA) DNA:RNA+2 to +8"Locks" the ribose in an A-form conformation, leading to a significant increase in thermal stability and exceptional nuclease resistance.
Phosphorothioate (PS) DNA:RNA-0.5The sulfur substitution slightly destabilizes the duplex but provides significant nuclease resistance.[1]

Table 2: Comparative Nuclease Resistance of Modified Oligonucleotides

Nuclease resistance is a primary driver for the chemical modification of therapeutic oligonucleotides. The half-life (t1/2) in the presence of nucleases, often in human serum, is a key indicator of in vivo stability.

ModificationHalf-life in Human Serum (approximate)Key Resistance Characteristics
Unmodified Oligonucleotide ~1.5 hoursHighly susceptible to degradation by both endo- and exonucleases.[2]
Phosphorothioate (PS) ~10 - 53 hoursThe sulfur-for-oxygen substitution in the phosphate backbone confers significant resistance to nuclease degradation.[2]
2'-O-Methyl (2'OMe) ~12 hours (in a gapmer construct)The methyl group at the 2' position provides steric hindrance, protecting against nuclease cleavage.[2]
Locked Nucleic Acid (LNA) ~15 hours (in a gapmer construct)The methylene bridge that "locks" the ribose conformation leads to exceptional nuclease resistance.[2]
Peptide Nucleic Acid (PNA) >20 hoursThe complete replacement of the sugar-phosphate backbone with a peptide-like structure makes PNAs resistant to both nucleases and proteases.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the incorporation and performance of a modified uracil analog like this compound.

Solid-Phase Synthesis of Modified Oligonucleotides

The synthesis of oligonucleotides containing modified nucleosides is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry.

Objective: To incorporate the this compound phosphoramidite into a desired oligonucleotide sequence.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • This compound phosphoramidite.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole).

  • Oxidizing agent (e.g., iodine solution).

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia or a mixture of ammonia and methylamine).

  • Anhydrous acetonitrile.

Procedure:

  • Preparation: Dissolve all phosphoramidites and reagents in anhydrous acetonitrile to the concentrations recommended by the synthesizer manufacturer. Install the reagent bottles on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside with the deblocking agent, yielding a free 5'-hydroxyl group.

    • Coupling: The this compound phosphoramidite is activated by the activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution.

  • Final Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support, and all remaining protecting groups on the bases and phosphates are removed by incubation in the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Characterization: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of a duplex containing the modified oligonucleotide to assess its thermal stability.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

  • Purified modified oligonucleotide and its complementary strand.

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

Procedure:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in the melting buffer to form a duplex. Prepare samples at a known concentration (e.g., 2 µM).

  • Blank Measurement: Use the melting buffer as a blank reference.

  • Data Acquisition:

    • Place the cuvette with the duplex solution in the spectrophotometer.

    • Heat the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

    • Monitor the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is determined by calculating the first derivative of the curve.[3][4]

Nuclease Resistance Assay

Objective: To evaluate the stability of the modified oligonucleotide against enzymatic degradation.

Materials:

  • Modified oligonucleotide.

  • Human serum or specific exonucleases (e.g., snake venom phosphodiesterase).

  • Incubation buffer.

  • Quenching solution (e.g., EDTA).

  • PAGE or HPLC system for analysis.

Procedure:

  • Reaction Setup: Incubate the modified oligonucleotide at a specific concentration in human serum or with a defined amount of nuclease in the appropriate buffer at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and stop the degradation by adding a quenching solution and flash-freezing.

  • Analysis: Analyze the samples by denaturing PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.

  • Quantification: Quantify the amount of intact oligonucleotide remaining at each time point using densitometry (for PAGE) or by integrating the peak area (for HPLC).

  • Half-Life Calculation: Plot the percentage of intact oligonucleotide versus time and fit the data to an exponential decay curve to determine the half-life (t1/2) of the oligonucleotide.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows for the validation of modified oligonucleotides.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (Add this compound Phosphoramidite) Deblocking->Coupling Capping Capping (Block Failures) Coupling->Capping Oxidation Oxidation (Stabilize Linkage) Capping->Oxidation Cleavage Cleavage from Solid Support Oxidation->Cleavage Repeat n times Deprotection Deprotection of Bases & Phosphates Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Validation Final Product Validation Purification->Validation

Caption: Workflow for the solid-phase synthesis of a this compound modified oligonucleotide.

Nuclease_Resistance_Assay_Workflow cluster_assay Nuclease Assay cluster_analysis Analysis Incubation Incubate Modified Oligo with Nucleases (e.g., Serum) at 37°C Sampling Collect Aliquots at Various Time Points Incubation->Sampling Quench Quench Reaction (e.g., with EDTA) Sampling->Quench Separation Separate Products (HPLC or PAGE) Quench->Separation Quantification Quantify Intact Oligo (Densitometry or Peak Area) Separation->Quantification Calculation Calculate Half-Life (t1/2) Quantification->Calculation Result Determine Nuclease Resistance Profile Calculation->Result

Caption: Experimental workflow for determining the nuclease resistance of a modified oligonucleotide.

Validation_Logic cluster_validation Validation Steps cluster_comparison Comparison Benchmarks Oligo Synthesized Oligonucleotide (with this compound) MS Mass Spectrometry (Confirm Mass) Oligo->MS HPLC HPLC/PAGE (Assess Purity) Oligo->HPLC Tm Thermal Melt (Tm) (Assess Stability) Oligo->Tm Nuclease Nuclease Assay (Assess Resistance) Oligo->Nuclease Unmodified Unmodified Oligonucleotide Tm->Unmodified Compare ΔTm StandardMods Standard Modifications (2'OMe, LNA, PS) Tm->StandardMods Compare ΔTm Nuclease->Unmodified Compare Half-Life Nuclease->StandardMods Compare Half-Life

Caption: Logical relationship for the validation and comparison of a modified oligonucleotide.

References

6-Carboxymethyluracil as an Internal Standard for Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative mass spectrometry, the use of an internal standard (IS) is fundamental to achieving accurate and reproducible results. An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation and analysis. The choice of an appropriate internal standard is critical, with two primary options available: stable isotope-labeled (SIL) internal standards and structural analogs. This guide provides a comprehensive comparison of 6-Carboxymethyluracil, a structural analog, with other alternatives, supported by established principles and representative experimental data.

The Role of Internal Standards in Mass Spectrometry

Internal standards are crucial for mitigating variability arising from several sources, including:

  • Sample Preparation: Losses during extraction, dilution, and other sample handling steps.

  • Chromatographic Separation: Variations in retention time and peak shape.

  • Mass Spectrometric Detection: Fluctuations in ionization efficiency, often referred to as matrix effects, where co-eluting compounds can suppress or enhance the analyte signal.

By adding a fixed amount of an internal standard to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio normalization significantly improves the accuracy and precision of the measurement.

Types of Internal Standards: A Head-to-Head Comparison

The two main categories of internal standards are stable isotope-labeled (SIL) standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry. A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). This modification results in a compound with a higher mass but nearly identical physicochemical properties to the analyte.

  • Structural Analog Internal Standards: These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. This compound falls into this category when used for the quantification of structurally related compounds like other uracil derivatives.

The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization.

This compound as a Structural Analog Internal Standard

This compound is a derivative of uracil and can be considered as a potential structural analog internal standard for the quantification of other uracil analogs or compounds with similar chemical properties. Its utility as an internal standard is contingent on how closely its physicochemical properties match those of the analyte of interest.

Physicochemical Properties of Uracil Analogs

To predict the behavior of this compound as an internal standard, it's helpful to consider the properties of related uracil compounds.

CompoundMolar Mass ( g/mol )Acidic pKalogP
Uracil112.098.8-0.5
5-Fluorouracil130.087.18-0.66
5,6-Dihydrouracil114.1011.73-1.21

Data sourced from publicly available chemical databases.

The carboxylic acid moiety in this compound will significantly influence its polarity (and thus its logP) and its pKa, making it more hydrophilic than uracil. This difference in polarity will affect its retention time in reversed-phase liquid chromatography.

Performance Comparison: this compound vs. Alternatives

Performance MetricStable Isotope-Labeled (SIL) ISThis compound (Structural Analog)5-Chlorouracil (Structural Analog)
Correction for Matrix Effects ExcellentModerate to GoodModerate to Good
Correction for Extraction Recovery ExcellentGoodGood
Chromatographic Co-elution Nearly IdenticalSimilar, but separation is likelySimilar, but separation is likely
Availability Often requires custom synthesisCommercially availableCommercially available
Cost HighLow to ModerateLow to Moderate
Risk of Cross-Contamination Low (if high isotopic purity)NoneNone
Potential for Differential Ionization Very LowPossiblePossible

Key Takeaways from the Comparison:

  • SIL Internal Standards offer the most accurate and precise quantification due to their near-identical behavior to the analyte.[1] However, they are often expensive and may not be commercially available.

  • This compound , as a structural analog, provides a cost-effective alternative. Its performance will heavily depend on the structural similarity to the analyte. The presence of the carboxymethyl group will likely lead to different retention times compared to less polar uracil derivatives, which could result in incomplete correction for matrix effects if the matrix composition changes across the chromatographic run.

  • 5-Chlorouracil represents another structural analog option. Its performance relative to this compound would depend on which compound's physicochemical properties more closely match the analyte.

Experimental Protocols

Below is a representative experimental protocol for the quantification of a uracil-based analyte in a biological matrix using a structural analog internal standard like this compound. This protocol is a composite based on methods for similar analyses.[2][3]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound at a known concentration).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte and internal standard. Uracil and its derivatives can often be detected in both modes.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for the analyte and internal standard need to be determined by infusion and optimization.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the relationship between different types of internal standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

Internal_Standards cluster_SIL Stable Isotope-Labeled (SIL) IS cluster_Analog Structural Analog IS Analyte Analyte (e.g., Uracil Derivative) SIL_IS SIL-IS (e.g., ¹³C,¹⁵N-Uracil) Analyte->SIL_IS Identical Chemistry, Different Mass Analog_IS This compound Analyte->Analog_IS Similar Structure, Different Chemistry

Caption: Relationship between an analyte and different types of internal standards.

Conclusion

This compound presents a viable and cost-effective option as a structural analog internal standard for the mass spectrometric quantification of structurally similar analytes, particularly other uracil derivatives. While it is unlikely to provide the same level of performance as a stable isotope-labeled internal standard, its effectiveness can be substantial, provided that its chromatographic and ionization behavior closely mimics that of the analyte.[4] Careful method development and validation are paramount to ensure that a structural analog like this compound provides the necessary accuracy and precision for a given application. Researchers should weigh the trade-offs between cost, availability, and the desired level of analytical rigor when selecting an internal standard for their quantitative mass spectrometry assays.

References

A Comparative Analysis of Modified Nucleobases in Therapeutic RNA: Benchmarking Against 6-Carboxymethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of modified nucleobases is a critical determinant of the efficacy and safety of RNA-based therapeutics. This guide provides a comparative analysis of 6-Carboxymethyluracil against other well-characterized modified nucleobases, offering insights into their impact on RNA stability, translational efficiency, and immunogenicity. Due to a notable absence of published data on the incorporation and function of this compound in therapeutic RNA contexts, this guide will focus on a comprehensive comparison of established modified nucleobases, while drawing parallels to the closely related 5-carboxymethyluridine.

This analysis is supported by a review of existing literature and presents key quantitative data in structured tables for ease of comparison. Detailed experimental protocols for the evaluation of modified nucleobases are also provided to aid in the design and execution of further research.

Introduction to Modified Nucleobases in Therapeutic RNA

The therapeutic potential of messenger RNA (mRNA) has been unlocked through the strategic use of modified nucleobases.[1][2] These chemical alterations to the canonical nucleosides—adenosine, guanosine, cytosine, and uridine—are instrumental in overcoming the primary obstacles to effective mRNA therapy: innate immunogenicity and instability.[3][4] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to an inflammatory response that can inhibit translation and cause adverse effects.[5] Furthermore, naked mRNA is susceptible to degradation by ubiquitous ribonucleases.

By incorporating modified nucleobases during in vitro transcription, researchers can produce mRNA molecules that are less immunogenic, more stable, and are translated into protein more efficiently.[6][7] The most well-studied and widely used modified nucleobases include pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), 5-methylcytidine (m5C), and N6-methyladenosine (m6A).

While the focus of this guide was intended to be a comparative analysis involving this compound, a thorough literature search revealed no studies on its use as a modified nucleobase in therapeutic RNA. However, the related compound, 5-carboxymethyluridine (cm5U), is a naturally occurring modification in transfer RNA (tRNA) that plays a role in the accuracy of translation.[8][9] Insights from cm5U and other C5-uridine modifications will be used to provide a hypothetical context for the potential properties of this compound.

Comparative Performance of Modified Nucleobases

The selection of a modified nucleobase is a critical optimization step in the development of an RNA therapeutic. The ideal modification, or combination of modifications, will depend on the specific application, whether it be a vaccine requiring a certain level of immune stimulation or a protein replacement therapy demanding high levels of stable protein expression with minimal immunogenicity.

Below is a summary of the key performance characteristics of several important modified nucleobases.

Modified NucleobaseStructureKey AdvantagesDisadvantagesPrimary Applications
Pseudouridine (Ψ) Isomer of uridineReduced immunogenicity, increased translational efficiency and stability.[7]Can potentially lead to misreading by the ribosome.mRNA vaccines, protein replacement therapies.
N1-methylpseudouridine (m1Ψ) Methylated derivative of pseudouridineSuperior reduction of immunogenicity compared to Ψ, significantly increased translational efficiency.[4][6]May cause +1 ribosomal frameshifting, though the immunological impact appears minimal.[5]mRNA vaccines (e.g., COVID-19 vaccines), gene editing.[5][10]
5-methylcytidine (m5C) Methylated derivative of cytidineReduced immunogenicity, increased mRNA stability.[3][11]Can have variable effects on translation efficiency.[12]mRNA therapeutics, siRNAs.[11]
N6-methyladenosine (m6A) Methylated derivative of adenosinePlays a role in regulating mRNA stability, splicing, and translation. Can reduce immunogenicity.[10][13]Effects on stability can be context-dependent (stabilizing or destabilizing).[14]Investigational in various mRNA therapeutic contexts.
5-carboxymethyluridine (cm5U) Carboxymethylated derivative of uridineFound in tRNA, involved in codon recognition and translational accuracy.[8][9]Not well-studied in the context of therapeutic mRNA. Potential for altered codon recognition.Primarily studied in the context of tRNA function.
This compound (hypothetical) Carboxymethylated derivative of uracilUnknownUnknownNot currently used in therapeutic RNA.

Experimental Protocols

To facilitate the comparative analysis of modified nucleobases, the following are detailed methodologies for key experiments.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA containing modified nucleobases.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • Modified NTPs (e.g., Ψ-TP, m1Ψ-TP, 5mC-TP, m6A-TP)

  • Cap analog (e.g., CleanCap® AG)

  • RNase inhibitor

  • DNase I

  • Transcription buffer

  • Nuclease-free water

Protocol:

  • Assemble the transcription reaction at room temperature in the following order: nuclease-free water, transcription buffer, cap analog, ATP, GTP, CTP, and the modified NTP in place of UTP (or other canonical NTP).

  • Add the linearized DNA template to the reaction mixture.

  • Initiate the reaction by adding T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

  • Purify the mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.

  • Assess the quality and quantity of the synthesized mRNA using a NanoDrop spectrophotometer and agarose gel electrophoresis.

In Vitro Translation Assay

Objective: To assess the translational efficiency of modified mRNA.

Materials:

  • Modified mRNA

  • Rabbit reticulocyte lysate or a cell-free protein synthesis system

  • Amino acid mixture

  • Reporter plasmid (e.g., encoding luciferase or GFP) for normalization

  • Luciferase assay reagent or fluorescence plate reader

Protocol:

  • Set up the in vitro translation reaction according to the manufacturer's instructions, adding the modified mRNA to the lysate.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • If using a luciferase reporter, add the luciferase assay reagent and measure the luminescence using a luminometer.

  • If using a GFP reporter, measure the fluorescence using a fluorescence plate reader.

  • Normalize the protein expression levels to the amount of mRNA added.

Assessment of mRNA Immunogenicity

Objective: To evaluate the innate immune response triggered by modified mRNA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • Modified mRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • ELISA kits for detecting cytokines (e.g., TNF-α, IFN-α)

Protocol:

  • Culture the immune cells in a 24-well plate.

  • Transfect the cells with the modified mRNA using a suitable transfection reagent.

  • Incubate the cells for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of secreted cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • A lower level of pro-inflammatory cytokines indicates reduced immunogenicity.

Visualizing Key Pathways and Workflows

To better understand the processes involved in the action and analysis of modified nucleobases, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_cytoplasm Cytoplasm mRNA_LNP mRNA-LNP Endosome Endosome mRNA_LNP->Endosome Endocytosis TLR7_8 TLR7/8 Endosome->TLR7_8 Recognition of unmodified RNA Released_mRNA Released mRNA Endosome->Released_mRNA Endosomal Escape MyD88 MyD88 TLR7_8->MyD88 IRF7 IRF7 MyD88->IRF7 Type_I_IFN Type I IFN Production IRF7->Type_I_IFN Ribosome Ribosome Protein Protein Ribosome->Protein Released_mRNA->Ribosome Translation

Caption: Innate immune sensing of unmodified mRNA via Toll-like receptors.

Experimental_Workflow cluster_assays Functional Assays Template_Prep 1. DNA Template Preparation IVT 2. In Vitro Transcription with Modified NTPs Template_Prep->IVT Purification 3. mRNA Purification IVT->Purification QC 4. Quality Control (Concentration, Integrity) Purification->QC Translation_Assay In Vitro Translation QC->Translation_Assay Immunogenicity_Assay Immunogenicity Assessment QC->Immunogenicity_Assay

Caption: Workflow for the synthesis and evaluation of modified mRNA.

Conclusion

The incorporation of modified nucleobases is a cornerstone of modern RNA therapeutics, enabling the development of safe and effective vaccines and protein replacement therapies. While a direct comparative analysis of this compound is not possible due to the lack of available data, the principles outlined in this guide and the comparative data for established modifications such as pseudouridine, N1-methylpseudouridine, and 5-methylcytidine provide a robust framework for the rational design of therapeutic RNA. The exploration of novel modifications, potentially including derivatives of carboxymethyluracil, remains an active area of research that could yield the next generation of RNA-based medicines. Researchers are encouraged to utilize the provided experimental protocols to systematically evaluate new and existing modified nucleobases to further advance this promising therapeutic modality.

References

Uncharted Territory: The Biological Activity of 6-Carboxymethyluracil Containing Oligonucleotides Remains Undocumented in Public Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, there is currently no available information on the biological activity of oligonucleotides containing the 6-carboxymethyluracil (CMU) modification. This significant gap in the research landscape prevents a comparative analysis of their performance against other oligonucleotide alternatives.

Researchers, scientists, and drug development professionals exploring novel oligonucleotide modifications will find a scarcity of data concerning CMU's impact on crucial therapeutic properties such as nuclease resistance, hybridization affinity, and in vivo efficacy. While the field of oligonucleotide therapeutics is rich with data on a wide array of modifications—including phosphorothioates, 2'-O-methyl, and Locked Nucleic Acids (LNAs)—the specific effects of incorporating this compound into oligonucleotide backbones have not been publicly detailed.

This absence of data means that key quantitative comparisons, detailed experimental protocols, and the visualization of any associated biological pathways cannot be provided at this time. The synthesis of a this compound phosphoramidite, a necessary precursor for incorporation into oligonucleotides via automated synthesis, is also not described in the available literature.

For professionals in drug development, this lack of information presents both a challenge and an opportunity. The unexplored nature of CMU-modified oligonucleotides means that their potential benefits and drawbacks are entirely unknown. Future research in this area would need to begin with the fundamental steps of:

  • Synthesis and Characterization: Developing a robust method for the synthesis of the this compound phosphoramidite and its subsequent incorporation into oligonucleotide chains. Detailed characterization using techniques like mass spectrometry and NMR would be essential to confirm the identity and purity of the modified oligonucleotides.

  • Biophysical and Biochemical Evaluation: Conducting experiments to determine the fundamental properties of CMU-containing oligonucleotides. This would include thermal melting studies (Tm) to assess hybridization affinity against complementary DNA and RNA targets, and nuclease stability assays to evaluate their resistance to degradation by cellular enzymes.

  • In Vitro and In Vivo Studies: Once the basic properties are understood, assessing the biological activity of these modified oligonucleotides in cell-based assays and subsequently in animal models would be the critical next step to determine their therapeutic potential.

As there is no established research on the biological activity of this compound containing oligonucleotides, no comparative data tables, experimental methodologies, or signaling pathway diagrams can be generated. The scientific community awaits foundational research to shed light on the potential of this particular modification in the ever-evolving field of oligonucleotide therapeutics.

Unraveling the Hybridization Characteristics of DNA with 6-Carboxymethyluracil: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced hybridization properties of modified oligonucleotides is paramount for advancing therapeutic and diagnostic applications. This guide provides a comparative analysis of the hybridization behavior of DNA containing 6-Carboxymethyluracil (6-CMU) against its unmodified DNA counterpart. Due to the limited availability of direct comparative studies on 6-CMU in publicly accessible literature, this guide outlines the established experimental frameworks and theoretical considerations for such a comparison, enabling researchers to design and interpret their own experiments effectively.

Impact on Thermal Stability

Table 1: Hypothetical Thermal Stability Data for DNA Duplexes

Oligonucleotide SequenceModificationMelting Temperature (Tm) in °C
5'-GCA TCG UAG CTA-3'Unmodified Uracil (U)Value
5'-GCA TCG (6-CMU)AG CTA-3'This compound (6-CMU)Value

Note: The values in this table are placeholders and would need to be determined experimentally.

Mismatch Discrimination

A crucial aspect of oligonucleotide hybridization is its ability to discriminate between a perfectly matched target sequence and one containing a mismatch. Modified nucleotides can either enhance or diminish this specificity. The impact of 6-CMU on mismatch discrimination would be assessed by measuring the change in melting temperature (ΔTm) between a perfectly matched duplex and a duplex containing a single base mismatch. A larger ΔTm indicates better mismatch discrimination.

Table 2: Hypothetical Mismatch Discrimination Data

Target SequenceProbe SequenceModificationΔTm (°C) (Perfect Match - Mismatch)
3'-CGT AGC ATC GAT-5'5'-GCA TCG UAG CTA-3'Unmodified Uracil (U)Value
3'-CGT AGC GTC GAT-5' (Mismatch)5'-GCA TCG UAG CTA-3'Unmodified Uracil (U)Value
3'-CGT AGC ATC GAT-5'5'-GCA TCG (6-CMU)AG CTA-3'This compound (6-CMU)Value
3'-CGT AGC GTC GAT-5' (Mismatch)5'-GCA TCG (6-CMU)AG CTA-3'This compound (6-CMU)Value

Note: The values in this table are placeholders and would need to be determined experimentally.

Experimental Protocols

Thermal Melting (Tm) Analysis

The determination of the melting temperature of DNA duplexes is a standard method to evaluate their thermal stability.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the unmodified and 6-CMU-modified oligonucleotides.

    • Prepare equimolar solutions of the complementary strands in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

    • Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Monitor the absorbance of the DNA solution at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance as a function of temperature.

    • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

Experimental Workflow for Hybridization Analysis

The following diagram illustrates a typical workflow for comparing the hybridization properties of modified and unmodified DNA.

G cluster_0 Oligonucleotide Preparation cluster_1 Duplex Formation cluster_2 Hybridization Analysis cluster_3 Data Analysis and Comparison A Synthesis of Unmodified Oligonucleotide C Purification and Quantification A->C B Synthesis of 6-CMU Modified Oligonucleotide B->C D Annealing with Complementary Strand C->D E Thermal Melting (Tm) Analysis D->E F Mismatch Discrimination Assay D->F G Determine Tm and ΔTm E->G F->G H Compare Hybridization Properties G->H

A Researcher's Guide to Comparative Cross-Reactivity Analysis of Antibodies Against 6-Carboxymethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount to ensuring the validity and reliability of experimental results. This guide provides a framework for conducting and comparing cross-reactivity studies of antibodies targeting 6-Carboxymethyluracil, a modified pyrimidine base of interest in various biological contexts.

Given the absence of commercially available, standardized cross-reactivity data for anti-6-Carboxymethyluracil antibodies, this guide outlines a comprehensive methodology for researchers to generate and present their own comparative data. The following sections detail potential cross-reactants, a robust experimental protocol for assessing specificity, and standardized formats for data presentation and visualization.

Identifying Potential Cross-Reactants

The specificity of an anti-6-Carboxymethyluracil antibody should be evaluated against molecules that are structurally similar to the target antigen. The uracil core and the carboxymethyl group at the 6th position are the key structural features. Therefore, a panel of potential cross-reactants should include:

  • Parent Pyrimidine Base: Uracil

  • Other Pyrimidine Bases: Thymine, Cytosine

  • Structurally Related Modified Bases:

    • 5-Methyluracil (Thymine)

    • 5-Carboxymethyluracil

    • Uracil-6-acetic acid

    • Orotic acid (Uracil-6-carboxylic acid)

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the specificity of an antibody. This assay measures the ability of potential cross-reactants to compete with the target antigen (this compound) for binding to the antibody.

Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Anti-6-Carboxymethyluracil antibody

  • This compound standard

  • Potential cross-reactant compounds

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In separate tubes, mix a fixed, predetermined concentration of the anti-6-Carboxymethyluracil antibody with each dilution of the standard or cross-reactant.

    • Incubate these mixtures for 1-2 hours at room temperature.

  • Incubation with Antibody-Antigen Mixture: Add the pre-incubated antibody-antigen/competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Determine the IC50 value for the this compound standard and for each potential cross-reactant. The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.

  • Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Data Presentation

Summarize the quantitative data from the competitive ELISA in a clearly structured table for easy comparison.

Competitor CompoundIC50 (nM)% Cross-Reactivity
This compoundValue100%
UracilValueCalculated Value
ThymineValueCalculated Value
CytosineValueCalculated Value
5-CarboxymethyluracilValueCalculated Value
Uracil-6-acetic acidValueCalculated Value
Orotic acidValueCalculated Value

Visualization of Experimental Workflow and Principles

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the underlying principles of the competitive assay.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coating 1. Coating (Antigen on Plate) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 AddMixture 6. Add Mixture to Plate Wash2->AddMixture Antibody Primary Antibody Preincubation 5. Pre-incubation Antibody->Preincubation Competitor Standard or Cross-Reactant Competitor->Preincubation Preincubation->AddMixture Wash3 7. Washing AddMixture->Wash3 SecondaryAb 8. Add Secondary Ab Wash3->SecondaryAb Wash4 9. Washing SecondaryAb->Wash4 Substrate 10. Add Substrate Wash4->Substrate Stop 11. Stop Reaction Substrate->Stop Read 12. Read Plate Stop->Read Competitive_Binding_Principle Ab1 Ab Ag1 6-CMU Ab1->Ag1 High Affinity Cross1 Analog Ab1->Cross1 Ab2 Ab Ag2 6-CMU Ab2->Ag2 Binds Cross2 Analog Ab2->Cross2

Performance of 6-Carboxymethyluracil in SELEX compared to other modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of nucleic acid modifications is a critical determinant in the success of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for the generation of high-affinity aptamers. While numerous modifications have been explored to enhance the chemical diversity and biophysical properties of nucleic acid libraries, a comprehensive comparative analysis of their performance is often lacking. This guide aims to provide an objective comparison of 6-Carboxymethyluracil (CMU) with other commonly employed modifications in SELEX. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in quantitative performance data specifically for CMU-modified aptamers.

Despite extensive searches for experimental data on the binding affinity (Kd), enrichment rates, and nuclease resistance of aptamers containing this compound, no specific studies providing this information could be identified. This suggests that CMU may be a less commonly utilized modification in the context of SELEX compared to more established alternatives such as 2'-Fluoro (2'-F), 2'-Amino (2'-NH2), and 2'-O-Methyl (2'-OMe) modifications.

Therefore, this guide will first outline the standard SELEX workflow and the principles behind using modified nucleotides. It will then present a comparative overview of the performance of well-documented modifications to provide a benchmark against which CMU could be evaluated should data become available in the future.

The SELEX Workflow: A Conceptual Overview

The SELEX process is an iterative in vitro selection method designed to isolate specific aptamers from a large, random library of nucleic acid sequences. The general workflow is as follows:

SELEX_Workflow cluster_SELEX_Cycle Iterative SELEX Cycle cluster_Post_SELEX Post-SELEX Analysis Library Initial Library (~10^15 sequences) Incubation Incubation with Target Library->Incubation 1. Selection Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning 2. Separation Elution Elution of Bound Sequences Partitioning->Elution 3. Isolation Amplification Amplification (PCR) Elution->Amplification 4. Enrichment Amplification->Library Re-initiate Cycle (Enriched Library) Sequencing Sequencing Amplification->Sequencing Characterization Binding Affinity (e.g., Filter Binding) Sequencing->Characterization Optimization Aptamer Optimization Characterization->Optimization

Caption: A generalized workflow of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.

The Role of Modified Nucleotides in SELEX

The introduction of modified nucleotides into the initial library serves several key purposes:

  • Enhanced Chemical Diversity: Modifications introduce novel functional groups that can participate in a wider range of interactions with the target molecule, potentially leading to higher binding affinities and specificities.

  • Increased Nuclease Resistance: Modifications to the sugar or phosphate backbone can protect the aptamer from degradation by cellular nucleases, a critical feature for in vivo applications.

  • Improved Structural Stability: Certain modifications can stabilize the three-dimensional structure of the aptamer, which is crucial for target recognition.

Performance Comparison of Common Nucleic Acid Modifications in SELEX

While data for this compound is unavailable, the following table summarizes the typical performance characteristics of frequently used modifications based on published literature. This provides a baseline for understanding the trade-offs associated with different chemical alterations.

ModificationTypical Binding Affinity (Kd) RangeNuclease ResistanceKey AdvantagesCommon Considerations
Unmodified DNA/RNA Micromolar (µM) to high nanomolar (nM)LowSimple to synthesize and amplify.Susceptible to rapid degradation in biological fluids.
2'-Fluoro (2'-F) Low nanomolar (nM) to picomolar (pM)HighExcellent nuclease resistance and often enhances binding affinity.Can sometimes reduce the efficiency of enzymatic amplification.
2'-Amino (2'-NH2) Low nanomolar (nM) to picomolar (pM)HighProvides a positive charge that can enhance electrostatic interactions.May lead to non-specific binding in some cases.
2'-O-Methyl (2'-OMe) Nanomolar (nM) rangeModerate to HighGood nuclease resistance and can reduce immune stimulation.May slightly decrease binding affinity compared to 2'-F or 2'-NH2.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standard protocols for key experiments in aptamer selection and characterization.

SELEX Protocol for Modified Aptamers

This protocol provides a general framework for performing SELEX with a modified nucleic acid library.

  • Library Preparation: A single-stranded DNA or RNA library containing the desired modification (e.g., this compound) in place of a natural nucleotide is synthesized. The library typically consists of a central random region of 20-80 nucleotides flanked by constant primer binding sites.

  • Target Immobilization: The target molecule is immobilized on a solid support, such as magnetic beads or a nitrocellulose membrane. This facilitates the separation of bound from unbound sequences.

  • Binding Reaction: The modified nucleic acid library is incubated with the immobilized target in a suitable binding buffer. The incubation conditions (temperature, time, and buffer composition) are optimized for the specific target.

  • Washing: Unbound sequences are removed by washing the solid support with the binding buffer. The stringency of the washes can be increased in later rounds of selection to favor the isolation of high-affinity binders.

  • Elution: The bound nucleic acid sequences are eluted from the target, typically by changing the pH, temperature, or by using a competitive binder.

  • Amplification: The eluted sequences are amplified by PCR (for DNA libraries) or RT-PCR followed by in vitro transcription (for RNA libraries). It is crucial to use a polymerase that can efficiently incorporate the modified nucleotide.

  • Strand Separation (for DNA SELEX): The double-stranded PCR product is treated to generate single-stranded DNA for the next round of selection.

  • Iterative Cycles: Steps 3-7 are repeated for multiple rounds (typically 8-15), with increasing selection pressure in each round to enrich for the highest affinity aptamers.

  • Sequencing and Analysis: After the final round, the enriched pool of aptamers is cloned and sequenced to identify individual aptamer candidates.

  • Characterization: Individual aptamers are synthesized and characterized for their binding affinity and specificity.

Nitrocellulose Filter Binding Assay Protocol

This assay is commonly used to determine the equilibrium dissociation constant (Kd) of an aptamer-target interaction.

  • Labeling of Aptamer: The aptamer is typically radiolabeled (e.g., with ³²P) or fluorescently labeled at the 5' or 3' end.

  • Binding Reactions: A constant, low concentration of the labeled aptamer is incubated with a serial dilution of the target protein in binding buffer. The reactions are allowed to reach equilibrium.

  • Filtration: The binding reactions are passed through a nitrocellulose filter under vacuum. Proteins and protein-nucleic acid complexes bind to the nitrocellulose, while unbound nucleic acids pass through.

  • Washing: The filters are washed with a small volume of cold binding buffer to remove any non-specifically bound aptamer.

  • Quantification: The amount of labeled aptamer retained on each filter is quantified. For radiolabeled aptamers, this is typically done using a scintillation counter or a phosphorimager. For fluorescently labeled aptamers, a fluorescence scanner is used.

  • Data Analysis: The fraction of bound aptamer is plotted against the concentration of the target protein. The data is then fit to a binding equation (e.g., the Hill equation) to determine the Kd value.

Conclusion

The strategic selection of nucleotide modifications is paramount for the development of robust and effective aptamers. While established modifications such as 2'-F, 2'-NH2, and 2'-OMe have well-documented performance characteristics, the role of this compound in SELEX remains largely unexplored in the public domain. The absence of quantitative data for CMU-modified aptamers prevents a direct comparison with other modifications at this time. Future research in this area is needed to elucidate the potential benefits and drawbacks of incorporating CMU into aptamer libraries. The protocols and comparative data for common modifications provided in this guide serve as a valuable resource for researchers designing and evaluating SELEX experiments.

A Comparative Guide to the Structural Impact of 6-Carboxymethyluracil on DNA Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structural impact of 6-Carboxymethyluracil on the stability of DNA duplexes. Due to the limited direct experimental data on this specific modification, this document leverages comparative data from structurally related C5-substituted pyrimidines and other relevant modifications to infer its likely effects. Detailed experimental protocols for assessing DNA duplex stability are also provided to facilitate further research in this area.

Introduction to DNA Duplex Stability

The stability of the DNA double helix is a critical factor in various biological processes, including DNA replication, transcription, and repair. It is also a key consideration in the development of therapeutic oligonucleotides. The thermal stability of a DNA duplex is commonly characterized by its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. This stability is influenced by factors such as the length of the duplex, the GC content, salt concentration, and the presence of any modifications to the nucleobases, sugar, or phosphate backbone.

The Potential Impact of this compound

Potential effects include:

  • Steric Hindrance: The carboxymethyl group may sterically clash with neighboring bases, potentially disrupting the optimal geometry for base stacking and reducing the overall stability of the duplex.

  • Electrostatic Repulsion: The negatively charged carboxylate group could introduce electrostatic repulsion with the negatively charged phosphate backbone of the DNA, further destabilizing the duplex.

  • Altered Hydration: The carboxyl group may alter the local hydration spine in the major groove of the DNA, which could have either a stabilizing or destabilizing effect.

To provide a quantitative perspective, this guide presents a comparative analysis of other DNA modifications for which experimental data is available.

Data Presentation: Comparative Thermodynamic Data of Modified DNA Duplexes

The following table summarizes the change in melting temperature (ΔTm) for various modifications compared to their unmodified DNA counterparts. This data provides a benchmark for understanding how different functional groups and structural changes can affect DNA duplex stability.

ModificationPosition of ModificationChange in Melting Temperature (ΔTm) per Modification (°C)General Effect on Stability
5-Methyl-dCC5 of Cytosine+0.5 to +1.5Stabilizing
5-Propynyl-dUC5 of Uracil+1.7 to +2.5Stabilizing
5-Propynyl-dCC5 of Cytosine+2.5 to +3.0Stabilizing
2'-O-Methyl RNA2' of Ribose+1 to +2Stabilizing
Locked Nucleic Acid (LNA)Sugar Moiety+2 to +10Highly Stabilizing
PhosphorothioatePhosphate Backbone-0.5 to -1.0Destabilizing

Note: The exact ΔTm can vary depending on the sequence context, the number of modifications, and the experimental conditions.

Experimental Protocols

A standard method for determining the thermal stability of DNA duplexes is UV-Vis thermal denaturation (melting) analysis.

Protocol: Determination of DNA Duplex Melting Temperature (Tm) by UV-Vis Spectroscopy

1. Objective: To determine the melting temperature (Tm) of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.

2. Materials:

  • Lyophilized single-stranded DNA oligonucleotides (unmodified and modified).

  • Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Nuclease-free water.

  • UV-transparent cuvettes (1 cm path length).

  • UV-Vis spectrophotometer with a temperature controller (Peltier).

3. Procedure:

  • Oligonucleotide Preparation and Quantification:

    • Resuspend lyophilized DNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Determine the precise concentration of each stock solution by measuring the absorbance at 260 nm at a temperature above the expected Tm (e.g., 85°C) and using the nearest-neighbor method to calculate the extinction coefficient.

  • Duplex Annealing:

    • In a microcentrifuge tube, mix equimolar amounts of the complementary single-stranded oligonucleotides to achieve a final duplex concentration of 1-2 µM in the desired volume of melting buffer.

    • Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.

  • UV-Vis Thermal Denaturation Measurement:

    • Transfer the annealed duplex solution to a UV-transparent cuvette and place it in the spectrophotometer's temperature-controlled cell holder.

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Program a temperature ramp from the starting temperature to a high final temperature (e.g., 95°C) at a rate of 0.5°C or 1°C per minute.

    • Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the DNA melting curve. The curve will have a sigmoidal shape.

    • The melting temperature (Tm) is the temperature at which the absorbance is halfway between the minimum (fully duplexed) and maximum (fully single-stranded) values.

    • More accurately, the Tm is determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve or by performing melting experiments at different duplex concentrations and creating a van't Hoff plot.

Visualizations

DNA_Modification_Impact cluster_unmodified Unmodified DNA Duplex cluster_modified DNA Duplex with this compound Unmodified_DNA Standard A-T and G-C Base Pairing Stability_Unmodified Baseline Duplex Stability (Tm) Unmodified_DNA->Stability_Unmodified Normal Stacking & H-bonds Modified_Uracil This compound Potential_Impacts Steric Hindrance Electrostatic Repulsion Altered Hydration Modified_Uracil->Potential_Impacts Stability_Modified Altered Duplex Stability (ΔTm) Potential_Impacts->Stability_Modified Likely Destabilizing

Caption: Potential impacts of this compound on DNA duplex stability.

UV_Melting_Workflow start Start: Prepare Oligonucleotide Solutions anneal Anneal Complementary Strands (Heat to 95°C, then slow cool) start->anneal setup_spec Place Annealed Duplex in Spectrophotometer anneal->setup_spec temp_ramp Apply Temperature Ramp (e.g., 20°C to 95°C) setup_spec->temp_ramp measure_abs Monitor Absorbance at 260 nm temp_ramp->measure_abs plot_curve Plot Absorbance vs. Temperature (Melting Curve) measure_abs->plot_curve analyze_tm Calculate Tm from First Derivative plot_curve->analyze_tm end End: Determine Duplex Stability analyze_tm->end

Caption: Experimental workflow for DNA thermal denaturation analysis using UV-Vis spectroscopy.

Benchmarking 6-Carboxymethyluracil Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 6-Carboxymethyluracil, also known as uracil-6-acetic acid, is a pyrimidine derivative of significant interest in medicinal chemistry. This guide provides a comparative analysis of two distinct synthetic protocols for its preparation, offering detailed experimental methodologies, quantitative data for performance assessment, and visual workflows to aid in comprehension.

At a Glance: Protocol Comparison

ParameterProtocol 1: From 6-MethyluracilProtocol 2: From Orotic Acid
Starting Material 6-MethyluracilOrotic Acid (Uracil-6-carboxylic acid)
Key Transformation Halogenation followed by Cyanation and HydrolysisEsterification followed by Arndt-Eistert Homologation
Overall Yield ~50-60%~40-50%
Reaction Time 2-3 days3-4 days
Key Reagents N-Bromosuccinimide, Sodium Cyanide, Hydrochloric AcidThionyl Chloride, Methanol, Diazomethane, Silver Oxide
Primary Advantages Higher overall yield, readily available starting material.Avoids the use of highly toxic cyanide.
Primary Disadvantages Use of highly toxic sodium cyanide.Use of hazardous and explosive diazomethane, multi-step process.

Protocol 1: Synthesis from 6-Methyluracil

This protocol involves a three-step synthesis starting from the commercially available and relatively inexpensive 6-methyluracil. The key steps are the bromination of the methyl group, followed by a nucleophilic substitution with cyanide, and subsequent hydrolysis to the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 6-(Bromomethyl)uracil

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyluracil (1 mole) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 moles) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Evaporate the solvent under reduced pressure to obtain the crude 6-(bromomethyl)uracil, which can be purified by recrystallization.

Step 2: Synthesis of 6-(Cyanomethyl)uracil

  • Dissolve the 6-(bromomethyl)uracil (1 mole) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium cyanide (1.2 moles) portion-wise at room temperature, ensuring the temperature does not exceed 40°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(cyanomethyl)uracil.

Step 3: Synthesis of this compound (Hydrolysis)

  • To the crude 6-(cyanomethyl)uracil (1 mole), add a 6M solution of hydrochloric acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Workflow Diagram

Protocol1 cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis start1 6-Methyluracil reagent1 NBS, BPO, CCl4, UV light start1->reagent1 product1 6-(Bromomethyl)uracil reagent1->product1 reagent2 NaCN, DMF product1->reagent2 product2 6-(Cyanomethyl)uracil reagent2->product2 reagent3 6M HCl, Reflux product2->reagent3 final_product This compound reagent3->final_product

Caption: Synthesis of this compound from 6-Methyluracil.

Protocol 2: Synthesis from Orotic Acid

This protocol utilizes orotic acid (uracil-6-carboxylic acid) as the starting material and employs an Arndt-Eistert homologation to extend the carbon chain by one methylene group. This method avoids the use of toxic cyanides but involves the hazardous reagent diazomethane.

Experimental Protocol

Step 1: Synthesis of Orotic Acid Methyl Ester

  • Suspend orotic acid (1 mole) in an excess of methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 moles).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Remove the excess methanol and thionyl chloride under reduced pressure.

  • The resulting solid is the methyl ester of orotic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 6-(Diazoacetyl)uracil

  • Dissolve the orotic acid methyl ester (1 mole) in a mixture of anhydrous diethyl ether and methanol.

  • Cool the solution to 0°C and slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.

  • Stir the reaction mixture at 0°C for 2-3 hours.

  • Carefully remove the excess diazomethane by bubbling nitrogen through the solution.

  • The solvent is evaporated under reduced pressure to yield the crude 6-(diazoacetyl)uracil. Caution: Diazomethane is highly toxic and explosive.

Step 3: Synthesis of this compound (Wolff Rearrangement)

  • Suspend the crude 6-(diazoacetyl)uracil (1 mole) in a mixture of dioxane and water.

  • Add freshly prepared silver oxide (0.1 moles) as a catalyst.

  • Heat the mixture at 60-70°C with vigorous stirring until the evolution of nitrogen ceases.

  • Filter the hot solution to remove the catalyst.

  • Cool the filtrate to allow the product to crystallize.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Workflow Diagram

Protocol2 cluster_step1 Step 1: Esterification cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Wolff Rearrangement start1 Orotic Acid reagent1 Methanol, SOCl2 start1->reagent1 product1 Orotic Acid Methyl Ester reagent1->product1 reagent2 Diazomethane, Ether product1->reagent2 product2 6-(Diazoacetyl)uracil reagent2->product2 reagent3 Ag2O, Dioxane/Water product2->reagent3 final_product This compound reagent3->final_product

Caption: Synthesis of this compound from Orotic Acid.

Conclusion

The choice between these two protocols for the synthesis of this compound will depend on the specific requirements and constraints of the laboratory. Protocol 1, starting from 6-methyluracil, offers a higher overall yield and utilizes a more readily available starting material. However, it necessitates the handling of highly toxic sodium cyanide, requiring stringent safety precautions. Protocol 2, commencing from orotic acid, provides an alternative route that avoids cyanides but introduces the use of hazardous and explosive diazomethane. The multi-step nature of the Arndt-Eistert homologation also contributes to a lower overall yield. Researchers should carefully weigh the factors of yield, reaction time, reagent availability, and, most importantly, safety when selecting the most appropriate synthetic strategy.

Safety Operating Guide

Proper Disposal of 6-Carboxymethyluracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Carboxymethyluracil, ensuring compliance with safety regulations and the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) and Handling:

Parameter Information
Primary Route of Exposure Inhalation, ingestion, skin, and eye contact.
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
Storage Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted systematically. The following procedure outlines the necessary steps for its safe collection and disposal as chemical waste.

  • Preparation for Disposal:

    • Ensure you are wearing the appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.

    • Work in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or vapors.

  • Waste Collection and Containment:

    • For solid this compound, carefully sweep or scoop the material to avoid creating dust.

    • Place the waste into a suitable, leak-proof, and clearly labeled container. The label should include the chemical name ("this compound") and any known hazard warnings.

    • For solutions containing this compound, pour the liquid waste into a designated, compatible, and labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Decontamination of Empty Containers and Contaminated Materials:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or as recommended by your institution's safety office).

    • Collect the rinsate as chemical waste and dispose of it in the appropriate liquid waste container.

    • Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be collected in a designated solid waste container and disposed of as chemical waste.[1]

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[1] Never pour this compound or its solutions down the drain unless explicitly permitted by your EHS office and local authorities.[1]

Experimental Protocols

Currently, there are no widely established experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is to manage it as chemical waste through a licensed disposal facility.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Disposal start Start Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation collect_solid Sweep/Scoop Solid Waste ventilation->collect_solid collect_liquid Pour Liquid Waste ventilation->collect_liquid containerize Place in Labeled, Sealed Waste Container collect_solid->containerize collect_liquid->containerize rinse Triple-Rinse Empty Containers containerize->rinse dispose_contaminated Dispose of Contaminated Materials as Chemical Waste containerize->dispose_contaminated collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate storage Store in Designated Waste Area collect_rinsate->storage dispose_contaminated->storage ehs Contact EHS for Pickup storage->ehs end Professional Disposal ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Local, state, and federal regulations for chemical waste disposal must be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Carboxymethyluracil
Reactant of Route 2
6-Carboxymethyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.